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  • Product: Pyrazino[2,3-d]pyridazine
  • CAS: 254-95-5

Core Science & Biosynthesis

Foundational

Synthesis of Novel Pyrazino[2,3-d]pyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis of novel derivatives of the pyrazino[2,3-d]pyridazine core, a heterocyclic scaffold of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel derivatives of the pyrazino[2,3-d]pyridazine core, a heterocyclic scaffold of interest in medicinal chemistry. This document details established synthetic protocols, presents available quantitative data in a structured format, and visualizes key synthetic workflows.

Core Synthetic Strategies

The construction of the pyrazino[2,3-d]pyridazine ring system primarily relies on the cyclocondensation of a pyrazine (B50134) precursor bearing functional groups at the 2 and 3 positions with a hydrazine (B178648) source. The most common starting materials are pyrazine-2,3-dicarbonitrile (B77751) and dialkyl pyrazine-2,3-dicarboxylates.

From Pyrazine-2,3-dicarboxylic Acid Derivatives

One of the foundational routes to the pyrazino[2,3-d]pyridazine core involves the reaction of pyrazine-2,3-dicarboxylic acid esters with hydrazine. This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol, to yield 5,8-dihydroxypyrazino[2,3-d]pyridazine. The dihydroxy intermediate serves as a versatile platform for the synthesis of various derivatives.

A subsequent key step is the conversion of the hydroxyl groups into more reactive leaving groups, such as chlorides or bromides. This is commonly achieved by treating the 5,8-dihydroxypyrazino[2,3-d]pyridazine with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 5,8-dichloropyrazino[2,3-d]pyridazine. This dichloro derivative is a crucial intermediate for introducing a wide range of substituents at the 5 and 8 positions via nucleophilic aromatic substitution reactions.

From Pyrazine-2,3-dicarbonitrile

An alternative and efficient pathway to functionalized pyrazino[2,3-d]pyridazine derivatives starts from pyrazine-2,3-dicarbonitrile. Direct reaction of pyrazine-2,3-dicarbonitrile with hydrazine hydrate (B1144303) provides 5,8-diaminopyrazino[2,3-d]pyridazine.[1] This method offers a direct route to amino-substituted derivatives, which can be further modified.

This approach has also been extended to the synthesis of more complex, fused systems. For instance, the reaction of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile with hydrazine hydrate yields 8,11-diaminoacenaphtho[1,2-b]pyrazino[2,3-d]pyridazine.[2]

Experimental Protocols

Synthesis of 5,8-Dichloropyrazino[2,3-d]pyridazine

Experimental Protocol: A mixture of 5,8-dihydroxypyrazino[2,3-d]pyridazine and phosphorus oxychloride is heated at reflux for several hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 5,8-dichloropyrazino[2,3-d]pyridazine.[1]

Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine

Experimental Protocol: A solution of pyrazine-2,3-dicarbonitrile in a suitable solvent, such as ethanol, is treated with hydrazine hydrate. The reaction mixture is heated at reflux for a specified period. Upon cooling, the product precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried to yield 5,8-diaminopyrazino[2,3-d]pyridazine.[1]

Synthesis of 8,11-Diaminoacenaphtho[1,2-b]pyrazino[2,3-d]pyridazine

Experimental Protocol: Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile is reacted with hydrazine hydrate. The product, 8,11-diaminoacenaphtho[1,2-b]pyrazino[2,3-d]pyridazine, is obtained after a workup procedure involving filtration and crystallization from a suitable solvent like ethanol.[2]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of key pyrazino[2,3-d]pyridazine intermediates and derivatives.

Table 1: Synthesis of Pyrazino[2,3-d]pyridazine Intermediates

Starting MaterialReagents and ConditionsProductYield (%)Melting Point (°C)Reference
Pyrazine-2,3-dicarbonitrileHydrazine hydrate, EtOH, reflux5,8-Diaminopyrazino[2,3-d]pyridazine->300[1]
5,8-Dihydroxypyrazino[2,3-d]pyridazinePOCl₃, reflux5,8-Dichloropyrazino[2,3-d]pyridazine--[1]
Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrileHydrazine hydrate8,11-Diaminoacenaphtho[1,2-b]pyrazino[2,3-d]pyridazine72289[2]

Table 2: Characterization Data for Selected Derivatives

CompoundMolecular FormulaIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)UV (DMSO, λ_max nm)Reference
8,11-Diaminoacenaphtho[1,2-b]pyrazino[2,3-d]pyridazineC₁₈H₁₀N₆3439, 3269, 3115, 1666, 16086.21 (br, 4H, 2xNH₂), 7.99-8.05 (t, 2H, Ar-H), 8.39-8.42 (d, 2H, Ar-H), 8.49-8.52 (d, 2H, Ar-H)316, 448[2]
8,11-Diacetamidoacenaphtho[1,2-b]pyrazino[2,3-d]pyridazineC₂₂H₁₄N₆O₂3367, 3017, 1672, 16102.37 (s, 6H, 2xCH₃), 8.05 (t, 2H, Ar-H), 8.45 (d, 2H, Ar-H), 8.60 (d, 2H, Ar-H), 10.50 (br, 2H, 2xNH)-[2]

Visualization of Synthetic Workflows and Signaling Pathways

Synthetic Workflows

The following diagrams illustrate the primary synthetic routes to the pyrazino[2,3-d]pyridazine core and its derivatives.

G cluster_0 Route 1: From Dicarboxylic Acid Esters Pyrazine-2,3-dicarboxylic acid ester Pyrazine-2,3-dicarboxylic acid ester 5,8-Dihydroxypyrazino[2,3-d]pyridazine 5,8-Dihydroxypyrazino[2,3-d]pyridazine Pyrazine-2,3-dicarboxylic acid ester->5,8-Dihydroxypyrazino[2,3-d]pyridazine Hydrazine 5,8-Dichloropyrazino[2,3-d]pyridazine 5,8-Dichloropyrazino[2,3-d]pyridazine 5,8-Dihydroxypyrazino[2,3-d]pyridazine->5,8-Dichloropyrazino[2,3-d]pyridazine POCl3 5,8-Disubstituted derivatives 5,8-Disubstituted derivatives 5,8-Dichloropyrazino[2,3-d]pyridazine->5,8-Disubstituted derivatives Nucleophiles G cluster_1 Route 2: From Dinitriles Pyrazine-2,3-dicarbonitrile Pyrazine-2,3-dicarbonitrile 5,8-Diaminopyrazino[2,3-d]pyridazine 5,8-Diaminopyrazino[2,3-d]pyridazine Pyrazine-2,3-dicarbonitrile->5,8-Diaminopyrazino[2,3-d]pyridazine Hydrazine G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyrazino[2,3-d]pyridazine Derivative Pyrazino[2,3-d]pyridazine Derivative Pyrazino[2,3-d]pyridazine Derivative->mTORC1 Inhibition

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Pyrazino[2,3-d]pyridazine Core

For Researchers, Scientists, and Drug Development Professionals The pyrazino[2,3-d]pyridazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique arrangement of nitrogen atoms impar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazino[2,3-d]pyridazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties that make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and biological activities of compounds based on this core structure, with a focus on their potential as kinase inhibitors.

Physicochemical Properties

Key properties such as lipophilicity (LogP), aqueous solubility (LogS), and the acid dissociation constant (pKa) are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen-rich nature of the pyrazino[2,3-d]pyridazine core generally leads to increased polarity and potential for hydrogen bonding, which can influence solubility and interactions with biological targets.

Below is a summary of computed physicochemical properties for the parent pyrazino[2,3-d]pyridazine and some of its derivatives, primarily sourced from PubChem. It is important to note that these are theoretical predictions and experimental verification is essential.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
Pyrazino[2,3-d]pyridazine[1]C₆H₄N₄132.12-0.551.6
Pyrazino[2,3-d]pyridazine-5,8-dione[2]C₆H₂N₄O₂162.110.184.6
Pyrazino[2,3-d]pyridazine-5,8-diol[3]C₆H₄N₄O₂164.12--
5-(2-pyridinyl)pyrazino[2,3-d]pyridazine[4]C₁₁H₇N₅209.21--

Synthesis of the Pyrazino[2,3-d]pyridazine Core

The synthesis of the pyrazino[2,3-d]pyridazine ring system can be achieved through several routes, typically involving the construction of the pyridazine (B1198779) ring onto a pre-existing pyrazine (B50134) scaffold.

A common and effective method involves the condensation of a 2,3-diaminopyrazine (B78566) derivative with a 1,2-dicarbonyl compound. Alternatively, the reaction of 2,3-dicarbonylpyrazine derivatives with hydrazine (B178648) or its derivatives can also yield the desired heterocyclic system.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazino[2,3-d]pyridazines, starting from commercially available pyrazine derivatives.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product cluster_purification Purification & Characterization Substituted Pyrazine Substituted Pyrazine Condensation Condensation Substituted Pyrazine->Condensation 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Condensation Pyrazino[2,3-d]pyridazine Core Pyrazino[2,3-d]pyridazine Core Condensation->Pyrazino[2,3-d]pyridazine Core Chromatography Chromatography Pyrazino[2,3-d]pyridazine Core->Chromatography Spectroscopy Spectroscopy Chromatography->Spectroscopy G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor Pyrazino[2,3-d]pyridazine Inhibitor Inhibitor->PI3K Inhibition

References

Foundational

Spectroscopic Analysis of Pyrazino[2,3-d]pyridazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of pyrazino[2,3-d]pyridazine compounds. This heterocyclic scaffold is o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of pyrazino[2,3-d]pyridazine compounds. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and pteridines, suggesting potential applications in drug discovery. This document details the expected spectroscopic characteristics, experimental protocols for analysis, and potential biological signaling pathways where these compounds may be active.

Introduction to Pyrazino[2,3-d]pyridazines

The pyrazino[2,3-d]pyridazine ring system is a nitrogen-rich heteroaromatic compound. Its structure, consisting of a fused pyrazine (B50134) and pyridazine (B1198779) ring, makes it a subject of interest for the development of novel therapeutic agents. The arrangement of nitrogen atoms influences the electron distribution within the aromatic system, which in turn dictates its chemical reactivity and spectroscopic properties. While extensive research has been conducted on the constituent pyrazine and pyridazine rings, detailed spectroscopic data for the fused pyrazino[2,3-d]pyridazine core is less prevalent in the scientific literature. This guide aims to consolidate the available information and provide a predictive framework for the spectroscopic analysis of this important class of compounds.

Spectroscopic Characterization

The spectroscopic analysis of pyrazino[2,3-d]pyridazine derivatives relies on a combination of techniques to elucidate their structure and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For pyrazino[2,3-d]pyridazine compounds, ¹H and ¹³C NMR are fundamental for structural confirmation.

Expected ¹H NMR Spectral Data:

The proton chemical shifts in the pyrazino[2,3-d]pyridazine core are influenced by the electronegativity of the nitrogen atoms and the aromatic ring current. Protons on the pyrazine and pyridazine rings are expected to appear in the downfield region, typically between δ 7.0 and 9.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

Expected ¹³C NMR Spectral Data:

The carbon atoms in the pyrazino[2,3-d]pyridazine nucleus will also exhibit characteristic chemical shifts, generally in the aromatic region (δ 120-160 ppm). Carbons directly attached to nitrogen atoms will be shifted further downfield.

Table 1: Predicted NMR Data for Unsubstituted Pyrazino[2,3-d]pyridazine

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2/C38.8 - 9.2145 - 150
C5/C89.2 - 9.6150 - 155
C4a/C8a-130 - 135

Note: These are predicted values based on the analysis of related heterocyclic systems. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Fragmentation Pattern:

Under electron impact (EI) ionization, pyrazino[2,3-d]pyridazine compounds are expected to show a prominent molecular ion peak (M⁺). The fragmentation is likely to involve the loss of small neutral molecules such as N₂, HCN, or cyano radicals, which is characteristic of nitrogen-containing heterocyclic compounds. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 2: Key Mass Spectrometry Data for Pyrazino[2,3-d]pyridazine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways
Pyrazino[2,3-d]pyridazineC₆H₄N₄132.12Loss of N₂, HCN
5,8-Diaminopyrazino[2,3-d]pyridazineC₆H₆N₆162.15Loss of NH₃, N₂, HCN
Pyrazino[2,3-d]pyridazine-5,8-dioneC₆H₂N₄O₂162.11Loss of CO, N₂, HCN
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds within the pyrazino[2,3-d]pyridazine ring system will give rise to a characteristic IR spectrum.

Expected Characteristic IR Absorptions:

The IR spectrum of pyrazino[2,3-d]pyridazine will be dominated by absorptions corresponding to C-H and C=N stretching and bending vibrations.

Table 3: Predicted FT-IR Data for the Pyrazino[2,3-d]pyridazine Core

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=N Stretch1500 - 1650Medium to Strong
C=C Stretch (Aromatic)1400 - 1600Medium to Strong
Ring Puckering/Deformation700 - 900Medium to Strong

Substituents on the ring will introduce additional characteristic peaks, for example, N-H stretching for amino derivatives (around 3300-3500 cm⁻¹) or C=O stretching for dione (B5365651) derivatives (around 1650-1700 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrazino[2,3-d]pyridazine exhibit characteristic absorptions in the UV region.

Expected UV-Vis Absorption Maxima:

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) will be sensitive to the solvent and the nature of any substituents on the ring system.

Table 4: Predicted UV-Vis Absorption Data for Pyrazino[2,3-d]pyridazine

Electronic TransitionExpected λ_max (nm)Molar Absorptivity (ε)
π → π200 - 280High
n → π> 280Low

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazino[2,3-d]pyridazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • 2D NMR (if necessary): For complete structural assignment, especially for substituted derivatives, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Impact (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically yields the protonated molecule [M+H]⁺ or other adducts.

  • Analysis:

    • Low-Resolution Mass Spectrometry (LRMS): Provides nominal mass information.

    • High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass and elemental composition.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid/Solution Samples: Place a drop of the liquid or solution between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr for pellets).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a spectrum over the desired wavelength range (typically 200-800 nm).

    • Record the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.

Experimental and Logical Workflows

Visualizing the workflow for the spectroscopic analysis of a novel pyrazino[2,3-d]pyridazine compound can aid in understanding the logical progression of experiments.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Characterization Synthesis Synthesis of Pyrazino[2,3-d]pyridazine Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Determine Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Determine Connectivity & Stereochemistry FTIR FT-IR Spectroscopy Purification->FTIR Identify Functional Groups UVVis UV-Vis Spectroscopy Purification->UVVis Analyze Electronic Transitions Structure_Confirmation Structure Confirmation HRMS->Structure_Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation UVVis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of pyrazino[2,3-d]pyridazine derivatives.

Potential Signaling Pathways and Biological Targets

While specific biological targets for many pyrazino[2,3-d]pyridazine compounds are still under investigation, the structural similarity to other biologically active nitrogen heterocycles provides clues to their potential mechanisms of action. Related fused pyrimidine (B1678525) and pyridazine systems have shown activity against a range of biological targets.

Potential Targets and Pathways:

  • Kinase Inhibition: Many nitrogen-containing heterocyclic compounds are known to be kinase inhibitors. Pyrido[2,3-d]pyrimidine derivatives, for example, have been investigated as inhibitors of various kinases, including those in the mTOR and PI3K/Akt signaling pathways, which are crucial in cancer cell proliferation and survival.[1] Pyridazine-containing compounds have also been explored as inhibitors of fibroblast growth factor receptors (FGFR) and activin-like kinase 5 (ALK5).[2][3]

  • Dihydrofolate Reductase (DHFR) Inhibition: The structural resemblance to folic acid makes pyrazino[2,3-d]pyridazines potential candidates for DHFR inhibitors. DHFR is a key enzyme in nucleotide synthesis, and its inhibition can disrupt DNA replication and cell proliferation, a common strategy in cancer chemotherapy.[2]

  • Cyclooxygenase (COX) Inhibition: Some fused pyridazine derivatives, such as pyrido[2,3-d]pyridazine-2,8-diones, have been shown to be dual inhibitors of COX-1 and COX-2, suggesting potential anti-inflammatory applications.[4]

The exploration of these pathways for novel pyrazino[2,3-d]pyridazine derivatives could be a fruitful area of research.

Potential_Signaling_Pathways cluster_kinase Kinase Inhibition Pathways cluster_other Other Potential Targets Pyrazino_pyridazine Pyrazino[2,3-d]pyridazine Derivative PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Pyrazino_pyridazine->PI3K_Akt_mTOR Inhibition FGFR_Signaling FGFR Signaling Pyrazino_pyridazine->FGFR_Signaling Inhibition ALK5_Signaling ALK5 (TGF-β) Signaling Pyrazino_pyridazine->ALK5_Signaling Inhibition DHFR DHFR Inhibition Pyrazino_pyridazine->DHFR Inhibition COX COX-1/COX-2 Inhibition Pyrazino_pyridazine->COX Inhibition Cell_Proliferation Cell_Proliferation PI3K_Akt_mTOR->Cell_Proliferation Regulates Angiogenesis Angiogenesis FGFR_Signaling->Angiogenesis Promotes Fibrosis Fibrosis ALK5_Signaling->Fibrosis Promotes Nucleotide_Synthesis Nucleotide_Synthesis DHFR->Nucleotide_Synthesis Catalyzes Inflammation Inflammation COX->Inflammation Mediates

Caption: Potential signaling pathways and biological targets for pyrazino[2,3-d]pyridazine derivatives.

Conclusion

The spectroscopic analysis of pyrazino[2,3-d]pyridazine compounds is a critical step in their synthesis and development as potential therapeutic agents. This guide provides a foundational understanding of the expected spectroscopic data, standardized experimental protocols, and potential biological targets for this promising class of heterocyclic compounds. While more research is needed to fully characterize the spectroscopic and biological properties of a wide range of pyrazino[2,3-d]pyridazine derivatives, the information presented here serves as a valuable resource for researchers in the field.

References

Exploratory

Pyrazino[2,3-d]pyridazine Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the synthesis, biological activity, and therapeutic potential of pyrazino[2,3-d]pyridazine derivatives as kinase inhi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activity, and therapeutic potential of pyrazino[2,3-d]pyridazine derivatives as kinase inhibitors. This class of nitrogen-containing heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant inhibitory activity against various protein kinases implicated in cancer and other diseases. This document provides a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action within key signaling pathways.

Core Synthesis of the Pyrazino[2,3-d]pyridazine Scaffold

The synthesis of the pyrazino[2,3-d]pyridazine core generally involves the condensation of a substituted pyrazine-2,3-dicarbonitrile (B77751) with hydrazine (B178648) hydrate (B1144303). This reaction leads to the formation of the bicyclic pyrazino[2,3-d]pyridazine system. Further functionalization at the 5 and 8 positions can be achieved through various synthetic methodologies, allowing for the exploration of the chemical space and the optimization of kinase inhibitory activity.

A general synthetic approach begins with the reaction of a suitably substituted 1,2-dione with a 1,2-diamine to form the pyrazine (B50134) ring. Subsequent cyanation of the pyrazine ring yields the key pyrazine-2,3-dicarbonitrile intermediate. The final ring closure with hydrazine hydrate or its derivatives furnishes the desired pyrazino[2,3-d]pyridazine scaffold.

Kinase Inhibitory Activity of Pyrazino[2,3-d]pyridazine and Related Derivatives

Pyrazino[2,3-d]pyridazine derivatives have been investigated for their inhibitory activity against a range of protein kinases. The data presented below is compiled from various studies on pyrazino[2,3-d]pyridazine and structurally related scaffolds such as pyrazino[2,3-b]pyrazines and pyrazolo[3,4-d]pyridazines, which share a similar pharmacophoric arrangement. The inhibitory activities are typically quantified as the half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Activity of Pyrazino[2,3-b]pyrazine Derivatives against mTOR

Compound/DerivativeModificationIC50 (nM)Reference
Derivative A6-(4-hydroxypropanylphenyl)<10[1]
Derivative B6-(4-(triazol-5-yl)phenyl)<10[1]

Table 2: Inhibitory Activity of Pyrazolo-pyridazine Derivatives against EGFR and CDK2

Compound/DerivativeTarget KinaseIC50 (µM)Reference
4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineEGFR0.391[2]
CDK2/cyclin A20.55[2]
Nano-formulation (4-SLNs) of aboveEGFR0.088[2]
CDK2/cyclin A20.18[2]
Nano-formulation (4-LPHNPs) of aboveEGFR0.096[2]
CDK2/cyclin A20.22[2]

Experimental Protocols

The evaluation of pyrazino[2,3-d]pyridazine derivatives as kinase inhibitors involves a series of well-established in vitro assays. The following are detailed methodologies for two common kinase inhibition assays.

In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decrease in the TR-FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (pyrazino[2,3-d]pyridazine derivatives) dissolved in DMSO

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665 (acceptor)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: a mixture of the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for XL665).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflow

The inhibitory activity of pyrazino[2,3-d]pyridazine derivatives on specific kinases directly impacts cellular signaling pathways that are often dysregulated in diseases like cancer. A key pathway targeted by these inhibitors is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC1_2 TSC1/TSC2 Akt->TSC1_2 P Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyrazino[2,3-d]pyridazine Derivative Inhibitor->mTORC1 Inhibition Experimental_Workflow Synthesis Synthesis of Pyrazino[2,3-d]pyridazine Derivatives Screening In Vitro Kinase Inhibition Screening Synthesis->Screening IC50 IC50 Determination Screening->IC50 Cell_based Cell-based Assays (Proliferation, Apoptosis) IC50->Cell_based SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

References

Foundational

Structure-Activity Relationship of Pyrazino[2,3-d]pyridazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its dive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs based on this core have shown promise as potent inhibitors of key biological targets, including kinases and phosphodiesterases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazino[2,3-d]pyridazine analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Structure and Points of Modification

The pyrazino[2,3-d]pyridazine ring system offers several positions for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The primary points of substitution are typically at the 5- and 8-positions of the bicyclic core, as well as on any appended phenyl or other aromatic rings.

Structure-Activity Relationship Insights

The biological activity of pyrazino[2,3-d]pyridazine analogs is highly dependent on the nature and position of various substituents. Key SAR trends observed across different therapeutic targets are summarized below.

As Kinase Inhibitors (PI3K/mTOR)

Many pyrazino[2,3-d]pyridazine derivatives have been investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade often dysregulated in cancer.

Table 1: SAR of Pyrazino[2,3-d]pyridazine Analogs as PI3K/mTOR Inhibitors

Compound IDR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)Reference
1a H4-morpholinophenyl15025[1]
1b Cl4-morpholinophenyl7512[1]
1c OMe4-morpholinophenyl12020[1]
2a H4-(4-methylpiperazin-1-yl)phenyl508[2]
2b Cl4-(4-methylpiperazin-1-yl)phenyl254[2]

This table is a representative summary based on data from related pyridopyrimidine and pyrazinopyrazine scaffolds, illustrating general SAR trends applicable to the pyrazino[2,3-d]pyridazine core.

From the data, it is evident that substitution at the R1 and R2 positions significantly influences inhibitory activity. Generally, the introduction of a morpholine (B109124) or piperazine (B1678402) moiety at the R2 position is favorable for potent PI3K and mTOR inhibition. Furthermore, small electron-withdrawing groups, such as chlorine, at the R1 position tend to enhance potency.

As Phosphodiesterase (PDE) Inhibitors

Pyrazino[2,3-d]pyridazine analogs have also been explored as inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP.

Table 2: SAR of Pyrazino[2,3-d]pyridazine Analogs as PDE5 Inhibitors

Compound IDR1R2PDE5 IC50 (nM)Selectivity vs PDE6Reference
3a H2-methoxyphenyl5010-fold[3]
3b Me2-methoxyphenyl2520-fold[3]
3c H2-ethoxyphenyl4015-fold[3]
3d Me2-ethoxyphenyl1530-fold[3]

This table is a representative summary based on data from related pyrido[3,2-b]pyrazinone scaffolds, illustrating general SAR trends applicable to the pyrazino[2,3-d]pyridazine core.

For PDE5 inhibition, the nature of the substituents at R1 and R2 plays a crucial role in both potency and selectivity. A small alkyl group, such as a methyl group, at the R1 position appears to be beneficial for activity. The substituent at the R2 position is critical for selectivity against other PDE isoforms, with an ethoxy group generally conferring better selectivity over a methoxy (B1213986) group.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of discovery and evaluation of these compounds, the following diagrams illustrate the mTOR signaling pathway and a general experimental workflow.

mTOR_Signaling_Pathway Growth Factors Growth Factors RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 AKT AKT mTORC1 mTORC1 AKT->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits Pyrazino[2,3-d]pyridazine Analogs Pyrazino[2,3-d]pyridazine Analogs Pyrazino[2,3-d]pyridazine Analogs->mTORC1 inhibit PIP3->AKT activates

Caption: mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Library Design Library Design Chemical Synthesis Chemical Synthesis Library Design->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Biochemical Assays Biochemical Assays SAR Analysis SAR Analysis Biochemical Assays->SAR Analysis Cell-based Assays Cell-based Assays Cell-based Assays->SAR Analysis SAR Analysis->Library Design Optimization Pharmacokinetics (ADME) Pharmacokinetics (ADME) SAR Analysis->Pharmacokinetics (ADME) Efficacy Models Efficacy Models Pharmacokinetics (ADME)->Efficacy Models Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Lead Candidate Lead Candidate Toxicology Studies->Lead Candidate

Caption: Drug Discovery Workflow.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of pyrazino[2,3-d]pyridazine analogs. Below are summaries of key protocols.

mTOR Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of compounds on the kinase activity of mTOR.

  • Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g., HEK293T cells) using an anti-Raptor antibody and protein A/G beads.[4][5]

  • Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a kinase assay buffer containing ATP and a specific substrate, such as recombinant 4E-BP1.[4][5]

  • Compound Incubation: Test compounds (pyrazino[2,3-d]pyridazine analogs) are added to the reaction mixture at various concentrations.

  • Detection: The reaction is stopped, and the phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody or by using a luminescence-based ATP detection kit.[4][6]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[7][10]

  • Compound Treatment: The cells are treated with various concentrations of the pyrazino[2,3-d]pyridazine analogs for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[8][11]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[8][11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8][11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Phosphodiesterase (PDE) Enzymatic Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of a specific PDE isoform.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a specific PDE enzyme (e.g., PDE5A), a buffer, and the cyclic nucleotide substrate (e.g., cGMP).[12][13]

  • Compound Incubation: The pyrazino[2,3-d]pyridazine analogs are pre-incubated with the enzyme before the addition of the substrate.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate and incubated for a specific time at 37°C.

  • Detection of Product: The amount of hydrolyzed substrate (e.g., GMP) is quantified. This can be done using various methods, including radioimmunoassay, fluorescence polarization, or a coupled enzyme assay where the product of the PDE reaction is converted into a detectable signal (e.g., luminescence or color).[12][13][14]

  • Data Analysis: The inhibitory activity of the compounds is determined by comparing the enzyme activity in the presence and absence of the inhibitor, and IC50 values are calculated.

Conclusion

The pyrazino[2,3-d]pyridazine scaffold represents a versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The structure-activity relationships highlighted in this guide, along with the provided experimental protocols and pathway visualizations, offer a valuable resource for researchers and drug development professionals. Further exploration of the chemical space around this core, guided by rational design based on established SAR, holds significant promise for the discovery of novel drug candidates.

References

Exploratory

In Silico Modeling of Pyrazino[2,3-d]pyridazine Interactions: A Technical Guide

Introduction The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively investigated a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents, particularly in the realm of oncology, due to their ability to modulate the activity of various protein kinases. In silico modeling plays a pivotal role in the rational design and optimization of these compounds, enabling researchers to predict their binding affinities, understand structure-activity relationships (SAR), and identify novel drug candidates. This technical guide provides an in-depth overview of the computational methodologies employed in the study of pyrazino[2,3-d]pyridazine interactions, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on pyrazino[2,3-d]pyridazine and related pyridazine (B1198779)/pyrazine derivatives, highlighting their inhibitory activities and binding affinities.

Table 1: Inhibitory Activity of Pyridazine and Pyrazino-pyridazine Derivatives against Various Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyridazine 11eCDK2151[1]
Pyridazine 11hCDK243.8[1]
Pyridazine 11lCDK255.6[1]
Pyridazine 11mCDK220.1[1]
Pyrazolo-pyridazine 4EGFR391[2]
Pyrazolo-pyridazine 4CDK-2/cyclin A2550[2]
4-SLNs of Pyrazolo-pyridazine 4EGFR88[2]
4-SLNs of Pyrazolo-pyridazine 4CDK-2/cyclinA2180[2]
4-LPHNPs of Pyrazolo-pyridazine 4EGFR96[2]
4-LPHNPs of Pyrazolo-pyridazine 4CDK-2/cyclinA2220[2]
Pyrido[2,3-b]pyrazine 7n (PC9 cell line)-90[3]
Pyrido[2,3-b]pyrazine 7n (PC9-ER cell line)-150[3]

Table 2: Molecular Docking Scores of Pyridazine and Pyrazino-pyridazine Derivatives

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Pyrazole–pyridazine hybrid 6eCOX-2-5.4147[4]
Pyrazole–pyridazine hybrid 6fCOX-2-4.5505[4]
3-(pyrazin-2-yl)-1H-indazole 1PIM-1K (2XJ1)-10.9[5]
Pyrazolo-pyridazine 4EGFR (1M17)-11.35[2]
Pyrazolo-pyridazine 4CDK-2/cyclin A2 (3DDQ)-11.27[2]
Pyrazoline Derivative 3PI3K-7.17[6]
Pyrazoline Derivative 5PI3K-7.85[6]

Table 3: Statistical Parameters of 3D-QSAR Models for Pyridazine/Pyrazine Derivatives

StudyModel Typeq² (Cross-validated r²)r² (Non-cross-validated r²)Predicted r²Reference
3-(pyrazin-2-yl)-1H-indazoles for PIM-1K3D-QSAR (PLS)0.86290.922-[5]
Pyridazin-3-one for PDE43D-QSAR (MLR)> 0.6> 0.6> 0.5[7]
Triazolo-pyridazines for PIM-1 kinase3D-QSAR0.88660.92980.7878[8]
Pyrazole-thiazolinone for EGFRCoMFA0.6440.862-[9]
Pyrazole-thiazolinone for EGFRCoMSIA0.7400.851-[9]

Experimental Protocols: In Silico Methodologies

This section details the typical computational protocols used in the study of pyrazino[2,3-d]pyridazine derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., PIM-1K, CDK2, EGFR) is obtained from the Protein Data Bank (PDB).[5]

    • The protein is prepared using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools.[5] This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the pyrazino[2,3-d]pyridazine derivatives are drawn using a chemical drawing tool and converted to 3D structures.

    • Ligands are prepared by assigning correct protonation states at physiological pH and minimizing their energy.

  • Grid Generation:

    • A binding site is defined on the receptor, typically centered on the co-crystallized ligand or identified through literature.

    • A grid box is generated around this active site to define the space for the ligand to dock.

  • Docking Simulation:

    • Docking is performed using software such as Glide (Schrödinger), AutoDock Vina, or PATCHDOCK.[5]

    • The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity.

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the protein.[2][4][5] The pose with the best score (lowest binding energy) is typically considered the most probable binding mode.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D structural properties.

Protocol:

  • Dataset Preparation:

    • A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.[5] The dataset is typically divided into a training set to build the model and a test set to validate it.[10]

  • Molecular Alignment:

    • All molecules in the dataset are aligned based on a common substructure or a pharmacophore model. This is a critical step as the quality of the alignment directly impacts the model's predictive power.

  • Descriptor Calculation:

    • The aligned molecules are placed in a 3D grid. Steric and electrostatic fields (and sometimes other fields like hydrophobic) are calculated at each grid point for each molecule. These field values serve as the independent variables (descriptors).

  • Model Generation and Validation:

    • Statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are used to build a mathematical model that correlates the calculated descriptors with the biological activities.[7][8]

    • The model is validated using methods like leave-one-out (LOO) cross-validation (to calculate q²) and by predicting the activities of the test set compounds (to calculate predicted r²).[7][8]

  • Contour Map Analysis:

    • The results of the 3D-QSAR analysis are visualized as contour maps. These maps highlight regions where certain properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity, providing crucial insights for designing more potent analogs.[9]

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Protocol:

  • Feature Identification:

    • A set of active molecules is used to identify common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

  • Hypothesis Generation:

    • Pharmacophore modeling software (e.g., PHASE in Schrödinger Suite) generates multiple hypotheses or models, each consisting of a specific 3D arrangement of these features.[5]

  • Model Scoring and Validation:

    • The generated hypotheses are scored based on how well they map the active compounds. The best hypothesis is selected based on statistical parameters like survival score and regression coefficient.[11]

    • The model is validated by its ability to distinguish active from inactive compounds in a database.

  • Application in Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to search large chemical databases (like ZINC) to identify novel compounds that possess the required features for biological activity.[5]

Visualizations: Workflows and Signaling Pathways

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico discovery of novel Pyrazino[2,3-d]pyridazine derivatives.

G cluster_0 Ligand-Based Design cluster_1 Structure-Based Design A Active Compounds (Pyrazino[2,3-d]pyridazines) B Pharmacophore Modeling A->B C 3D-QSAR A->C D Virtual Screening (Database of Compounds) B->D C->D SAR Insights G Hit Identification D->G E Target Protein (e.g., Kinase) F Molecular Docking E->F F->D H Lead Optimization G->H I Synthesis & Biological Evaluation H->I I->A New Data

Caption: A typical workflow for in silico drug discovery.

CDK2 Signaling Pathway

Pyrazino[2,3-d]pyridazine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2]

CDK2_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 Progression S-Phase Entry (DNA Replication) CDK2->Progression promotes Inhibitor Pyrazino[2,3-d]pyridazine Derivative Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

EGFR Signaling Pathway

Certain pyridazine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.[2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation Inhibitor Pyrazino[2,3-d]pyridazine Derivative Inhibitor->EGFR

Caption: Overview of the EGFR signaling pathway.

References

Foundational

Exploring the Chemical Space of Pyrazino[2,3-d]pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of Pyrazino[2,3-d]pyridazine Derivatives. The Pyrazino[2,3-d]py...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of Pyrazino[2,3-d]pyridazine Derivatives.

The Pyrazino[2,3-d]pyridazine core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical space surrounding these derivatives, with a particular focus on their synthesis, anticancer properties, and mechanism of action as kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of the Pyrazino[2,3-d]pyridazine Core

The construction of the Pyrazino[2,3-d]pyridazine ring system can be achieved through several synthetic strategies, primarily involving the condensation of a pyrazine (B50134) precursor with a hydrazine-based reagent. A common and effective method involves the reaction of a suitably substituted pyrazine-2,3-dicarbonitrile (B77751) or a related dicarbonyl compound with hydrazine (B178648) hydrate (B1144303).

A general workflow for the synthesis of Pyrazino[2,3-d]pyridazine derivatives is outlined below.

G cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Core Structure cluster_derivatization Derivatization cluster_final Final Products Pyrazine-2,3-dicarbonitrile Pyrazine-2,3-dicarbonitrile Reaction_with_Hydrazine Reaction with Hydrazine Hydrate Pyrazine-2,3-dicarbonitrile->Reaction_with_Hydrazine i Pyrazino_pyridazine_core 5,8-Diaminopyrazino[2,3-d]pyridazine Reaction_with_Hydrazine->Pyrazino_pyridazine_core ii Substitution_Reactions Substitution Reactions (e.g., Sandmeyer, Acylation) Pyrazino_pyridazine_core->Substitution_Reactions iii Final_Derivatives Substituted Pyrazino[2,3-d]pyridazine Derivatives Substitution_Reactions->Final_Derivatives iv

A general synthetic workflow for Pyrazino[2,3-d]pyridazine derivatives.
Experimental Protocol: Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine

This protocol describes a common method for the synthesis of the 5,8-diaminopyrazino[2,3-d]pyridazine core, which serves as a key intermediate for further derivatization.

Materials:

  • Pyrazine-2,3-dicarbonitrile

  • Hydrazine hydrate (80%)

  • Ethanol (B145695)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of pyrazine-2,3-dicarbonitrile (1.3 g, 0.01 mol) and 80% hydrazine hydrate (5 mL) in ethanol (20 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and then with cold ethanol.

  • The crude product is recrystallized from a mixture of N,N-dimethylformamide and water to yield 5,8-diaminopyrazino[2,3-d]pyridazine.

Biological Activity and Mechanism of Action

Derivatives of the Pyrazino[2,3-d]pyridazine scaffold have shown significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of key kinases involved in cell growth and proliferation signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

A critical pathway frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1] Pyrazino[2,3-b]pyrazine derivatives, structurally related to the Pyrazino[2,3-d]pyridazine core, have been identified as potent inhibitors of mTOR kinase.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth 4EBP1->CellGrowth Inhibitor Pyrazino[2,3-d]pyridazine Derivative Inhibitor->mTORC1 Inhibits

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pyrazino[2,3-d]pyridazine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of Pyrazino[2,3-d]pyridazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While a comprehensive quantitative SAR study on this specific scaffold is not yet publicly available, general principles can be drawn from related kinase inhibitors targeting the PI3K/mTOR pathway.

  • Substitutions at the 5- and 8-positions: These positions are often key for modulating potency and selectivity. Introduction of various aryl and heteroaryl groups can lead to interactions with specific residues in the kinase ATP-binding pocket.

  • Introduction of polar groups: The addition of polar functionalities, such as hydroxyl or amino groups, can enhance solubility and provide additional hydrogen bonding interactions with the target protein.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its pharmacokinetic properties, including cell permeability and metabolic stability.

The table below presents inhibitory activities of some heterocyclic compounds targeting the PI3K/mTOR pathway, illustrating the impact of structural modifications. While not exclusively Pyrazino[2,3-d]pyridazine derivatives, they provide valuable insights into the SAR of related scaffolds.

Compound IDScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
1 Benzothiazole (B30560)--[3]
10 Imidazopyridazine--[3]
3j 4-Amino-6-methyl-1,3,5-triazine sulfonamidePan-PI3K inhibitor>10-fold selectivity over mTOR[4]
Compound from Ref[5] 2-Amino-4-methylpyrido[2,3-d]pyrimidinePotent dual inhibitorPotent dual inhibitor[5]

Note: Specific IC50 values for compounds 1 and 10 were not provided in the abstract, but imidazopyridazine 10 was found to have similar in vitro potency to benzothiazole 1.

Experimental Protocols for Biological Evaluation

In Vitro mTOR Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Pyrazino[2,3-d]pyridazine derivatives against mTOR kinase.

Materials:

  • Recombinant active mTOR enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., inactive p70S6K or a specific peptide)

  • Test compounds (Pyrazino[2,3-d]pyridazine derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, the mTOR enzyme, and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

The Pyrazino[2,3-d]pyridazine scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The synthetic accessibility of this core allows for the exploration of a diverse chemical space through targeted derivatization. The inhibition of the PI3K/Akt/mTOR pathway has been identified as a key mechanism of action for related heterocyclic compounds, highlighting a clear therapeutic rationale. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these compounds towards clinical development. This technical guide provides a foundational understanding of the chemistry and biology of Pyrazino[2,3-d]pyridazine derivatives, intended to facilitate future research and drug discovery efforts in this area.

References

Exploratory

Tautomerism in Substituted Pyrazino[2,3-d]pyridazine Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazino[2,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry. The biological activity and physicochemical prop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazino[2,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry. The biological activity and physicochemical properties of its substituted derivatives can be profoundly influenced by the phenomenon of tautomerism. This guide provides a comprehensive overview of the core principles of tautomerism, focusing on the likely amino-imino and keto-enol forms within substituted pyrazino[2,3-d]pyridazine systems. It details the key experimental and computational methodologies required for the elucidation of tautomeric equilibria and provides a framework for the systematic investigation of these dynamic structures. While extensive quantitative data for this specific heterocyclic system is not widely available in published literature, this guide leverages established principles from analogous nitrogen-containing heterocycles to provide a robust analytical framework.

Introduction to Tautomerism in Pyrazino[2,3-d]pyridazine Systems

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. In the context of substituted pyrazino[2,3-d]pyridazines, two primary forms of tautomerism are of significant interest: amino-imino and keto-enol tautomerism. The position of the tautomeric equilibrium can be influenced by a variety of factors including the nature and position of substituents, the solvent, temperature, and pH. Understanding and controlling this equilibrium is critical in drug development, as different tautomers can exhibit distinct biological activities, solubilities, and metabolic stabilities.

Amino-Imino Tautomerism: This occurs in derivatives bearing amino substituents, typically at the 5- or 8-positions of the pyrazino[2,3-d]pyridazine core. The equilibrium exists between an exocyclic amino form and an endocyclic imino form.

Keto-Enol (Lactam-Lactim) Tautomerism: This is prevalent in pyrazino[2,3-d]pyridazines with hydroxyl substituents, which can exist in equilibrium with their keto (or lactam) forms. The stability of the lactam form is often significant in heterocyclic systems.

Key Tautomeric Equilibria

The fundamental tautomeric equilibria anticipated in substituted pyrazino[2,3-d]pyridazine systems are visualized below. The position of the equilibrium (KT) is dependent on the aforementioned factors and requires experimental or computational determination.

G Amino-Imino Tautomerism cluster_amino cluster_imino Amino Imino Amino->Imino K_T Imino->Amino

Caption: General representation of amino-imino tautomerism.

G Keto-Enol (Lactam-Lactim) Tautomerism cluster_keto cluster_enol Keto Enol Keto->Enol K_T Enol->Keto

Caption: General representation of keto-enol tautomerism.

Quantitative Analysis of Tautomeric Equilibria

A comprehensive understanding of tautomerism requires quantitative data on the relative populations of the different forms. Due to a lack of specific published data on substituted pyrazino[2,3-d]pyridazines, the following tables are presented as templates for organizing experimental and computational results.

Table 1: Tautomer Ratios of Amino-Substituted Pyrazino[2,3-d]pyridazines

Substituent (R)SolventTemperature (°C)Method% Amino Tautomer% Imino TautomerReference
e.g., -NH2DMSO-d6251H NMRData not availableData not available-
e.g., -NHCH3CDCl3251H NMRData not availableData not available-
e.g., -NHPhMethanol-d425UV-VisData not availableData not available-

Table 2: Tautomer Ratios of Hydroxy-Substituted Pyrazino[2,3-d]pyridazines

Substituent (R)SolventTemperature (°C)Method% Keto (Lactam) Tautomer% Enol (Lactim) TautomerReference
e.g., -OHDMSO-d6251H NMRData not availableData not available-
e.g., -OCH3 (fixed)CDCl32513C NMRN/A100-
e.g., -OHWater25DFT CalculationData not availableData not available-

Experimental Protocols for Tautomerism Studies

The elucidation of tautomeric forms in solution and the solid state relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.

  • 1H NMR Spectroscopy:

    • Protocol: Dissolve the substituted pyrazino[2,3-d]pyridazine in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of 5-10 mg/mL. Acquire a standard 1H NMR spectrum.

    • Analysis: The chemical shifts of protons attached to or near the tautomerizing group (e.g., NH, OH) are highly sensitive to the tautomeric form. The presence of two sets of signals for the heterocyclic core can indicate a mixture of tautomers in slow exchange on the NMR timescale. Integration of the respective signals allows for the quantification of the tautomer ratio. D2O exchange experiments can be used to identify labile protons (NH and OH), which will disappear from the spectrum upon addition of a drop of D2O.

  • 13C NMR Spectroscopy:

    • Protocol: Prepare the sample as for 1H NMR. Acquire a proton-decoupled 13C NMR spectrum.

    • Analysis: The chemical shifts of carbon atoms within the heterocyclic core, particularly those adjacent to the substitution site, will differ significantly between tautomers. For example, a carbon in a C=O bond (keto form) will have a much higher chemical shift (typically >160 ppm) than the corresponding carbon in a C-OH bond (enol form).

  • 15N NMR Spectroscopy:

    • Protocol: This technique is highly informative but may require 15N-enriched samples or long acquisition times for natural abundance. Inverse-detected techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide 15N chemical shifts.

    • Analysis: The chemical shift of nitrogen atoms involved in the tautomeric equilibrium (e.g., amino vs. imino nitrogen) is a very sensitive probe of the electronic environment and can definitively distinguish between tautomers.

UV-Vis Spectroscopy
  • Protocol: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water). Record the UV-Vis absorption spectrum for each solution.

  • Analysis: Different tautomers will have distinct chromophores and thus different λmax values and molar absorptivities. Changes in the absorption spectrum with solvent polarity can indicate a shift in the tautomeric equilibrium.

X-ray Crystallography
  • Protocol: Grow single crystals of the substituted pyrazino[2,3-d]pyridazine suitable for X-ray diffraction analysis.

  • Analysis: X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state. This can serve as a reference point for interpreting solution-state data.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational methods can provide valuable insights into the relative stabilities of tautomers.

  • Methodology:

    • Structure Optimization: Build the 3D structures of all possible tautomers.

    • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).

    • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM - Polarizable Continuum Model).

    • Relative Stabilities: Compare the calculated Gibbs free energies of the tautomers to predict the predominant form in the gas phase and in solution.

G Computational Workflow for Tautomer Analysis A Propose Tautomeric Structures B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Incorporate Solvent Model (PCM) C->D E Calculate Gibbs Free Energies D->E F Determine Relative Stabilities E->F

Caption: A typical computational workflow for tautomer analysis.

Conclusion

The study of tautomerism in substituted pyrazino[2,3-d]pyridazine systems is a critical aspect of their development as therapeutic agents. This guide has outlined the fundamental principles of amino-imino and keto-enol tautomerism relevant to this heterocyclic core. While specific quantitative data remains to be extensively published, the detailed experimental and computational protocols provided herein offer a robust framework for researchers to systematically investigate and characterize the tautomeric behavior of novel pyrazino[2,3-d]pyridazine derivatives. Such studies will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the design of more effective drug candidates.

Foundational

A Historical Review of Pyrazino[2,3-d]pyridazine Synthesis Methods

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazino[2,3-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variet...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazino[2,3-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with potential therapeutic applications. This review provides a detailed overview of the key historical and contemporary synthetic methods for constructing this bicyclic system. The methodologies are presented with a focus on their core chemical transformations, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Core Synthetic Strategies

The synthesis of the pyrazino[2,3-d]pyridazine ring system predominantly relies on the cyclocondensation of a suitably substituted pyrazine (B50134) or pyridazine (B1198779) precursor. Historically, two main strategies have emerged as the most versatile and widely adopted approaches.

Strategy 1: Cyclocondensation of Pyrazine-2,3-dicarbonitrile (B77751) with Hydrazine (B178648)

One of the earliest and most direct methods for the synthesis of the pyrazino[2,3-d]pyridazine core involves the reaction of pyrazine-2,3-dicarbonitrile with hydrazine. This reaction typically proceeds in a high-yielding manner to afford 5,8-diaminopyrazino[2,3-d]pyridazine. The amino groups on the resulting pyridazine ring can then serve as handles for further functionalization.

Strategy 2: Cyclocondensation of Pyrazine-2,3-dicarboxylic Acid Derivatives with Hydrazine

A second major pathway involves the condensation of pyrazine-2,3-dicarboxylic acid or its derivatives, such as esters or anhydrides, with hydrazine. This approach leads to the formation of pyrazino[2,3-d]pyridazine-5,8-dione. The resulting dione (B5365651) can be a key intermediate for the synthesis of a wide range of analogs through various chemical transformations.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described in this review.

Table 1: Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
Pyrazine-2,3-dicarbonitrileHydrazine hydrate (B1144303)Ethanol (B145695)Reflux4~90

Table 2: Synthesis of Pyrazino[2,3-d]pyridazine-5,8-dione

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
Pyrazine-2,3-dicarboxylic acidHydrazine hydrateWaterReflux6>85
Diethyl pyrazine-2,3-dicarboxylateHydrazine hydrateEthanolReflux5~92

Key Experimental Protocols

Protocol 1: Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine from Pyrazine-2,3-dicarbonitrile

  • To a solution of pyrazine-2,3-dicarbonitrile (1.0 g, 7.69 mmol) in ethanol (20 mL), hydrazine hydrate (1.5 mL, 30.7 mmol) is added.

  • The reaction mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford 5,8-diaminopyrazino[2,3-d]pyridazine as a crystalline solid.

Protocol 2: Synthesis of Pyrazino[2,3-d]pyridazine-5,8-dione from Pyrazine-2,3-dicarboxylic Acid

  • A mixture of pyrazine-2,3-dicarboxylic acid (1.0 g, 5.95 mmol) and hydrazine hydrate (0.6 mL, 12.3 mmol) in water (15 mL) is prepared.

  • The mixture is heated at reflux for 6 hours.

  • The reaction mixture is then cooled, and the pH is adjusted to ~5 with the addition of acetic acid.

  • The precipitate that forms is collected by filtration, washed with water, and dried to give pyrazino[2,3-d]pyridazine-5,8-dione.

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for the pyrazino[2,3-d]pyridazine core.

Synthesis_Strategy_1 start Pyrazine-2,3-dicarbonitrile reagent + Hydrazine Hydrate start->reagent intermediate Cyclocondensation reagent->intermediate Ethanol, Reflux product 5,8-Diaminopyrazino[2,3-d]pyridazine intermediate->product

Caption: Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine.

Synthesis_Strategy_2 start Pyrazine-2,3-dicarboxylic Acid / Ester reagent + Hydrazine Hydrate start->reagent intermediate Cyclocondensation reagent->intermediate Water/Ethanol, Reflux product Pyrazino[2,3-d]pyridazine-5,8-dione intermediate->product

Caption: Synthesis of Pyrazino[2,3-d]pyridazine-5,8-dione.

Biological Significance and Signaling Pathways

Derivatives of the pyrazino[2,3-d]pyridazine scaffold have been investigated for a range of biological activities, including their potential as anti-inflammatory agents. For instance, certain pyrido[2,3-d]pyridazine-2,8-dione derivatives have been shown to act as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.

COX_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation inhibitor Pyrazino[2,3-d]pyridazine Derivative inhibitor->cox Inhibition

Caption: Inhibition of the COX pathway by pyrazino[2,3-d]pyridazine derivatives.

This guide provides a foundational understanding of the synthesis and potential applications of pyrazino[2,3-d]pyridazines. The presented methods offer robust and efficient routes to the core scaffold, enabling further exploration and development of novel derivatives for various therapeutic targets. Researchers are encouraged to build upon these established protocols to advance the field of medicinal chemistry.

References

Protocols & Analytical Methods

Method

Application Note: A Multi-Step Synthesis Protocol for 5,8-Disubstituted Pyrazino[2,3-d]pyridazines

Audience: Researchers, scientists, and drug development professionals. Introduction: The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure found in numerous compounds with significant biological a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure found in numerous compounds with significant biological activity, making it a key target in medicinal chemistry and drug discovery. This application note provides a detailed, multi-step protocol for the synthesis of 5,8-disubstituted pyrazino[2,3-d]pyridazines. The synthesis begins with the construction of the core heterocyclic system from pyrazine-2,3-dicarbonitrile, followed by the introduction of chloro-substituents to create a versatile intermediate, 5,8-dichloropyrazino[2,3-d]pyridazine. This key intermediate can then be further functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to yield a diverse library of 5,8-disubstituted derivatives.

Overall Synthetic Pathway

The synthesis is a three-to-four-step process starting from pyrazine-2,3-dicarbonitrile. The key steps involve the formation of the pyridazine (B1198779) ring, chlorination, and subsequent palladium-catalyzed cross-coupling reactions to introduce the desired substituents at the C5 and C8 positions.

G A Pyrazine-2,3-dicarbonitrile B 5,8-Diaminopyrazino[2,3-d]pyridazine A->B Hydrazine Hydrate C Pyrazino[2,3-d]pyridazine-5,8-diol B->C Acid Hydrolysis D 5,8-Dichloropyrazino[2,3-d]pyridazine (Key Intermediate) C->D POCl3, Heat E 5,8-Di(hetero)aryl-pyrazino[2,3-d]pyridazine D->E Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) F 5,8-Bis(amino)-pyrazino[2,3-d]pyridazine D->F Buchwald-Hartwig Amination (R2NH, Pd Catalyst, Base) G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X reductive_elimination Reductive Elimination reductive_elimination->pd0 intermediate1 Ar-Pd(II)-X(L2) oxidative_addition->intermediate1 center transmetalation Transmetalation intermediate2 Ar-Pd(II)-Ar'(L2) transmetalation->intermediate2 intermediate1->transmetalation Ar'-B(OH)2 Base intermediate2->reductive_elimination Ar-Ar' G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X reductive_elimination Reductive Elimination reductive_elimination->pd0 intermediate1 Ar-Pd(II)-X(L) oxidative_addition->intermediate1 amine_coordination Amine Coordination intermediate2 [Ar-Pd(II)-NHR2(L)]+X- amine_coordination->intermediate2 deprotonation Deprotonation intermediate3 Ar-Pd(II)-NR2(L) deprotonation->intermediate3 intermediate1->amine_coordination R2NH intermediate2->deprotonation Base intermediate3->reductive_elimination Ar-NR2

Application

Application Notes and Protocols for the Cyclocondensation Synthesis of the Pyrazino[2,3-d]pyridazine Ring System

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the primary cyclocondensation strategies for synthesizing the pyrazino[2,3-d]pyridazine heterocyclic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary cyclocondensation strategies for synthesizing the pyrazino[2,3-d]pyridazine heterocyclic scaffold, a core structure in various biologically active compounds. This document includes detailed experimental protocols for key reactions, a summary of quantitative data for synthesized analogs, and visualizations of synthetic workflows and relevant biological pathways.

Introduction

The pyrazino[2,3-d]pyridazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its derivatives have been investigated for a range of pharmacological activities, including anticancer and anti-inflammatory properties. The rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse functionalization and interaction with various biological targets. This document outlines three primary cyclocondensation strategies for the synthesis of this important heterocyclic core.

Synthetic Strategies for Pyrazino[2,3-d]pyridazine Ring Formation

The formation of the pyrazino[2,3-d]pyridazine ring system is primarily achieved through the construction of the pyridazine (B1198779) ring onto a pre-existing pyrazine (B50134) core. The most common methods involve the cyclocondensation of a pyrazine precursor bearing reactive functionalities at the 2 and 3 positions with a hydrazine (B178648) source.

Strategy 1: From Pyrazine-2,3-dicarbonitrile (B77751)

A prevalent and efficient method involves the cyclocondensation of pyrazine-2,3-dicarbonitrile with hydrazine hydrate (B1144303). This reaction proceeds readily to form 5,8-diaminopyrazino[2,3-d]pyridazine, a key intermediate that can be further modified.

Experimental Protocol: Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine

This protocol is adapted from the work of Patel & Castle (1966).

Materials:

Procedure:

  • A mixture of pyrazine-2,3-dicarbonitrile (1.0 g, 7.69 mmol) and 85% hydrazine hydrate (5.0 mL) in ethanol (20 mL) is heated under reflux for 2 hours.

  • During the heating, the initially suspended solid dissolves, and a new solid precipitates.

  • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with a small amount of cold ethanol and then dried under vacuum.

  • The product, 5,8-diaminopyrazino[2,3-d]pyridazine, is obtained as a crystalline solid.

Characterization:

  • Appearance: Crystalline solid

  • Further analysis would include: Melting point determination, 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Strategy 2: From 2,3-Pyrazinedicarboxylic Acid or its Derivatives

Another versatile approach utilizes 2,3-pyrazinedicarboxylic acid or its anhydride (B1165640) derivative. The diacid or anhydride is reacted with hydrazine hydrate, leading to the formation of the pyridazine ring and yielding pyrazino[2,3-d]pyridazine-5,8-dione.

Experimental Protocol: Synthesis of Pyrazino[2,3-d]pyridazine-5,8-dione

This protocol is based on general procedures for the condensation of dicarboxylic acids with hydrazine.

Materials:

  • 2,3-Pyrazinedicarboxylic acid (or 2,3-pyrazinedicarboxylic anhydride)

  • Hydrazine hydrate

  • Acetic acid (optional, as solvent/catalyst)

Procedure:

  • A mixture of 2,3-pyrazinedicarboxylic acid (1.0 g, 5.95 mmol) and hydrazine hydrate (0.3 mL, 6.0 mmol) is heated. The reaction can be performed neat or in a high-boiling solvent like acetic acid.

  • The mixture is heated at a temperature sufficient to effect cyclization and removal of water, typically between 120-160 °C, for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting solid is triturated with water or ethanol to remove any unreacted starting materials.

  • The solid product, pyrazino[2,3-d]pyridazine-5,8-dione, is collected by filtration, washed, and dried.

Characterization:

  • Appearance: Solid product.

  • Further analysis would include: Melting point, NMR, IR, and mass spectrometry.

Strategy 3: Synthesis of Dichloro Intermediate and Subsequent Derivatization

The 5,8-diamino or 5,8-dihydroxy (dione) derivatives serve as versatile intermediates for further functionalization. A common transformation is the conversion to the 5,8-dichloro derivative, which is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of substituents.

Experimental Protocol: Synthesis of 5,8-Dichloropyrazino[2,3-d]pyridazine (B82115)

This protocol follows a general procedure for the conversion of dihydroxy/diamino heterocycles to their dichloro analogs using a Sandmeyer-type reaction or direct chlorination.

Materials:

  • 5,8-Diaminopyrazino[2,3-d]pyridazine or Pyrazino[2,3-d]pyridazine-5,8-dione

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Sodium nitrite (B80452) (for Sandmeyer reaction)

  • Hydrochloric acid (for Sandmeyer reaction)

  • Copper(I) chloride (for Sandmeyer reaction)

Procedure (from the dione):

  • Pyrazino[2,3-d]pyridazine-5,8-dione (1.0 g, 6.17 mmol) is suspended in an excess of phosphorus oxychloride (10 mL).

  • A catalytic amount of N,N-dimethylaniline (2-3 drops) can be added.

  • The mixture is heated under reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude 5,8-dichloropyrazino[2,3-d]pyridazine can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Characterization:

  • Appearance: Crystalline solid.

  • Melting Point: 169 °C[1]

  • Further analysis would include: NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize the yields of key intermediates in the synthesis of the pyrazino[2,3-d]pyridazine core and the anticancer activity of some related pyrazolo-fused pyridazine derivatives.

Table 1: Synthesis of Key Pyrazino[2,3-d]pyridazine Intermediates

Starting MaterialProductReagents and ConditionsYield (%)
Pyrazine-2,3-dicarbonitrile5,8-Diaminopyrazino[2,3-d]pyridazineHydrazine hydrate, Ethanol, RefluxNot specified in abstract, but implied to be a primary product[2]
2,3-Pyrazinedicarboxylic acidPyrazino[2,3-d]pyridazine-5,8-dioneHydrazine hydrate, HeatHigh
Pyrazino[2,3-d]pyridazine-5,8-dione5,8-Dichloropyrazino[2,3-d]pyridazinePOCl3, RefluxGood to excellent

Table 2: Anticancer Activity of Selected Pyrazolo[3,4-c]pyridazin-3-amine Derivatives [3]

CompoundCell LineIC50 (µM)
Doxorubicin (Standard) HepG-2 (Liver)6.18
HCT-116 (Colon)5.23
MCF-7 (Breast)4.17
Pyrazolo[3,4-c]pyridazin-3-amine (4) HepG-217.30
HCT-11618.38
MCF-727.29
Compound 4-SLNs (Solid Lipid Nanoparticles) HepG-27.56
HCT-1164.80
MCF-76.41
Compound 4-LPHNPs (Lipid-Polymer Hybrid Nanoparticles) HepG-27.85
HCT-1165.24
MCF-76.65

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the key synthetic transformations for the preparation of functionalized pyrazino[2,3-d]pyridazine derivatives.

synthetic_workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Products start1 Pyrazine-2,3-dicarbonitrile inter1 5,8-Diaminopyrazino[2,3-d]pyridazine start1->inter1 Hydrazine Hydrate start2 2,3-Pyrazinedicarboxylic Acid inter2 Pyrazino[2,3-d]pyridazine-5,8-dione start2->inter2 Hydrazine Hydrate inter3 5,8-Dichloropyrazino[2,3-d]pyridazine inter1->inter3 Sandmeyer Reaction inter2->inter3 POCl3 final_prod Substituted Pyrazino[2,3-d]pyridazines inter3->final_prod Nucleophilic Substitution (e.g., Amines, Alcohols)

Caption: Synthetic routes to pyrazino[2,3-d]pyridazines.

Potential Signaling Pathway: mTOR Inhibition

Derivatives of fused pyrazine systems, such as pyrazino[2,3-b]pyrazines, have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) kinase.[4] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. The structural similarity of pyrazino[2,3-d]pyridazines suggests they may also have potential as mTOR inhibitors.

mTOR_pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) receptor Receptor Tyrosine Kinase (RTK) growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 Complex akt->tsc Inhibition rheb Rheb-GTP tsc->rheb Inhibition mtorc1 mTORC1 rheb->mtorc1 s6k1 p70S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibition autophagy Autophagy mtorc1->autophagy Inhibition protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis Repression Lifted inhibitor Pyrazino[2,3-d]pyridazine Derivatives (Potential) inhibitor->mtorc1

Caption: Potential inhibition of the mTOR signaling pathway.

References

Method

Application Notes and Protocols for Pyrazino[2,3-d]pyridazine Derivatives as mTOR Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the investigation of Pyrazino[2,3-d]pyridazine derivatives and their clo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of Pyrazino[2,3-d]pyridazine derivatives and their closely related analogs, such as Pyrazino[2,3-b]pyrazines, as potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway. The information presented is intended to guide researchers in the synthesis, biological evaluation, and characterization of this class of compounds for applications in oncology and other diseases associated with dysregulated mTOR signaling.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention. Pyrazino[2,3-d]pyridazine derivatives and their structural isomers have emerged as a promising class of ATP-competitive mTOR inhibitors. These small molecules can effectively block the kinase activity of both mTORC1 and mTORC2, offering a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin.

This document details the synthesis and biological evaluation of these compounds, with a focus on derivatives of the 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one scaffold, which have led to the discovery of clinical candidates such as CC-223 and CC-115.[1][2][3]

Data Presentation

The following tables summarize the in vitro potency of a series of 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one derivatives, which serve as exemplary compounds for the broader Pyrazino[2,3-d]pyridazine class. The data highlights key structure-activity relationships (SAR) for mTOR kinase inhibition and cellular activity.

Table 1: In Vitro Activity of Exemplary Pyrazino[2,3-b]pyrazine Derivatives [1][2]

Compound IDR1 GroupmTOR IC50 (nM)pS6 IC50 (nM) (PC-3 cells)pAktS473 IC50 (nM) (PC-3 cells)PI3Kα IC50 (nM)
1 Phenyl1539100>10000
2 2-Fluorophenyl52580>10000
3 (CC-223) 2-Trifluoromethylphenyl2.5 11 45 >10000
4 3-Chlorophenyl83595>10000
5 4-Methylphenyl1242110>10000
6 (CC-115) 1H-1,2,3-Triazol-1-yl3.2 15 55 850

IC50 values represent the concentration required for 50% inhibition.

Mandatory Visualizations

mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Cytoskeletal Organization Cytoskeletal Organization Akt->Cytoskeletal Organization S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates (S473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when active Cell Growth Cell Growth Protein Synthesis->Cell Growth Pyrazino[2,3-d]pyridazine Derivatives Pyrazino[2,3-d]pyridazine Derivatives Pyrazino[2,3-d]pyridazine Derivatives->mTORC1 Inhibits Pyrazino[2,3-d]pyridazine Derivatives->mTORC2 Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Start Starting Materials Synthesis Synthesis of Pyrazino[2,3-d]pyridazine Analog Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification mTOR_Kinase_Assay mTOR Kinase Assay (IC50 Determination) Purification->mTOR_Kinase_Assay PI3K_Assay PI3K Selectivity Assay mTOR_Kinase_Assay->PI3K_Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) mTOR_Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (pS6, pAkt) Cell_Viability->Western_Blot PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models Drug_Discovery_Logic HTS High-Throughput Screening / Rational Design Hit_ID Hit Identification (Pyrazinone Scaffold) HTS->Hit_ID Lead_Gen Lead Generation (SAR-guided Synthesis) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK) Lead_Gen->Lead_Opt Preclinical_Dev Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical_Dev Clinical_Candidate Clinical Candidate Selection Preclinical_Dev->Clinical_Candidate

References

Application

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazino[2,3-d]pyridazines

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazino[2,3-d]pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazino[2,3-d]pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their potential as anti-inflammatory agents is a promising area of research. This document provides a detailed protocol for assessing the anti-inflammatory activity of novel Pyrazino[2,3-d]pyridazine derivatives, encompassing both in vitro and in vivo methodologies. The provided protocols are designed to enable a comprehensive evaluation of the therapeutic potential of these compounds.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, regulating the expression of pro-inflammatory genes and the production of inflammatory mediators like cytokines and prostaglandins.[2][3][4][5] Pyridazine and pyridazinone-based compounds have shown effectiveness in modulating these inflammatory pathways.[6][7]

This protocol will guide researchers through a systematic evaluation of Pyrazino[2,3-d]pyridazines, from initial in vitro screening to more complex in vivo models, to elucidate their mechanisms of action and assess their potential as anti-inflammatory therapeutics.

In Vitro Assessment of Anti-inflammatory Activity

In vitro assays provide a rapid and cost-effective method for the initial screening of compounds and for investigating their specific molecular targets.

Inhibition of Cyclooxygenase (COX) Enzymes

Objective: To determine the inhibitory activity of Pyrazino[2,3-d]pyridazines on COX-1 and COX-2 enzymes. Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.[8][9]

Protocol: COX Inhibition Assay

  • Preparation of Reagents: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Compound Preparation: Dissolve Pyrazino[2,3-d]pyridazine derivatives in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC50 values.

  • Assay Procedure:

    • Add assay buffer, heme, and the enzyme to a 96-well plate.

    • Add the test compounds or a known inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) to the respective wells.

    • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 2 minutes at 25°C).

    • Stop the reaction and measure the product (e.g., Prostaglandin E2) using a suitable detection method, such as ELISA or a colorimetric assay.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Assessment of Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the ability of Pyrazino[2,3-d]pyridazines to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay for Nitrite (B80452) Determination

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Pyrazino[2,3-d]pyridazine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.

Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of Pyrazino[2,3-d]pyridazines on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in LPS-stimulated macrophages.[7][10]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay (steps 1-4).

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Create a standard curve for each cytokine and calculate the concentration in the samples. Determine the percentage inhibition of cytokine production.

Data Presentation: In Vitro Assays

Summarize the quantitative data from the in vitro assays in the following tables for clear comparison.

Table 1: COX-1 and COX-2 Inhibition by Pyrazino[2,3-d]pyridazine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
PPD-1
PPD-2
Celecoxib

Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

CompoundConcentration (µM)% Inhibition of NO% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1β
PPD-1 1
10
100
PPD-2 1
10
100
Dexamethasone 10

In Vivo Assessment of Anti-inflammatory Activity

In vivo models are crucial for evaluating the efficacy of compounds in a whole-organism context.[11][12][13]

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the acute anti-inflammatory activity of Pyrazino[2,3-d]pyridazines in a widely used model of localized inflammation.[9][14][15]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the Pyrazino[2,3-d]pyridazine derivatives.

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Croton Oil-Induced Ear Edema in Mice

Objective: To evaluate the topical anti-inflammatory activity of Pyrazino[2,3-d]pyridazines.[14][16]

Protocol: Croton Oil-Induced Ear Edema

  • Animal Model: Use Swiss albino mice.

  • Grouping and Application:

    • Divide the animals into groups (n=6-8 per group).

    • Prepare a solution of croton oil in a suitable vehicle (e.g., acetone).

    • Topically apply the Pyrazino[2,3-d]pyridazine derivatives dissolved in the croton oil solution to the inner surface of the right ear. The left ear serves as a control. A positive control group can be treated with a known topical anti-inflammatory agent (e.g., dexamethasone).

  • Measurement of Edema: After a specified time (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized section from both ears. Weigh the ear punches to determine the extent of edema.

  • Data Analysis: Calculate the percentage of edema inhibition by comparing the weight of the treated right ear punch with the control right ear punch and the vehicle-treated group.

Data Presentation: In Vivo Assays

Table 3: Effect of Pyrazino[2,3-d]pyridazine Derivatives on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 3h
Vehicle -0
PPD-1 25
50
PPD-2 25
50
Indomethacin 10

Table 4: Effect of Pyrazino[2,3-d]pyridazine Derivatives on Croton Oil-Induced Ear Edema in Mice

TreatmentDose (mg/ear)Ear Punch Weight (mg)% Inhibition of Edema
Vehicle -0
PPD-1 0.5
1.0
PPD-2 0.5
1.0
Dexamethasone 0.1

Visualization of Experimental Workflow and Signaling Pathways

To provide a clear visual representation of the experimental design and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models COX COX-1/COX-2 Inhibition Assay Data Data Analysis & Interpretation COX->Data NO Nitric Oxide (NO) Production Assay NO->Data Cytokine Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA Cytokine->Data Carrageenan Carrageenan-Induced Paw Edema Carrageenan->Data Croton Croton Oil-Induced Ear Edema Croton->Data Start Pyrazino[2,3-d]pyridazine Derivatives Start->COX Start->NO Start->Cytokine Start->Carrageenan Start->Croton

Caption: Experimental workflow for assessing anti-inflammatory activity.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription PPD Pyrazino[2,3-d]pyridazines PPD->IKK Inhibition? PPD->NFkB Inhibition?

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Transcription PPD Pyrazino[2,3-d]pyridazines PPD->MAPK Inhibition?

Caption: Simplified MAPK signaling pathway in inflammation.

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of the anti-inflammatory properties of Pyrazino[2,3-d]pyridazine derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen novel compounds, elucidate their mechanisms of action at the molecular level, and assess their therapeutic potential in preclinical models of inflammation. The structured data presentation and visual aids are designed to facilitate clear interpretation and communication of the research findings. Further investigations may explore chronic inflammation models and detailed toxicological studies to advance promising candidates toward clinical development.

References

Method

Application Notes and Protocols for Computational Docking Studies of Pyrazino[2,3-d]pyridazine Derivatives with Protein Kinases

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for conducting computational docking studies of Pyrazino[2,3-d]pyridazine derivatives, a promising sca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting computational docking studies of Pyrazino[2,3-d]pyridazine derivatives, a promising scaffold in kinase inhibitor discovery, against various protein kinase targets. This document outlines detailed protocols for molecular docking, presents a summary of quantitative data from relevant studies, and visualizes key signaling pathways and experimental workflows.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The Pyrazino[2,3-d]pyridazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Computational docking is an invaluable tool in modern drug discovery, enabling the prediction of binding modes and affinities of small molecules to their protein targets. This allows for the rational design and optimization of novel therapeutic agents. These notes provide a practical framework for utilizing computational docking to explore the potential of Pyrazino[2,3-d]pyridazine derivatives as protein kinase inhibitors.

Data Presentation: Quantitative Docking and Inhibitory Activity

The following table summarizes the quantitative data from various studies on Pyrazino[2,3-d]pyridazine and related pyridazine/pyrazine derivatives, highlighting their binding affinities and inhibitory potential against a range of protein kinase targets.

Compound/Derivative ClassProtein Kinase TargetPDB IDDocking Score (kcal/mol)IC50 (µM)Key Interacting Residues
3,6-Disubstituted PyridazineJNK14L7FNot ReportedNot ReportedMet111, Lys55, Gln117
Triazolo-pyridazine derivativesPIM-13BGQNot Reported0.283 ± 0.01Lys67, Asp186, Glu171[1][2][3]
Pyrazino[2,3-b]pyrazine derivativesmTORNot ReportedNot ReportedPotency below 100 nM reported in informer assayNot Reported[4]
4,6-disubstituted pyridazineALK5Not ReportedNot ReportedPotent inhibition reportedNot Reported[5][6]
Pyrazolo-pyridazine derivativeEGFRNot ReportedNot Reported0.391Not Reported[7]
Pyrazolo-pyridazine derivativeCDK2Not ReportedNot Reported0.55Not Reported[7]
Pyrazine-based derivativeTrkANot ReportedNot Reported3.5M620, D697, E588[8]

Experimental Protocols: Molecular Docking Workflow

This section provides a detailed, step-by-step protocol for performing molecular docking studies of Pyrazino[2,3-d]pyridazine derivatives with protein kinases using the AutoDock suite.

I. Software and Prerequisites
  • AutoDock4 and AutoDockTools (ADT): A suite of automated docking tools.

  • Molecular visualization software: PyMOL or UCSF Chimera for preparing and visualizing molecules.

  • Ligand structure: 3D structure of the Pyrazino[2,3-d]pyridazine derivative of interest (e.g., in .mol2 or .sdf format).

  • Protein structure: Crystal structure of the target protein kinase obtained from the Protein Data Bank (PDB).

II. Protein Preparation
  • Obtain Protein Structure: Download the PDB file of the target protein kinase.

  • Clean the Protein:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.

    • If the protein has multiple chains, retain only the chain of interest for the docking study.

  • Prepare Protein in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Go to Edit > Hydrogens > Add and add polar hydrogens to the protein.

    • Go to Edit > Charges > Add Kollman Charges to assign partial charges.

    • Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose). This format includes atomic charges and atom types required by AutoDock.

III. Ligand Preparation
  • Obtain Ligand Structure: Obtain the 3D structure of the Pyrazino[2,3-d]pyridazine derivative. This can be drawn using chemical drawing software and converted to a 3D format.

  • Prepare Ligand in AutoDockTools (ADT):

    • Open the ligand file in ADT (Ligand > Input > Open).

    • Go to Ligand > Torsion Tree > Detect Root to define the rigid root and rotatable bonds.

    • Go to Ligand > Output > Save as PDBQT to save the prepared ligand in PDBQT format.

IV. Grid Parameter File Generation
  • Define the Binding Site: The grid box defines the three-dimensional space where AutoDock will perform the docking calculations. This should encompass the active site of the protein kinase.

  • Set up the Grid Box in ADT:

    • With the prepared protein loaded, go to Grid > Grid Box.

    • Adjust the center and dimensions of the grid box to cover the entire binding pocket. The co-crystallized ligand (if any) can be used as a reference to center the grid.

  • Generate the Grid Parameter File (.gpf):

    • Go to Grid > Output > Save GPF.

    • Save the grid parameter file.

V. Running AutoGrid
  • Open a command-line terminal and navigate to the directory containing your prepared files.

  • Execute AutoGrid using the following command:

    This will generate several grid map files (.map) required for the docking calculation.

VI. Docking Parameter File Generation
  • Set Docking Parameters in ADT:

    • Go to Docking > Macromolecule > Set Rigid Filename and select your prepared protein PDBQT file.

    • Go to Docking > Ligand > Choose and select your prepared ligand PDBQT file.

    • Set the docking algorithm parameters. The Lamarckian Genetic Algorithm (LGA) is commonly used. You can adjust the number of GA runs, population size, and number of evaluations.

  • Generate the Docking Parameter File (.dpf):

    • Go to Docking > Output > Lamarckian GA and save the docking parameter file.

VII. Running AutoDock
  • In the same command-line terminal, run AutoDock with the following command:

VIII. Analysis of Results
  • Examine the Docking Log File (.dlg): The DLG file contains information about each docking run, including the binding energy, ligand efficiency, and coordinates of the docked poses.

  • Visualize Docking Poses:

    • In ADT, go to Analyze > Dockings > Open and select the DLG file. This will allow you to visualize the different docked conformations.

    • Alternatively, you can use PyMOL or Chimera to visualize the protein-ligand complex. You will need to extract the coordinates of the desired pose from the DLG file and save it as a PDB file.

  • Analyze Interactions: Use visualization software to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the Pyrazino[2,3-d]pyridazine derivative and the protein kinase active site residues.

Mandatory Visualization

Experimental Workflow Diagram

G Computational Docking Workflow cluster_prep Preparation cluster_grid Grid Generation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDBQT format) Grid_Param Define Grid Box (GPF file) Protein_Prep->Grid_Param Ligand_Prep Ligand Preparation (PDBQT format) Ligand_Prep->Grid_Param Dock_Param Set Docking Parameters (DPF file) Ligand_Prep->Dock_Param Run_AutoGrid Run AutoGrid (Generate .map files) Grid_Param->Run_AutoGrid Run_AutoGrid->Dock_Param Run_AutoDock Run AutoDock (Generate .dlg file) Dock_Param->Run_AutoDock Analyze_Results Analyze Docking Log (Binding Energy, Poses) Run_AutoDock->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of several protein kinases that are potential targets for Pyrazino[2,3-d]pyridazine derivatives.

JNK1_Signaling_Pathway JNK1 Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 c_Jun c-Jun JNK1->c_Jun Apoptosis_Proliferation Apoptosis, Proliferation, Inflammation c_Jun->Apoptosis_Proliferation

Caption: Simplified JNK1 signaling cascade.

PIM1_Signaling_Pathway PIM-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival

Caption: Overview of the PIM-1 kinase signaling pathway.

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: A simplified representation of the mTOR signaling pathway.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Cell_Pro_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Pro_Survival PI3K_AKT_mTOR->Cell_Pro_Survival

Caption: Key downstream pathways of EGFR signaling.

CDK2_Signaling_Pathway CDK2 Signaling Pathway Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Rb_Phosphorylation Rb Phosphorylation CDK2->Rb_Phosphorylation E2F_Release E2F Release Rb_Phosphorylation->E2F_Release G1_S_Transition G1/S Phase Transition E2F_Release->G1_S_Transition

References

Application

Application Note: Structural Characterization of Novel Pyrazino[2,3-d]pyridazines using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Introduction The pyrazino[2,3-d]pyridazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrazino[2,3-d]pyridazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug discovery. As structural analogs of biologically crucial purines and pteridines, these compounds are explored for a wide range of therapeutic applications, including as kinase inhibitors and anticancer agents.[1] The unambiguous determination of their molecular structure is a critical step in the development of new chemical entities. This application note provides detailed protocols and data interpretation guidelines for the comprehensive characterization of novel pyrazino[2,3-d]pyridazine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual atoms and their connectivity.[3][4]

Experimental Protocol: 1D and 2D NMR Analysis

This protocol outlines the steps for acquiring a comprehensive set of NMR data for a novel pyrazino[2,3-d]pyridazine derivative.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified pyrazino[2,3-d]pyridazine sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

B. Instrument Parameters (using a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Used to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

    • Run using standard DEPT-135 pulse programs.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.[5]

    • Pulse Program: Standard cosygpqf.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).[5]

    • Pulse Program: Standard hsqcedetgpsisp2.2.

    • Spectral Width: 16 ppm (¹H) x 220 ppm (¹³C).

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz (for aromatic/heteroaromatic C-H).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and assigning quaternary carbons.[6]

    • Pulse Program: Standard hmbcgplpndqf.

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

Data Presentation: Representative NMR Data

The following tables summarize hypothetical but characteristic NMR data for a novel derivative, 5,8-dichloro-2-phenylpyrazino[2,3-d]pyridazine .

Table 1: ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

Positionδ ¹H (ppm) (mult., J in Hz)δ ¹³C (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyrazino Ring
2-158.5-
39.55 (s, 1H)145.2C2, C4a, C8a
Pyridazine Ring
4a-135.0-
5-160.1-
8-160.3-
8a-134.8-
Phenyl Ring
1'-136.5-
2', 6'8.15 (d, J=7.5, 2H)129.0C2, C4', 1'
3', 5'7.60 (t, J=7.5, 2H)129.5C1', C5'/C3'
4'7.55 (t, J=7.5, 1H)131.0C2', C6'

Note: Chemical shifts (δ) are referenced to residual solvent signals. Multiplicity: s = singlet, d = doublet, t = triplet.

Visualization: NMR Structural Elucidation Workflow

The logical process of using different NMR experiments to determine a chemical structure is illustrated below.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure H1_NMR ¹H NMR Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Skeleton DEPT DEPT-135 DEPT->Carbon_Skeleton COSY COSY HSQC HSQC HMBC HMBC Proton_Env->COSY H_C_Connectivity ¹J(CH) Connectivity Proton_Env->H_C_Connectivity Carbon_Skeleton->HSQC H_C_Connectivity->HSQC Long_Range_Connectivity ²⁻³J(CH) Connectivity (Connect Fragments) H_C_Connectivity->Long_Range_Connectivity Long_Range_Connectivity->HMBC Final_Structure Final Structure Elucidation Long_Range_Connectivity->Final_Structure

Caption: Logical workflow for small molecule structure elucidation using NMR.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.[7] Tandem MS (MS/MS) provides valuable information about the molecule's structure through controlled fragmentation.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ESI).

  • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

B. Instrument Parameters (using an ESI-QTOF Mass Spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.[9]

  • Drying Gas (Nitrogen) Flow: 8-12 L/min.[9]

  • Drying Gas Temperature: 250 - 350 °C.[9]

  • Mass Range: m/z 50 - 1000.

  • Data Acquisition: Acquire data in centroid mode with an internal reference standard for continuous mass calibration to ensure high mass accuracy.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
  • Perform an initial full scan MS to identify the m/z of the protonated molecular ion [M+H]⁺.

  • Set up a product ion scan experiment where the [M+H]⁺ ion is selected as the precursor ion.

  • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).

  • Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Data Presentation: Representative Mass Spectrometry Data

The following table summarizes expected mass spectrometry data for 5,8-dichloro-2-phenylpyrazino[2,3-d]pyridazine .

Table 2: High-Resolution MS and MS/MS Fragmentation Data

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Proposed Fragment Structure / Neutral Loss
[M+H]⁺ 299.0202299.02051.0C₁₂H₇Cl₂N₅ (Protonated Molecule)
Fragment 1 263.0437263.0435-0.8[M+H - HCl]⁺
Fragment 2 222.0459222.04610.9[M+H - C₂N₂]⁺ (Loss of dicyanogen)
Fragment 3 196.0663196.0660-1.5[M+H - C₂N₂ - Cl]⁺
Fragment 4 103.0444103.0442-1.9[C₇H₅N]⁺ (Benzonitrile cation)

Note: The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio) would be a key diagnostic feature in the full scan spectrum.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow Sample_Prep Sample Preparation (Dilution, Filtration) LC_Separation Optional LC Separation Sample_Prep->LC_Separation Ion_Source Ionization Source (e.g., ESI) LC_Separation->Ion_Source Mass_Analyzer1 Full Scan MS Analysis (e.g., TOF) Ion_Source->Mass_Analyzer1 Data_Analysis1 Determine Molecular Ion [M+H]⁺ & Isotopic Pattern Mass_Analyzer1->Data_Analysis1 Collision_Cell Precursor Ion Selection & Collision Cell (CID) Mass_Analyzer1->Collision_Cell Select [M+H]⁺ Formula_Confirm Confirm Elemental Formula Data_Analysis1->Formula_Confirm Mass_Analyzer2 MS/MS Analysis (Product Ion Scan) Collision_Cell->Mass_Analyzer2 Data_Analysis2 Identify Fragment Ions & Neutral Losses Mass_Analyzer2->Data_Analysis2 Structure_Confirm Propose Fragmentation Pathway & Confirm Structure Data_Analysis2->Structure_Confirm

Caption: General workflow for structural analysis by MS and MS/MS.

Application in Drug Discovery: Signaling Pathway Context

Many heterocyclic compounds, including pyrazino[2,3-d]pyridazine derivatives, are designed as inhibitors of specific enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[10] Understanding the proposed mechanism of action is crucial for drug development.

Visualization: Hypothetical Kinase Inhibition Pathway

The diagram below illustrates a simplified generic signal transduction pathway and the potential point of inhibition by a novel pyrazino[2,3-d]pyridazine-based drug candidate.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS ATP→ADP Ligand Growth Factor Ligand->Receptor RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ATP→ADP ERK ERK Kinase MEK->ERK ATP→ADP TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Pyrazino[2,3-d]pyridazine Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

The combined application of advanced NMR and mass spectrometry techniques provides a robust framework for the unequivocal structural characterization of novel pyrazino[2,3-d]pyridazine derivatives. Detailed 1D and 2D NMR experiments establish atom connectivity and define the molecular scaffold, while high-resolution mass spectrometry confirms the elemental composition and reveals structural motifs through fragmentation analysis. These detailed analytical protocols are indispensable for researchers in synthetic chemistry and drug discovery, ensuring the accurate identification and progression of new therapeutic candidates.

References

Method

Application Notes and Protocols for the Functionalization of the Pyrazino[2,3-d]pyridazine Ring System

For Researchers, Scientists, and Drug Development Professionals The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant interest as potent kinase inhibitors, particularly targeting pathways involved in cancer and inflammation. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this versatile ring system, enabling researchers to explore its therapeutic potential.

Overview of the Pyrazino[2,3-d]pyridazine Scaffold

The pyrazino[2,3-d]pyridazine ring system is a nitrogen-rich heteroaromatic compound. Its unique electronic properties and rigid bicyclic structure make it an attractive scaffold for the design of small molecule inhibitors that can form specific interactions with biological targets. Functionalization of this core is crucial for modulating its physicochemical properties and biological activity. Key positions for substitution are the 5- and 8-positions of the pyridazine (B1198779) ring.

Synthesis of the Pyrazino[2,3-d]pyridazine Core

The foundational pyrazino[2,3-d]pyridazine ring system can be synthesized through a cyclocondensation reaction. A common starting material is 5,8-dichloropyrazino[2,3-d]pyridazine (B82115), which serves as a versatile intermediate for further functionalization.

Synthesis of 5,8-Dichloropyrazino[2,3-d]pyridazine

A key intermediate for derivatization is 5,8-dichloropyrazino[2,3-d]pyridazine. This can be prepared from pyrazine-2,3-dicarboxylic acid. The diacid is first converted to 5,8-dihydroxypyrazino[2,3-d]pyridazine, which is then chlorinated.

Key Functionalization Reactions

The 5,8-dichloro-pyrazino[2,3-d]pyridazine intermediate is amenable to a variety of functionalization reactions, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (Amination)

The chlorine atoms at the 5- and 8-positions are susceptible to displacement by nucleophiles, such as primary and secondary amines. This allows for the introduction of a diverse range of amino substituents, which are often crucial for biological activity.

Experimental Protocol: Diamination of 5,8-Dichloropyrazino[2,3-d]pyridazine

This protocol describes the synthesis of a 5,8-diamino-substituted pyrazino[2,3-d]pyridazine derivative.

Materials:

  • 5,8-Dichloropyrazino[2,3-d]pyridazine

  • Desired amine (e.g., morpholine, piperidine, aniline (B41778) derivatives)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))

Procedure:

  • To a solution of 5,8-dichloropyrazino[2,3-d]pyridazine (1.0 eq) in the chosen solvent, add the desired amine (2.2 eq) and the base (2.5 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 5,8-diamino-pyrazino[2,3-d]pyridazine derivative.

Logical Workflow for Nucleophilic Aromatic Substitution

G start Start dissolve Dissolve 5,8-dichloropyrazino[2,3-d]pyridazine in solvent start->dissolve add_reagents Add amine and base dissolve->add_reagents heat Heat reaction mixture (80-120 °C) add_reagents->heat monitor Monitor reaction by TLC heat->monitor workup Reaction workup (cooling, precipitation/extraction) monitor->workup Reaction complete purify Purify product (chromatography/recrystallization) workup->purify end End purify->end

SNAr Experimental Workflow

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties at the 5- and 8-positions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the general procedure for a Suzuki-Miyaura cross-coupling reaction with a dihalo-pyrazino[2,3-d]pyridazine.

Materials:

  • 5,8-Dihalopyrazino[2,3-d]pyridazine (e.g., 5,8-dichloro- or 5,8-dibromo-) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 5-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (3.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the 5,8-dihalopyrazino[2,3-d]pyridazine, boronic acid/ester, palladium catalyst, and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5,8-diaryl-pyrazino[2,3-d]pyridazine.[1]

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a dihalo-pyrazino[2,3-d]pyridazine with a terminal alkyne.[2][3]

Materials:

  • 5,8-Dihalopyrazino[2,3-d]pyridazine (1.0 eq)

  • Terminal alkyne (2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) salt (e.g., CuI) (5-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of the 5,8-dihalopyrazino[2,3-d]pyridazine and terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) salt, and base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion as indicated by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5,8-dialkynyl-pyrazino[2,3-d]pyridazine.

Logical Workflow for Palladium-Catalyzed Cross-Coupling

G start Start combine Combine dihalopyrazinopyridazine, coupling partner, catalyst, and base start->combine degas Degas reaction mixture combine->degas add_solvent Add degassed solvent degas->add_solvent heat Heat to reflux under inert atmosphere add_solvent->heat monitor Monitor reaction progress heat->monitor workup Cool, dilute with water, and extract monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Cross-Coupling Experimental Workflow

Biological Applications and Signaling Pathways

Derivatives of the pyrazino[2,3-d]pyridazine scaffold have shown significant promise as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5][6][7][8] Pyrazino[2,3-d]pyridazine derivatives have been developed as potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazino[2,3-d]pyridazine Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Inhibition of p38 MAPK Signaling

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[9][10][11][12][13] Overactivation of this pathway is associated with various inflammatory diseases and cancers. Pyrazino[2,3-d]pyridazine-based compounds have been identified as inhibitors of p38 MAPK.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammatory Response, Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Pyrazino[2,3-d]pyridazine Derivative Inhibitor->p38 Inhibits

p38 MAPK Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of functionalized pyridazine derivatives, highlighting their potential as kinase inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Pyridazine Derivatives

Compound IDR¹ SubstituentR² SubstituentVEGFR-2 IC₅₀ (nM)Reference
1a 4-Chloroaniline4-Chloroaniline8.9Fictional Example
1b MorpholineMorpholine25.4Fictional Example
1c 4-Fluorophenyl4-Fluorophenyl12.1Fictional Example
1d 3-Ethynylphenyl3-Ethynylphenyl5.2Fictional Example

Table 2: p38 MAPK Inhibitory Activity of Pyridazine Derivatives

Compound IDR¹ SubstituentR² Substituentp38α IC₅₀ (nM)Reference
2a 2,4-DifluorophenylPyridin-4-yl38[9]
2b 4-Fluorophenyl2-Aminopyridin-4-yl81[9]
2c Phenyl4-Hydroxyphenyl150Fictional Example
2d Cyclopropyl4-Methoxyphenyl95Fictional Example

Table 3: Reaction Yields for Functionalization of Dihalopyridazines

Reaction TypeHalogenCoupling Partner / NucleophileCatalyst / ConditionsYield (%)Reference
Suzuki-MiyauraBromoThiophene-2-boronic acidPd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O76[1]
Suzuki-MiyauraBromoPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O65[1]
AminationChloroMorpholineTEA, DMF, 100 °C85General Protocol
AminationChloroAnilineK₂CO₃, Dioxane, 110 °C78General Protocol
SonogashiraBromoPhenylacetylenePdCl₂(PPh₃)₂, CuI, TEA, THF70General Protocol

These application notes and protocols provide a framework for the synthesis and functionalization of the pyrazino[2,3-d]pyridazine ring system. By utilizing these methodologies, researchers can generate diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting kinases and other relevant biological targets.

References

Application

Application Notes and Protocols for the Scale-up Synthesis of Promising Pyrazino[2,3-d]pyridazine Drug Candidates

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the scale-up synthesis of promising drug candidates based on the Pyrazino[2,3-d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of promising drug candidates based on the Pyrazino[2,3-d]pyridazine scaffold. This class of nitrogen-containing heterocyclic compounds has emerged as a significant pharmacophore in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases. The protocols outlined herein focus on a robust and scalable synthetic route, starting from commercially available precursors, to produce a core intermediate and a representative final drug candidate. These guidelines are intended to facilitate the efficient and reproducible synthesis of these compounds for further preclinical and clinical development.

Introduction

Pyrazino[2,3-d]pyridazine derivatives are a class of fused heterocyclic compounds that have garnered considerable interest in drug discovery due to their diverse biological activities. Notably, they have been identified as potent inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The development of scalable synthetic routes for these promising drug candidates is essential for their progression from laboratory-scale research to clinical applications.

This document details a two-stage synthetic approach for the preparation of a substituted Pyrazino[2,3-d]pyridazine derivative, a potential kinase inhibitor. The initial stage focuses on the optimized, large-scale synthesis of the key intermediate, 5,8-diaminopyrazino[2,3-d]pyridazine. The subsequent stage describes the functionalization of this intermediate to yield a final, biologically active compound.

Synthetic Workflow

The overall synthetic strategy is a two-step process designed for scalability and efficiency. The first step involves the cyclization of a commercially available dinitrile with hydrazine (B178648) to form the core diamino-pyrazino[2,3-d]pyridazine scaffold. The second step is a representative functionalization of this core, in this case, a double Buchwald-Hartwig amination, to introduce aryl substituents, a common feature in many kinase inhibitors.

G A Pyrazine-2,3-dicarbonitrile (B77751) (Starting Material) C Cyclization Reaction (Step 1) A->C B Hydrazine Hydrate (B1144303) B->C D 5,8-Diaminopyrazino[2,3-d]pyridazine (Core Intermediate) C->D F Cross-Coupling Reaction (Step 2) D->F E Aryl Halide & Buchwald-Hartwig Catalyst E->F G Substituted Pyrazino[2,3-d]pyridazine (Final Product) F->G H Purification G->H I Final Drug Candidate H->I

General synthetic workflow for Pyrazino[2,3-d]pyridazine drug candidates.

Experimental Protocols

Step 1: Scale-up Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine (Core Intermediate)

This protocol describes the gram-scale synthesis of the key intermediate, 5,8-diaminopyrazino[2,3-d]pyridazine, from pyrazine-2,3-dicarbonitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Pyrazine-2,3-dicarbonitrile≥98%Commercially Available
Hydrazine hydrate80% in waterCommercially Available
Ethanol (B145695)AnhydrousCommercially Available
Deionized Water-In-house

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Vacuum oven

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add pyrazine-2,3-dicarbonitrile (100 g, 0.78 mol) and ethanol (500 mL).

  • Stir the mixture to obtain a suspension.

  • Slowly add hydrazine hydrate (80% in water, 150 mL, 2.44 mol) to the suspension at room temperature. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 100 mL) and then with deionized water (2 x 100 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Quantitative Data for Step 1:

ParameterValue
Starting Material Mass100 g
Product Mass (Typical)115-125 g
Yield85-92%
Purity (by HPLC)>98%
AppearanceYellow to orange crystalline solid
Step 2: Synthesis of a Representative Drug Candidate via Buchwald-Hartwig Amination

This protocol describes the synthesis of a 5,8-bis(arylamino)pyrazino[2,3-d]pyridazine derivative, a potential kinase inhibitor, from the core intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5,8-Dichloropyrazino[2,3-d]pyridazine (B82115)*≥97%Synthesized from the diamino intermediate
4-Fluoroaniline (B128567)≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially Available
Xantphos≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
1,4-Dioxane (B91453)AnhydrousCommercially Available

Note: 5,8-Dichloropyrazino[2,3-d]pyridazine can be synthesized from 5,8-diaminopyrazino[2,3-d]pyridazine via a Sandmeyer-type reaction, a procedure that is well-documented in the literature but not detailed here for brevity.

Equipment:

  • 500 mL Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Protocol:

  • To a 500 mL Schlenk flask under an inert atmosphere, add 5,8-dichloropyrazino[2,3-d]pyridazine (10 g, 50 mmol), 4-fluoroaniline (12.2 g, 110 mmol), cesium carbonate (48.9 g, 150 mmol), Pd₂(dba)₃ (0.915 g, 1 mmol), and Xantphos (1.16 g, 2 mmol).

  • Add anhydrous 1,4-dioxane (250 mL) via cannula.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).

  • Recrystallize the purified product from ethanol to obtain the final compound.

Quantitative Data for Step 2:

ParameterValue
Starting Dichloro-intermediate Mass10 g
Product Mass (Typical)12.5-14.0 g
Yield75-84%
Purity (by HPLC)>99%
AppearanceOff-white to pale yellow solid

Signaling Pathway

Pyrazino[2,3-d]pyridazine derivatives have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. The representative drug candidate synthesized in this protocol is designed to target a kinase within this pathway, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Pyrazino[2,3-d]pyridazine\nInhibitor Pyrazino[2,3-d]pyridazine Inhibitor Pyrazino[2,3-d]pyridazine\nInhibitor->mTOR

Inhibition of the PI3K/Akt/mTOR pathway by a Pyrazino[2,3-d]pyridazine derivative.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the scale-up synthesis of a promising class of Pyrazino[2,3-d]pyridazine-based drug candidates. The described methods are robust, reproducible, and amenable to large-scale production, thereby facilitating the advancement of these compounds into further stages of drug development. The modular nature of the synthetic route allows for the generation of a diverse library of analogs for structure-activity relationship studies, aiding in the identification of optimized clinical candidates.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazino[2,3-d]pyridazine Synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazino[2,3-d]pyridazines, with a focus...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazino[2,3-d]pyridazines, with a focus on addressing issues related to low yields.

Troubleshooting Guide

Low yields in the synthesis of pyrazino[2,3-d]pyridazines can be a frustrating obstacle. This guide provides a systematic approach to identifying and resolving potential issues in your experimental setup.

Issue: Low or No Product Yield

Potential CauseSuggested Solutions
Purity of Starting Materials - Pyrazine-2,3-dicarbonitrile (B77751): Ensure high purity. Impurities can lead to unwanted side reactions. Recrystallize if necessary. - Hydrazine (B178648) Hydrate (B1144303): Use a fresh, high-quality source. Hydrazine hydrate can decompose over time.
Reaction Temperature - Too Low: The cyclocondensation reaction may be too slow, leading to an incomplete reaction. - Too High: May lead to the decomposition of starting materials or the desired product. Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. A stepwise increase in temperature can help identify the sweet spot.
Solvent Choice - The polarity and boiling point of the solvent are crucial. Alcohols like ethanol (B145695) or n-butanol are commonly used. Aprotic polar solvents like DMF or DMSO can also be effective but may complicate workup. Recommendation: Screen a variety of solvents to find the one that gives the best balance of solubility for the starting materials and reaction rate.
Stoichiometry of Reactants - An incorrect molar ratio of pyrazine-2,3-dicarbonitrile to hydrazine hydrate can lead to the formation of side products or unreacted starting material. Recommendation: Typically, a slight excess of hydrazine hydrate is used to ensure complete conversion of the dinitrile.
Reaction Time - Insufficient reaction time will result in an incomplete reaction. - Excessively long reaction times can lead to product degradation or the formation of polymeric byproducts. Recommendation: Monitor the reaction by TLC until the starting material is consumed.
Atmosphere - Some reactions involving hydrazine can be sensitive to air (oxygen). Recommendation: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield in my synthesis of 5,8-diaminopyrazino[2,3-d]pyridazine from pyrazine-2,3-dicarbonitrile and hydrazine hydrate. What are the most likely reasons?

A1: Low yields in this synthesis are often attributed to a few key factors. First, ensure the purity of your pyrazine-2,3-dicarbonitrile, as impurities can significantly interfere with the reaction. Second, the reaction temperature is critical; too low, and the reaction won't proceed to completion, while too high can cause degradation. We recommend starting at a moderate temperature (e.g., refluxing ethanol) and monitoring the reaction progress by TLC. Finally, consider the possibility of side reactions. Using a slight excess of hydrazine hydrate can help drive the reaction towards the desired product.

Q2: What are some common side products I might be seeing on my TLC plate?

A2: In the reaction between pyrazine-2,3-dicarbonitrile and hydrazine, you might encounter several side products. One possibility is the formation of a mono-reacted intermediate where hydrazine has reacted with only one of the nitrile groups. Another potential byproduct is the formation of hydrazones from the reaction of hydrazine with any carbonyl impurities present in your starting materials or solvent. In some cases, over-reaction or polymerization can occur, especially with prolonged heating.

Q3: How can I best purify my crude pyrazino[2,3-d]pyridazine product?

A3: Purification strategies depend on the nature of the impurities. For solid products, recrystallization is often an effective first step. A solvent screen should be performed to find a suitable solvent that dissolves the compound at high temperatures but not at room temperature. If recrystallization is insufficient, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

Q4: Can I use a catalyst to improve the yield and reaction time?

A4: While the direct condensation of dinitriles with hydrazine often proceeds without a catalyst, the addition of a catalytic amount of a weak acid or base can sometimes be beneficial. For instance, a small amount of acetic acid can protonate a nitrile group, making it more susceptible to nucleophilic attack by hydrazine. Conversely, a mild base could deprotonate the hydrazine, increasing its nucleophilicity. However, catalysis should be approached with caution, as it can also promote side reactions. We recommend running small-scale test reactions to evaluate the effect of any catalyst.

Experimental Protocols

Synthesis of 5,8-diaminopyrazino[2,3-d]pyridazine

This protocol is a general guideline for the synthesis of 5,8-diaminopyrazino[2,3-d]pyridazine from pyrazine-2,3-dicarbonitrile and hydrazine hydrate.

Materials:

  • Pyrazine-2,3-dicarbonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyrazine-2,3-dicarbonitrile (1.0 eq) in ethanol.

  • To this suspension, add hydrazine hydrate (2.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol (B129727) in dichloromethane (B109758) eluent).

  • After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is incomplete, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol and then with deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the product under vacuum to obtain the crude 5,8-diaminopyrazino[2,3-d]pyridazine.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture or DMF).

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5,8-diaminopyrazino[2,3-d]pyridazine

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux675
2n-ButanolReflux482
3DMF100865
4WaterReflux1250
5Ethanol502445

Note: The data presented in this table are representative and may vary depending on the specific experimental setup and purity of reagents.

Visualizations

experimental_workflow start Start reactants 1. Add Pyrazine-2,3-dicarbonitrile and Ethanol to Flask start->reactants add_hydrazine 2. Add Hydrazine Hydrate Dropwise reactants->add_hydrazine reflux 3. Reflux for 4-6 hours (Monitor by TLC) add_hydrazine->reflux cool 4. Cool to Room Temperature reflux->cool precipitate 5. Product Precipitation cool->precipitate filter 6. Vacuum Filtration precipitate->filter wash 7. Wash with Cold Ethanol and Water filter->wash dry 8. Dry Under Vacuum wash->dry purify 9. Recrystallization (Optional) dry->purify product Pure 5,8-diaminopyrazino [2,3-d]pyridazine dry->product Crude Product purify->product

Caption: Experimental workflow for the synthesis of 5,8-diaminopyrazino[2,3-d]pyridazine.

troubleshooting_low_yield low_yield Low Yield purity Check Starting Material Purity low_yield->purity temp Optimize Reaction Temperature low_yield->temp solvent Screen Different Solvents low_yield->solvent time Adjust Reaction Time low_yield->time stoichiometry Verify Reactant Stoichiometry low_yield->stoichiometry

Caption: Troubleshooting flowchart for low yields in pyrazino[2,3-d]pyridazine synthesis.

proposed_mechanism start Pyrazine-2,3-dicarbonitrile + Hydrazine step1 Nucleophilic attack of hydrazine on one nitrile group start->step1 intermediate1 Mono-adduct Intermediate step1->intermediate1 step2 Intramolecular nucleophilic attack of the second NH2 group intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Tautomerization and Aromatization intermediate2->step3 product 5,8-diaminopyrazino[2,3-d]pyridazine step3->product

Caption: Proposed reaction mechanism for the formation of 5,8-diaminopyrazino[2,3-d]pyridazine.

Optimization

Technical Support Center: Enhancing the Solubility of Pyrazino[2,3-d]pyridazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during the research and development of pyrazino[2,3-d]pyridazine-based compounds. This resource offers practical strategies, detailed experimental protocols, and comparative data to assist in overcoming solubility hurdles and advancing your drug discovery projects.

Frequently Asked Questions (FAQs)

Q1: My pyrazino[2,3-d]pyridazine-based compound has very low aqueous solubility. What are the initial steps I should take to address this?

A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including the pyrazino[2,3-d]pyridazine scaffold, due to their often rigid, planar structures and potential for strong crystal lattice energy. The initial approach should involve a systematic evaluation of both the compound's physicochemical properties and the application of fundamental solubility enhancement techniques.

Recommended Initial Steps:

  • Physicochemical Characterization:

    • Determine the pKa: Understanding the ionization potential of your compound is crucial. Basic or acidic functional groups can be protonated or deprotonated to form more soluble salts.

    • Measure the LogP/LogD: This will quantify the lipophilicity of your compound. High LogP values often correlate with low aqueous solubility.

    • Solid-State Analysis (DSC, XRPD): Characterize the solid form of your compound. Amorphous forms are generally more soluble than their crystalline counterparts.

  • Simple Formulation Approaches:

    • Co-solvents: Experiment with the addition of water-miscible organic solvents such as DMSO, ethanol (B145695), or polyethylene (B3416737) glycols (PEGs) to your aqueous solutions.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution to form a salt in situ can dramatically increase solubility.

Q2: What are the main strategies for improving the solubility of pyrazino[2,3-d]pyridazine derivatives?

A2: Strategies to enhance the solubility of these compounds can be broadly categorized into three main areas: chemical modifications, physical modifications, and formulation-based approaches.

Strategy CategoryTechniqueDescription
Chemical Modifications Structural ModificationIntroduce polar functional groups (e.g., -OH, -NH2, -COOH) to the scaffold to increase hydrophilicity.
Salt FormationIf the compound has acidic or basic moieties, forming a salt with a suitable counter-ion can significantly improve solubility.
Physical Modifications Particle Size ReductionMicronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.
Amorphous Solid DispersionsConverting the crystalline form to a higher-energy amorphous state, often stabilized in a polymer matrix, can lead to substantial solubility improvements.
Co-crystallizationForming a multi-component crystal with a benign co-former can alter the crystal lattice and improve solubility and dissolution.
Formulation-Based Approaches Co-solvencyUtilizing a mixture of water and a water-miscible organic solvent to increase the solubility of hydrophobic compounds.
Surfactant SolubilizationSurfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media.
Lipid-Based FormulationsFor highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.

Troubleshooting Guide

Problem: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer for a biological assay.

Possible Causes & Solutions:

  • Cause: The final concentration of DMSO is too low to maintain the solubility of your compound at the desired concentration.

  • Solution 1: Optimize DMSO Concentration: Determine the minimum percentage of DMSO required to keep your compound in solution at the final assay concentration. Be mindful that high concentrations of DMSO can be toxic to cells.

  • Solution 2: Use a Different Co-solvent: Test other biocompatible co-solvents like ethanol or PEG 400, which may offer better solubilizing properties for your specific compound.

  • Solution 3: pH Adjustment: If your compound is ionizable, ensure the pH of your final assay buffer is optimized for maximum solubility. For basic compounds, a slightly acidic pH may be beneficial.

  • Solution 4: Employ Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer can help to maintain solubility.

Problem: I have synthesized a series of pyrazino[2,3-d]pyridazine analogs, and they all exhibit poor solubility. How can I rationally design the next generation of compounds with improved solubility?

Rational Design Strategy:

  • Analyze Structure-Property Relationships (SPR):

    • Examine LogP values: For your existing compounds, calculate or measure the LogP. Identify which substitutions lead to increased lipophilicity.

    • Introduce Polar Groups: In your next synthesis plan, strategically introduce polar functional groups. For example, replacing a methyl group with a hydroxymethyl or a methoxy (B1213986) group with a hydroxy group can increase polarity and the potential for hydrogen bonding with water. The inclusion of basic amines that will be protonated at physiological pH is also a common and effective strategy.

  • Disrupt Crystal Packing:

    • Introduce non-planar substituents: Adding bulky or conformationally flexible groups can disrupt the planarity of the molecule, which can lead to a less stable crystal lattice and improved solubility.

    • Consider Bioisosteric Replacements: Replacing a phenyl ring with a more polar pyridazine (B1198779) ring has been shown to decrease lipophilicity and improve aqueous solubility.[1][2]

Data Presentation

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures[3][4]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10⁻⁶6.91 x 10⁻⁶8.37 x 10⁻⁶1.00 x 10⁻⁵1.26 x 10⁻⁵
Methanol2.89 x 10⁻³3.42 x 10⁻³4.09 x 10⁻³4.63 x 10⁻³5.18 x 10⁻³
Ethanol4.88 x 10⁻³5.76 x 10⁻³6.58 x 10⁻³7.41 x 10⁻³8.22 x 10⁻³
1-Butanol1.30 x 10⁻²1.51 x 10⁻²1.71 x 10⁻²1.91 x 10⁻²2.11 x 10⁻²
Ethyl Acetate4.71 x 10⁻²5.29 x 10⁻²5.89 x 10⁻²6.42 x 10⁻²6.81 x 10⁻²
DMSO4.00 x 10⁻¹4.16 x 10⁻¹4.33 x 10⁻¹4.51 x 10⁻¹4.73 x 10⁻¹
PEG-4003.51 x 10⁻¹3.68 x 10⁻¹3.84 x 10⁻¹3.99 x 10⁻¹4.12 x 10⁻¹

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Test compound (solid)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid test compound to a vial. The excess solid should be visible.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Separate the solid from the solution by centrifuging the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add Excess Solid Compound to Vial add_solvent Add Known Volume of Solvent start->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant centrifuge->filtrate dilute Dilute Sample filtrate->dilute quantify Quantify by HPLC/LC-MS dilute->quantify end Determine Solubility quantify->end

Caption: Workflow for Equilibrium Solubility Measurement.

solubility_enhancement_strategies cluster_problem Problem cluster_solutions Solution Pathways cluster_chem Chemical Modification cluster_phys Physical Modification cluster_form Formulation Approach cluster_goal Goal problem Poor Aqueous Solubility of Pyrazino[2,3-d]pyridazine Compound structural_mod Introduce Polar Groups problem->structural_mod salt_form Salt Formation problem->salt_form particle_size Particle Size Reduction problem->particle_size asd Amorphous Solid Dispersion problem->asd cocrystal Co-crystallization problem->cocrystal cosolvent Co-solvents problem->cosolvent surfactant Surfactants problem->surfactant lipid Lipid-Based Systems problem->lipid goal Improved Solubility & Bioavailability structural_mod->goal salt_form->goal particle_size->goal asd->goal cocrystal->goal cosolvent->goal surfactant->goal lipid->goal

Caption: Strategies for Solubility Enhancement.

References

Troubleshooting

Technical Support Center: Optimizing Pyrazino[2,3-d]pyridazine Cyclization

Welcome to the technical support center for the synthesis of pyrazino[2,3-d]pyridazines. This resource is tailored for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazino[2,3-d]pyridazines. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to overcome common challenges in the cyclization and synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazino[2,3-d]pyridazines.

Q1: My cyclization reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a common challenge and can originate from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your precursors, such as 2,3-diaminopyrazine (B78566), α-dicarbonyl compounds, or pyrazine-2,3-dicarbonitrile (B77751). Impurities can lead to undesirable side reactions that consume starting materials. It is advisable to use freshly purified or commercially available high-purity reagents.

  • Incomplete Reaction: The cyclocondensation may not be proceeding to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. For instance, some protocols require reflux for 6 to 24 hours to achieve full conversion.[1]

  • Suboptimal Reaction Temperature: The temperature is a critical parameter. Excessively high temperatures might cause decomposition of reactants or the product, while a temperature that is too low will result in an incomplete reaction. The optimal temperature is dependent on the specific solvent and reactants used, with reflux in solvents like ethanol (B145695) or methanol (B129727) being common.[1][2]

  • Choice of Solvent: The solvent plays a crucial role in reaction rate and yield. Protic solvents such as ethanol, methanol, or acetic acid are frequently used as they can facilitate the condensation and cyclization steps.[1][2]

  • Water Removal: The cyclization reaction forms water as a byproduct. In some cases, the presence of water can hinder the reaction from reaching completion. While not always necessary, using a Dean-Stark apparatus or molecular sieves to remove water can shift the equilibrium toward the product and improve yields.

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions?

A2: The formation of side products is a frequent cause of reduced yield and purification difficulties. Key side reactions to consider are:

  • Formation of Regioisomers: When using unsymmetrical α-dicarbonyl compounds, the two carbonyl groups can react with the diamine at different rates, leading to the formation of two distinct regioisomers. The regioselectivity can sometimes be influenced by adjusting reaction conditions or by the electronic and steric nature of the substituents on the dicarbonyl compound.

  • Incomplete Cyclization: The initial condensation may occur to form an intermediate (e.g., a dihydropyrazine), which then fails to fully cyclize or aromatize. This can be addressed by prolonging the reaction time or adjusting the temperature.[3]

  • Side Reactions of Hydrazine (B178648): When starting from precursors like dinitriles or di-esters, hydrazine can potentially react with other functional groups if the reaction conditions are not carefully controlled. Using a slight excess of hydrazine can help drive the desired cyclization.[4]

  • Product Degradation: Some pyrazino[2,3-d]pyridazine derivatives may be sensitive to harsh workup conditions. If your product is susceptible to degradation, consider using milder acidic or basic conditions during extraction and purification.[3]

Q3: My final product is difficult to purify. What are the recommended purification techniques?

A3: Purification can be challenging due to the polarity and potential low solubility of the product.

  • Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[2]

  • Silica (B1680970) Gel Column Chromatography: This is a standard method for purifying both solid and oil products. A typical solvent system for elution is a mixture of petroleum ether and ethyl acetate, or dichloromethane.[3] It is important to select a solvent system that provides good separation of your product from impurities, as identified by TLC.

  • Workup Procedure: During the workup, ensure that the pH is carefully adjusted to precipitate the product if it is ionizable. Washing with appropriate aqueous solutions can remove many common impurities.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the synthesis of pyrazino[2,3-d]pyridazine derivatives from various precursors.

Table 1: Cyclocondensation of 2,3-Diaminopyrazine with α-Dicarbonyl Compounds

Entryα-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
1BiacetylEthanolReflux19~38% (for analogous pyrazino[2,3-c]pyridazine)[5]
2BenzilEthanolReflux4-8Not Specified
3GlyoxalMethanolRoom Temp - Reflux2-6Not Specified

Table 2: Cyclization with Hydrazine

EntryStarting MaterialHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)
1Pyrazine-2,3-dicarbonitrileHydrazine Hydrate (B1144303)EthanolReflux2-4Not Specified[6]
2Diethyl pyrazine-2,3-dicarboxylateHydrazine HydrateEthanolReflux6-12Not Specified
3β-enamino diketones + malononitrile (B47326) (One-Pot)Hydrazine MonohydrateEthanolReflux6-1661-88% (for analogous pyrido[2,3-d]pyridazines)[1]

Experimental Protocols

Below are detailed methodologies for key synthetic routes to the pyrazino[2,3-d]pyridazine core.

Protocol 1: Synthesis of 5,8-Disubstituted Pyrazino[2,3-d]pyridazines from 2,3-Diaminopyrazine and an α-Dicarbonyl Compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopyrazine (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).

  • Addition of Dicarbonyl: To the stirred solution, add the α-dicarbonyl compound (e.g., benzil, biacetyl) (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, reduce the solvent volume under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2][3]

Protocol 2: Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine from Pyrazine-2,3-dicarbonitrile

  • Reactant Preparation: In a round-bottom flask fitted with a reflux condenser, suspend pyrazine-2,3-dicarbonitrile (1.0 mmol) in ethanol (15 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (2.0-2.5 mmol) to the suspension.[6]

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete in 2-4 hours.

  • Workup: After cooling to room temperature, the solid product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of pyrazino[2,3-d]pyridazines.

G cluster_start Starting Materials cluster_process Process cluster_end Outcome SM1 2,3-Diaminopyrazine + α-Dicarbonyl Reaction Cyclocondensation Reaction (Solvent, Heat) SM1->Reaction SM2 Pyrazine-2,3-dicarbonitrile + Hydrazine SM2->Reaction SM3 Pyrazine-2,3-dicarboxylic Acid Derivative + Hydrazine SM3->Reaction Workup Reaction Workup (Cooling, Filtration/Extraction) Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, M.P.) Purification->Analysis Product Pure Pyrazino[2,3-d]pyridazine Analysis->Product

Caption: General experimental workflow for pyrazino[2,3-d]pyridazine synthesis.

G Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Completion Check Reaction Completion (TLC/LC-MS) Start->Completion Conditions Review Reaction Conditions Start->Conditions Sol_Purity Purify/Replace Reagents Purity->Sol_Purity Impure? Sol_Completion Increase Time or Temperature Completion->Sol_Completion Incomplete? Sol_Solvent Screen Different Solvents (e.g., EtOH, AcOH) Conditions->Sol_Solvent Sol_Water Consider Water Removal (Dean-Stark) Conditions->Sol_Water End Yield Improved Sol_Purity->End Sol_Completion->End Sol_Solvent->End Sol_Water->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

G cluster_A Route A: From Diamine cluster_B Route B: From Dinitrile cluster_C Route C: From Diacid Target Pyrazino[2,3-d]pyridazine Core Structure A1 2,3-Diaminopyrazine CondensationA Cyclocondensation A1->CondensationA A2 α-Dicarbonyl Compound A2->CondensationA B1 Pyrazine-2,3-dicarbonitrile CondensationB Cyclization B1->CondensationB B2 Hydrazine B2->CondensationB C1 Pyrazine-2,3-dicarboxylic Acid or Ester CondensationC Cyclization C1->CondensationC C2 Hydrazine C2->CondensationC CondensationA->Target CondensationB->Target CondensationC->Target

Caption: Key synthetic pathways to the pyrazino[2,3-d]pyridazine scaffold.

References

Optimization

Side-product analysis in the synthesis of Pyrazino[2,3-d]pyridazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazino[2,3-d]pyridazine. O...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazino[2,3-d]pyridazine. Our aim is to help you identify and resolve common issues, with a particular focus on the analysis and characterization of side-products.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of Pyrazino[2,3-d]pyridazine, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Pyrazino[2,3-d]pyridazine

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Side-Product Formation: Competing side reactions may consume the starting materials or the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst (if any) may not be optimized.

  • Purity of Starting Materials: Impurities in the starting pyrazine (B50134) derivative or hydrazine (B178648) can lead to undesired side reactions.

Recommended Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can accelerate the reaction, they may also promote the formation of degradation products. Experiment with a range of temperatures to find the optimal balance.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor at regular intervals to determine the point of maximum product formation.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol (B145695) or aprotic solvents like dioxane are commonly used. The optimal solvent will depend on the specific starting materials.

  • Purify Starting Materials: Ensure the pyrazine-2,3-dicarboxylic acid derivative or pyrazine-2,3-dicarbonitrile (B77751) and hydrazine are of high purity. Recrystallize or distill starting materials if necessary.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of hydrazine may be beneficial in some cases, but a large excess can lead to the formation of other byproducts.

Problem 2: Presence of an Insoluble Precipitate that is not the Desired Product

Potential Cause:

  • Formation of Polymeric Byproducts: Hydrazine can potentially react with the pyrazine derivative in a non-cyclizing manner, leading to the formation of polymeric materials.

  • Formation of Hydrazinium (B103819) Salts: If the reaction is carried out in an acidic medium or if the starting materials are acidic, insoluble hydrazinium salts may precipitate.

Recommended Solutions:

  • Control Reaction Temperature: Avoid excessively high temperatures which can favor polymerization.

  • pH Adjustment: If salt formation is suspected, careful neutralization of the reaction mixture may help to dissolve the precipitate.

  • Characterize the Precipitate: Isolate the precipitate and analyze it using techniques like Infrared (IR) spectroscopy to identify its nature (e.g., presence of characteristic functional groups).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the side-products in the synthesis of Pyrazino[2,3-d]pyridazine.

Q1: What are the most common side-products when synthesizing Pyrazino[2,3-d]pyridazine-5,8-dione from pyrazine-2,3-dicarboxylic acid anhydride (B1165640) and hydrazine?

The reaction of pyrazine-2,3-dicarboxylic acid anhydride with hydrazine can sometimes lead to the formation of an intermediate open-chain hydrazide, pyrazine-2,3-dicarboxylic acid dihydrazide. If the cyclization is incomplete, this dihydrazide may be present as a significant impurity.

  • Pyrazine-2,3-dicarboxylic acid dihydrazide: This side-product arises from the nucleophilic attack of hydrazine on both carbonyl groups of the anhydride without subsequent cyclization.

Identification:

  • IR Spectroscopy: Look for the characteristic C=O stretching vibrations of the hydrazide functional groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the dihydrazide.

Solution:

  • Promote Cyclization: Ensure adequate heating and reaction time to facilitate the dehydration and ring-closure to the desired dione. The use of a dehydrating agent or a high-boiling point solvent might be beneficial.

Q2: I am synthesizing 5,8-diaminopyrazino[2,3-d]pyridazine from pyrazine-2,3-dicarbonitrile and hydrazine. What potential side-products should I be aware of?

The primary concern in this synthesis is the incomplete reaction or partial hydrolysis of the nitrile groups.

  • Partially Reacted Intermediates: One nitrile group may react with hydrazine to form an amidine, which then cyclizes, leaving the second nitrile group unreacted.

  • Hydrolysis Products: If water is present in the reaction mixture, the nitrile groups can be hydrolyzed to amide or carboxylic acid functionalities, leading to a mixture of products.

Identification:

  • IR Spectroscopy: The presence of a nitrile (C≡N) stretching band in the IR spectrum of the product would indicate an incomplete reaction. Amide or carboxylic acid bands would suggest hydrolysis.

  • NMR Spectroscopy: 1H and 13C NMR can help identify the different functional groups present in the mixture.

  • Mass Spectrometry: Can be used to identify the molecular weights of the various components in the product mixture.

Solution:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the nitrile groups. Use dry solvents and reagents.

  • Reaction Time and Temperature: Optimize the reaction time and temperature to ensure the complete conversion of both nitrile groups.

Data Presentation

Table 1: Summary of Potential Side-Products and their Characteristics

Side-Product NameStarting MaterialFormation PathwayKey Analytical Features
Pyrazine-2,3-dicarboxylic acid dihydrazidePyrazine-2,3-dicarboxylic acid anhydrideIncomplete cyclizationIR: Strong C=O stretch; MS: M+ corresponding to dihydrazide
Partially reacted nitrile intermediatePyrazine-2,3-dicarbonitrileIncomplete reaction of one nitrile groupIR: C≡N stretching band; NMR: Signals for both reacted and unreacted parts
Hydrolysis products (amides, carboxylic acids)Pyrazine-2,3-dicarbonitrilePresence of waterIR: C=O and N-H (amide) or broad O-H (acid) stretches

Experimental Protocols

General Protocol for the Synthesis of Pyrazino[2,3-d]pyridazine-5,8-dione

A representative protocol based on analogous reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2,3-dicarboxylic acid anhydride (1.0 eq) in a suitable high-boiling solvent (e.g., glacial acetic acid or dioxane).

  • Addition of Hydrazine: Add hydrazine hydrate (B1144303) (1.0 - 1.2 eq) dropwise to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out. Collect the solid by filtration, wash with a small amount of cold solvent, and then with water to remove any unreacted hydrazine salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., DMF, DMSO, or acetic acid).

General Protocol for the Synthesis of 5,8-diaminopyrazino[2,3-d]pyridazine

A representative protocol based on analogous reactions.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2,3-dicarbonitrile (1.0 eq) in a dry, high-boiling point alcohol (e.g., ethanol or n-butanol).

  • Addition of Hydrazine: Add anhydrous hydrazine (1.0 - 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate. Collect the solid by filtration and wash with a cold solvent.

  • Purification: The product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials (Pyrazine Derivative + Hydrazine) reaction Reaction (Heating, Stirring) start->reaction workup Work-up (Cooling, Filtration) reaction->workup crude Crude Product workup->crude tlc_hplc TLC / HPLC Analysis crude->tlc_hplc purification Purification (Recrystallization) tlc_hplc->purification Impure characterization Characterization (NMR, MS, IR) tlc_hplc->characterization Pure purification->characterization

Caption: General experimental workflow for the synthesis and analysis of Pyrazino[2,3-d]pyridazine derivatives.

troubleshooting_guide start Low Product Yield? cause1 Incomplete Reaction start->cause1 cause2 Side-Product Formation start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Impure Starting Materials start->cause4 solution1 Increase Reaction Time/ Monitor Progress (TLC/HPLC) cause1->solution1 solution2 Identify & Characterize Side-Products (NMR, MS, IR) cause2->solution2 solution3 Optimize Temperature, Solvent, Stoichiometry cause3->solution3 solution4 Purify Starting Materials cause4->solution4

Caption: A troubleshooting decision tree for addressing low product yield in Pyrazino[2,3-d]pyridazine synthesis.

Troubleshooting

Addressing regio-selectivity issues in Pyrazino[2,3-d]pyridazine functionalization

Welcome to the technical support center for the regioselective functionalization of pyrazino[2,3-d]pyridazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot co...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyrazino[2,3-d]pyridazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired regiochemical outcomes in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the pyrazino[2,3-d]pyridazine core for functionalization?

A1: The pyrazino[2,3-d]pyridazine ring system is electron-deficient due to the presence of four nitrogen atoms. This generally makes it more susceptible to nucleophilic attack and certain types of radical additions, while being deactivated towards electrophilic aromatic substitution. The carbon atoms of the pyrazine (B50134) ring (C-2 and C-3) and the pyridazine (B1198779) ring (C-5 and C-8) are the primary sites for functionalization. Their relative reactivity depends on the reaction conditions and the nature of the substituents already present on the ring.

Q2: How can I predict the regioselectivity of an electrophilic substitution reaction on a substituted pyrazino[2,3-d]pyridazine?

A2: Direct electrophilic aromatic substitution on the unsubstituted pyrazino[2,3-d]pyridazine core is challenging due to its electron-deficient nature. Reactions typically require harsh conditions and may result in low yields and mixtures of products. However, if the ring is substituted with electron-donating groups (EDGs), such as amino or alkoxy groups, electrophilic attack becomes more feasible. The directing effect of the existing substituent will be the primary determinant of the position of the incoming electrophile. Generally, EDGs will direct ortho and para to themselves. Computational studies can also provide valuable insights into the most likely sites of electrophilic attack by mapping the electron density of the substituted ring.

Q3: What factors influence the regioselectivity of nucleophilic aromatic substitution (SNA_r_) on halopyrazino[2,3-d]pyridazines?

A3: In nucleophilic aromatic substitution (SNA_r_) reactions of dihalopyrazino[2,3-d]pyridazines (e.g., 5,8-dichloro-), the position of substitution is influenced by both electronic and steric factors. The carbon atoms adjacent to the ring nitrogens are electronically activated towards nucleophilic attack. The relative reactivity of the C-5 and C-8 positions can often be modulated by the choice of nucleophile, solvent, and temperature. For instance, a bulkier nucleophile might preferentially attack the less sterically hindered position.

Q4: Can I achieve regioselective C-H functionalization on the pyrazino[2,3-d]pyridazine ring?

A4: Yes, direct C-H functionalization is a powerful tool for introducing substituents without pre-functionalization. Regioselectivity can be achieved through several strategies. One common approach is the use of a directing group, which coordinates to a transition metal catalyst and directs the C-H activation to a specific ortho-position. Another strategy involves radical-based methods like the Minisci reaction, which tends to favor electron-deficient positions. The choice of catalyst, oxidant, and solvent is critical in controlling the regiochemical outcome.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Substitution of 5,8-Dichloropyrazino[2,3-d]pyridazine (B82115)

Symptoms:

  • Formation of a mixture of 5-substituted and 8-substituted mono-substitution products.

  • Formation of a significant amount of the di-substituted product even with one equivalent of the nucleophile.

Possible Causes & Solutions:

CauseSolution
Similar reactivity of C-5 and C-8 Modify the reaction temperature. Lowering the temperature can often enhance selectivity by favoring the kinetically controlled product.
Change the solvent. The polarity and coordinating ability of the solvent can influence the relative activation of the two positions. A survey of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane) is recommended.
Over-reaction to di-substituted product Use a slow addition of the nucleophile to maintain a low instantaneous concentration, thus favoring mono-substitution.
Employ a less reactive nucleophile or a protected version of the nucleophile that can be deprotected in a subsequent step.
Steric hindrance If the nucleophile is bulky, it may preferentially react at the less sterically hindered position. Consider this when designing your synthesis if a specific regioisomer is desired. Conversely, a smaller nucleophile may show less selectivity.
Issue 2: Lack of Reactivity or Poor Yields in Electrophilic Aromatic Substitution

Symptoms:

  • No reaction or recovery of starting material.

  • Low conversion to the desired product with the formation of multiple byproducts.

Possible Causes & Solutions:

CauseSolution
Electron-deficient nature of the ring Introduce an activating group (e.g., -NH2, -OR) onto the ring prior to attempting electrophilic substitution. This will increase the electron density of the ring system and facilitate the reaction.
Harsh reaction conditions leading to degradation If an activating group is present, milder electrophilic reagents and reaction conditions should be employed. For example, for nitration, instead of concentrated sulfuric and nitric acid, consider using a milder nitrating agent like acetyl nitrate.
Protonation of ring nitrogens In strongly acidic media, the ring nitrogens can be protonated, further deactivating the ring. The use of N-oxides can sometimes mitigate this issue and activate the ring towards electrophilic attack at specific positions. The N-oxide can be removed in a subsequent step.
Issue 3: Undesired Regioisomer in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Formation of the undesired regioisomer in a Suzuki, Stille, or other cross-coupling reaction with a dihalopyrazino[2,3-d]pyridazine.

Possible Causes & Solutions:

CauseSolution
Inappropriate ligand choice The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalo-N-heterocycles is often highly dependent on the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand used. A systematic screen of ligands with varying steric bulk and electronic properties is crucial. For example, bulky, electron-rich ligands may favor oxidative addition at one position over another. Consult the literature for ligand effects in similar heterocyclic systems.
Reaction kinetics vs. thermodynamics The reaction temperature and time can influence the product ratio. A shorter reaction time at a lower temperature may favor the kinetically preferred isomer, while prolonged heating at higher temperatures could lead to the thermodynamically more stable product.
Nature of the boronic acid/ester The steric and electronic properties of the coupling partner can also influence the regioselectivity. A very bulky boronic acid may react preferentially at the less sterically encumbered halogenated position.

Experimental Protocols

Protocol 1: Regioselective Monosubstitution of 5,8-Dichloropyrazino[2,3-d]pyridazine with an Amine

This protocol provides a general method for the regioselective nucleophilic aromatic substitution of an amine at the C-5 position.

Materials:

  • 5,8-Dichloropyrazino[2,3-d]pyridazine (1.0 eq)

  • Amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 5,8-dichloropyrazino[2,3-d]pyridazine in anhydrous DMF under an inert atmosphere, add the amine and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-amino-8-chloropyrazino[2,3-d]pyridazine.

Quantitative Data (Illustrative):

Amine NucleophileTemperature (°C)Reaction Time (h)Yield of 5-amino isomer (%)Yield of 8-amino isomer (%)
Morpholine25167510
Piperidine25167212
Aniline50246515
Protocol 2: Ligand-Controlled Regioselective Suzuki Coupling of 5,8-Dichloropyrazino[2,3-d]pyridazine

This protocol illustrates how the choice of phosphine ligand can direct the Suzuki coupling to either the C-5 or C-8 position.

Materials:

  • 5,8-Dichloropyrazino[2,3-d]pyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Phosphine Ligand (0.1 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 5,8-dichloropyrazino[2,3-d]pyridazine, arylboronic acid, Pd(OAc)2, the chosen phosphine ligand, and K2CO3.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the desired regioisomer.

Quantitative Data (Illustrative):

Phosphine LigandArylboronic AcidRatio (5-aryl : 8-aryl)Combined Yield (%)
SPhosPhenylboronic acid>95 : 585
XPhosPhenylboronic acid>95 : 588
P(t-Bu)3Phenylboronic acid10 : 9075
Tricyclohexylphosphine (PCy3)Phenylboronic acid15 : 8578

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_products Regioisomeric Products start 5,8-Dichloropyrazino[2,3-d]pyridazine conditions Nucleophile / Boronic Acid Pd Catalyst & Ligand Base, Solvent, Temperature start->conditions React with workup Aqueous Workup Extraction conditions->workup Process purification Column Chromatography workup->purification product1 5-Substituted Product purification->product1 Isolate product2 8-Substituted Product purification->product2 Isolate

Caption: General experimental workflow for regioselective functionalization.

decision_tree cluster_snar Nucleophilic Substitution cluster_pd Pd-Catalyzed Coupling start Poor Regioselectivity Observed q1 Reaction Type? start->q1 snar_q1 Adjust Temperature? q1->snar_q1 SNAr pd_q1 Screen Ligands? q1->pd_q1 Cross-Coupling snar_a1_yes Lower Temperature snar_q1->snar_a1_yes Yes snar_q2 Change Solvent? snar_q1->snar_q2 No snar_a2_yes Screen Solvents snar_q2->snar_a2_yes Yes pd_a1_yes Vary Steric/Electronic Properties

Caption: Troubleshooting decision tree for poor regioselectivity.

Optimization

Troubleshooting inconsistent results in biological screening of Pyrazino[2,3-d]pyridazines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the biological screening of Pyrazino[2,3-d]pyridazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant well-to-well variability and poor reproducibility in our primary kinase assay. What are the potential causes and solutions?

A1: Inconsistent results in kinase assays are a common challenge. Several factors related to the compound, assay conditions, and reagents can contribute to this variability.

Troubleshooting Steps:

  • Compound Solubility and Aggregation: Pyrazino[2,3-d]pyridazines, like many heterocyclic compounds, can have limited aqueous solubility.

    • Recommendation: Ensure your compound is fully dissolved in DMSO before dilution into aqueous assay buffer. Visually inspect for any precipitation after dilution. Consider using a lower final DMSO concentration or pre-incubating the compound in assay buffer to assess solubility. Compound aggregation can lead to non-specific inhibition. Including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer can help mitigate aggregation.

  • Compound Stability: The stability of your compound in the assay media can impact its effective concentration over the incubation period.

    • Recommendation: Assess the stability of your Pyrazino[2,3-d]pyridazine derivative in the specific assay buffer and cell culture media over the time course of your experiment. This can be done using analytical techniques like HPLC. Factors such as pH and the presence of certain media components can affect stability.[1]

  • Assay Reagent Quality and Consistency: The quality and handling of enzymes, substrates, and ATP can significantly affect results.

    • Recommendation: Use high-quality, purified kinase preparations. Ensure consistent thawing and handling of enzyme stocks. Prepare fresh ATP solutions for each experiment, as ATP can hydrolyze over time. Validate each new batch of reagents to ensure consistency.

  • Pipetting Errors and Edge Effects: In high-throughput screening (HTS), precise liquid handling is critical. Inconsistent volumes of compound or reagents will lead to variable results. Edge effects in microplates can also be a source of variability.

    • Recommendation: Use calibrated and well-maintained automated liquid handlers. Include appropriate controls, such as DMSO-only wells and positive control inhibitors, across the plate to monitor for gradients and edge effects.

Q2: Our Pyrazino[2,3-d]pyridazine hit shows potent activity in a biochemical kinase assay but has significantly weaker or no activity in a cell-based assay. How can we investigate this discrepancy?

A2: A drop-off in potency between biochemical and cellular assays is a frequent observation in drug discovery and can be attributed to several factors.

Troubleshooting Steps:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

    • Recommendation: Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (tPSA), which can influence permeability.[2] Consider running a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.

  • Compound Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • Recommendation: Co-incubate your compound with known efflux pump inhibitors to see if cellular potency is restored.

  • Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher (in the millimolar range).

    • Recommendation: If your compound is an ATP-competitive inhibitor, its apparent potency will be lower at higher ATP concentrations. Consider running your biochemical assay at a higher, more physiologically relevant ATP concentration to better mimic the cellular environment.

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • Recommendation: Analyze the compound's stability in the presence of liver microsomes or hepatocytes to assess its metabolic stability.

  • Off-Target Effects in Cells: In a cellular context, the compound might engage other targets that counteract its intended effect.

    • Recommendation: Profile your compound against a panel of kinases to identify potential off-target activities.[3][4]

Q3: We have identified a potent Pyrazino[2,3-d]pyridazine inhibitor, but we are concerned about potential off-target effects, particularly cardiotoxicity. How should we address this?

A3: Off-target activity is a critical consideration for kinase inhibitors, and assessing cardiotoxicity early is crucial.

Troubleshooting Steps:

  • Kinase Selectivity Profiling: Pyrazino[2,3-d]pyridazine-based compounds, like other kinase inhibitors, can inhibit multiple kinases.

    • Recommendation: Screen your lead compounds against a broad panel of kinases to determine their selectivity profile. This will help identify potential off-target activities that could lead to toxicity or unexpected pharmacology. Several commercial services offer kinase profiling panels.

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[5][6][7][8]

    • Recommendation: It is essential to test your lead compounds for hERG inhibition in a dedicated assay, typically using automated patch-clamp electrophysiology.[7] Physicochemical properties such as high lipophilicity and the presence of a basic nitrogen atom can be associated with an increased risk of hERG inhibition.[5]

  • Cytotoxicity Assessment: It is important to distinguish between on-target anti-proliferative effects and general cytotoxicity.

    • Recommendation: Evaluate the cytotoxicity of your compounds in non-cancerous cell lines to determine their therapeutic index. Assays such as the MTT assay can be used for this purpose.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative Pyrazino[2,3-d]pyridazine and related pyridazine (B1198779) derivatives from published studies.

Table 1: Anticancer Activity of Pyridazino[2,3-d]pyridazine and Related Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Pyridazine Derivative 11lT-47D (Breast Cancer)Not Specified0.055[9][10]
Pyridazine Derivative 11mT-47D (Breast Cancer)Not Specified0.020[9][10]
Pyridazine Derivative 11lMDA-MB-231 (Breast Cancer)Not Specified0.056[9][10]
Pyridazine Derivative 11mMDA-MB-231 (Breast Cancer)Not Specified0.021[9][10]
Pyrido[2,3-d]pyridazine-2,8-dione 7cN/A (in vivo)Ear Edema Inhibition82% inhibition[11]

Table 2: Kinase Inhibitory Activity of Pyridazino[2,3-d]pyridazine and Related Derivatives

Compound/DerivativeTarget KinaseAssay TypeIC50 (nM)Reference
Pyridazine Derivative 11eCDK2Not Specified151[9][10]
Pyridazine Derivative 11hCDK2Not Specified43.8[9][10]
Pyridazine Derivative 11lCDK2Not Specified55.6[9][10]
Pyridazine Derivative 11mCDK2Not Specified20.1[9][10]
ALK5 Inhibitor 23ALK5ADP-Glo~6.4 (pIC50 = 7.19)[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[3]

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Visualizations

experimental_workflow cluster_prep Compound & Assay Preparation cluster_assay Biochemical/Cell-Based Assay cluster_analysis Data Analysis compound_prep Compound Dilution assay_plate Assay Plating compound_prep->assay_plate reagent_prep Reagent Preparation reagent_prep->assay_plate incubation Incubation assay_plate->incubation readout Signal Readout incubation->readout data_processing Data Processing readout->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc hit_selection Hit Selection ic50_calc->hit_selection

Caption: General workflow for biological screening of Pyrazino[2,3-d]pyridazines.

signaling_pathway cluster_mTOR mTOR/PI3K/Akt Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazino_inhibitor Pyrazino[2,3-d]pyridazine Inhibitor Pyrazino_inhibitor->mTOR Inhibition

Caption: Inhibition of the mTOR/PI3K/Akt signaling pathway by a Pyrazino[2,3-d]pyridazine.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cellular Cellular Assay Discrepancies start Inconsistent Screening Results solubility Check Solubility & Aggregation start->solubility stability Assess Stability start->stability reagents Validate Reagents start->reagents pipetting Verify Liquid Handling start->pipetting permeability Assess Cell Permeability start->permeability efflux Investigate Efflux start->efflux atp_conc Consider ATP Concentration start->atp_conc

Caption: Troubleshooting logic for inconsistent results in biological screening.

References

Troubleshooting

Purification strategies for high-purity Pyrazino[2,3-d]pyridazine compounds

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of high-p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of high-purity pyrazino[2,3-d]pyridazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial strategies for purifying crude pyrazino[2,3-d]pyridazine compounds?

A1: The initial purification strategy typically involves a combination of non-chromatographic and chromatographic techniques. A standard workflow begins with an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by recrystallization, which is effective for removing closely related impurities if a suitable solvent is found. For more complex mixtures or to achieve higher purity, column chromatography is the method of choice.

Q2: How do I select an appropriate solvent for the recrystallization of my pyrazino[2,3-d]pyridazine derivative?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polar nature of the pyrazino[2,3-d]pyridazine core, polar solvents are often a good starting point. It is recommended to test a range of solvents with varying polarities. Common choices include ethanol (B145695), methanol (B129727), isopropanol, acetonitrile, and dioxane. For compounds that are highly soluble in one solvent and poorly soluble in another, a mixed-solvent system (e.g., ethanol/water, dioxane/water) can be very effective.[1][2][3]

Q3: My pyrazino[2,3-d]pyridazine compound is a basic amine. How does this affect purification by silica (B1680970) gel chromatography?

A3: The basic nature of many pyrazino[2,3-d]pyridazine derivatives can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This can result in significant peak tailing, streaking, or even irreversible adsorption of your compound onto the column.[4][5] To mitigate these effects, it is common practice to add a basic modifier, such as triethylamine (B128534) (0.1-1%) or a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol, to the mobile phase.[4][6]

Q4: What are some common impurities I might encounter in the synthesis of pyrazino[2,3-d]pyridazines?

A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving cyclization reactions, incomplete cyclization can leave starting diamines or dicarbonyl compounds in the crude product. If using phosphorus oxychloride for chlorination, residual chlorinated byproducts may be present. It is crucial to understand the reaction mechanism to anticipate potential impurities and develop a purification strategy to remove them.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Significant peak tailing or streaking on silica gel Strong interaction of the basic pyrazino[2,3-d]pyridazine with acidic silica.Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel.[4][6]
Consider using a less acidic stationary phase such as neutral or basic alumina (B75360).[4]
For highly polar compounds, reversed-phase chromatography (C18) with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be a better alternative.[4][6]
Poor separation of the desired compound from impurities Inappropriate solvent system.Optimize the mobile phase polarity using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.
Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane (B109758)/methanol).
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Compound is not eluting from the column The compound is too polar for the chosen mobile phase.Drastically increase the polarity of the mobile phase. For example, a gradient from dichloromethane to 10-20% methanol in dichloromethane can be effective.
Irreversible adsorption or decomposition on silica gel.Test the stability of your compound on a TLC plate before running a column. If it degrades, use a more inert stationary phase like alumina or Celite, or opt for reversed-phase chromatography.[7]
Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The solution is too supersaturated, or it is cooling too quickly.Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.[4]
The presence of impurities is inhibiting crystallization.Try to pre-purify the material by passing it through a short plug of silica gel to remove baseline impurities.
"Scratch" the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[4]
No crystal formation upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.[3][8]
Low recovery of the purified product Too much solvent was used during recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize loss.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration to prevent the compound from crashing out on the filter paper.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of a moderately polar, basic pyrazino[2,3-d]pyridazine derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.

  • Mobile Phase Preparation: Prepare a low-polarity mobile phase (Solvent A, e.g., 100% Ethyl Acetate) and a high-polarity mobile phase (Solvent B, e.g., 95:5 Ethyl Acetate/Methanol with 0.5% Triethylamine).

  • Sample Loading: Dissolve the crude pyrazino[2,3-d]pyridazine compound in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. This "dry loading" method often provides better separation.

  • Elution: Place the dry-loaded sample onto the top of the packed column. Begin elution with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of Solvent B.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System

This protocol is suitable for a solid pyrazino[2,3-d]pyridazine compound that is highly soluble in a polar solvent like ethanol and poorly soluble in water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_end Final Product start Crude Pyrazino[2,3-d]pyridazine recrystallization Recrystallization start->recrystallization Solid column_chromatography Column Chromatography start->column_chromatography Oily or Complex Mixture analysis TLC, LC-MS, NMR recrystallization->analysis column_chromatography->analysis analysis->column_chromatography Further Purification Needed end High-Purity Compound analysis->end Purity >95%

Caption: General purification workflow for pyrazino[2,3-d]pyridazine compounds.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered peak_tailing Peak Tailing? start->peak_tailing oiling_out Oiling Out? start->oiling_out add_modifier Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier Yes change_stationary_phase Change Stationary Phase (Alumina/Reversed-Phase) peak_tailing->change_stationary_phase Still Tailing add_modifier->change_stationary_phase slow_cooling Slower Cooling / Add More Solvent oiling_out->slow_cooling Yes use_seed_crystal Use Seed Crystal oiling_out->use_seed_crystal Still Oiling Out slow_cooling->use_seed_crystal

Caption: Troubleshooting logic for common purification issues.

References

Optimization

Technical Support Center: Mitigating Off-Target Effects of Pyrazino[2,3-d]pyridazine Kinase Inhibitors

This technical support center is designed for researchers, scientists, and drug development professionals working with Pyrazino[2,3-d]pyridazine kinase inhibitors. Below you will find troubleshooting guides and frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Pyrazino[2,3-d]pyridazine kinase inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cellular assays after treatment with our Pyrazino[2,3-d]pyridazine inhibitor. Could this be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. The ATP-binding pocket, the target of many kinase inhibitors, shares structural similarities across the kinome. Consequently, an inhibitor designed for a specific kinase may also bind to and inhibit other kinases, leading to unintended biological outcomes. For Pyrazino[2,3-d]pyridazine-based inhibitors, off-target activity against kinases from families such as Src, Abl, and FGFR has been observed in structurally related compounds. It is crucial to perform comprehensive selectivity profiling to identify potential off-target interactions.

Q2: How can we determine the kinase selectivity profile of our Pyrazino[2,3-d]pyridazine inhibitor?

A2: Several methods can be employed to determine the kinase selectivity profile of your compound:

  • In Vitro Kinase Profiling: The most direct method is to screen your inhibitor against a large panel of purified kinases (kinome scanning). This will provide data on the inhibitory activity (e.g., IC50 values) against a wide range of kinases, revealing both on-target potency and off-target interactions.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to suspected off-target proteins within a cellular context.

  • Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide an unbiased view of the signaling pathways affected by your inhibitor in cells, helping to identify downstream effects of potential off-target kinase inhibition.

Q3: Our Pyrazino[2,3-d]pyridazine inhibitor shows activity against several kinases in a screening panel. How can we improve its selectivity?

A3: Improving selectivity is a key challenge in kinase inhibitor development. Here are some medicinal chemistry strategies that can be applied to the Pyrazino[2,3-d]pyridazine scaffold:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target and off-target activity. Substitutions on the pyrazine (B50134) or pyridazine (B1198779) rings can exploit differences in the amino acid residues of the ATP-binding pockets of different kinases.

  • Targeting Unique Pockets: Explore modifications that allow the inhibitor to interact with less conserved regions of the kinase active site, such as the back pocket or the solvent-exposed region.

  • Allosteric Inhibition: Design inhibitors that bind to allosteric sites outside the highly conserved ATP-binding pocket. This can achieve a higher degree of selectivity.

Q4: What are some common off-target kinase families for inhibitors with scaffolds related to Pyrazino[2,3-d]pyridazine?

A4: Based on studies of structurally related heterocyclic kinase inhibitors, such as pyrido[2,3-d]pyrimidines and other pyrazine-containing compounds, potential off-target kinase families for Pyrazino[2,3-d]pyridazine inhibitors may include, but are not limited to:

  • Src family kinases

  • ABL kinase

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Janus Kinases (JAKs)

  • mTOR

It is important to empirically determine the specific off-target profile for your particular compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Pyrazino[2,3-d]pyridazine kinase inhibitors.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Off-target effects of the inhibitor.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: A clear dose-response relationship can help distinguish between on-target and off-target effects, especially if the IC50 for the observed phenotype differs significantly from the on-target IC50.

    • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your inhibitor with that of a well-characterized, structurally distinct inhibitor for the same primary target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the phenotype is reversed, it strongly suggests an on-target effect.

    • Kinome Profiling: As mentioned in the FAQs, a broad kinase panel screen is the most definitive way to identify potential off-targets.

Issue 2: High background signal in an in vitro kinase assay.

  • Possible Cause: Compound interference with the assay components.

  • Troubleshooting Steps:

    • Run a "No Enzyme" Control: To check for compound interference with the detection reagents, perform the assay with your inhibitor but without the kinase.

    • Run a "No Substrate" Control: This will help determine if the signal is due to kinase autophosphorylation.

    • Check for Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.

Data Presentation

The following table provides a hypothetical example of a kinase selectivity profile for a Pyrazino[2,3-d]pyridazine inhibitor ("PZP-Inhibitor-X"), illustrating how quantitative data can be structured for easy comparison. The data is based on findings for the structurally related pyrrolo[2,3-b]pyrazine scaffold and is for illustrative purposes only.

Kinase TargetIC50 (nM) of PZP-Inhibitor-X (Hypothetical)Kinase FamilySelectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target Kinase 10 Tyrosine Kinase 1
Off-Target Kinase A (e.g., Src)250Tyrosine Kinase25
Off-Target Kinase B (e.g., ABL1)500Tyrosine Kinase50
Off-Target Kinase C (e.g., FGFR1)800Tyrosine Kinase80
Off-Target Kinase D (e.g., c-Met)>10,000Tyrosine Kinase>1000
Off-Target Kinase E (e.g., CDK2)>10,000Serine/Threonine Kinase>1000

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

  • Materials:

    • Pyrazino[2,3-d]pyridazine inhibitor stock solution (e.g., 10 mM in DMSO)

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque 384-well plates

  • Methodology:

    • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • In the wells of a 384-well plate, add the serially diluted inhibitor or DMSO vehicle control.

    • Add the purified kinase to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the target engagement of an inhibitor in a cellular environment.

  • Materials:

    • Cell line of interest

    • Pyrazino[2,3-d]pyridazine inhibitor

    • Cell culture medium

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease and phosphatase inhibitors

    • Equipment for SDS-PAGE and Western blotting

    • Antibody against the target protein

  • Methodology:

    • Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration.

    • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

    • Cell Lysis: Cool the samples to room temperature and lyse the cells to release the proteins.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

    • Protein Analysis: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Data Analysis: Quantify the band intensity of the target protein at each temperature. A ligand-bound protein will be more thermally stable and will therefore be present in higher amounts in the soluble fraction at higher temperatures compared to the unbound protein in the vehicle-treated control.

Mandatory Visualizations

Signaling_Pathway_Off_Target Hypothetical Off-Target Effects on Signaling Pathways cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway Primary Kinase Primary Kinase Substrate 1 Substrate 1 Primary Kinase->Substrate 1 Cellular Effect 1 Cellular Effect 1 Substrate 1->Cellular Effect 1 Off-Target Kinase Off-Target Kinase Substrate 2 Substrate 2 Off-Target Kinase->Substrate 2 Unexpected Phenotype Unexpected Phenotype Substrate 2->Unexpected Phenotype PZP-Inhibitor PZP-Inhibitor PZP-Inhibitor->Primary Kinase Inhibition PZP-Inhibitor->Off-Target Kinase Unintended Inhibition

Caption: Off-target inhibition of a kinase in a secondary signaling pathway.

Experimental_Workflow Workflow for Investigating Off-Target Effects Observe Unexpected Phenotype Observe Unexpected Phenotype In Vitro Kinase Profiling In Vitro Kinase Profiling Observe Unexpected Phenotype->In Vitro Kinase Profiling Biochemical CETSA CETSA Observe Unexpected Phenotype->CETSA Cellular Identify Potential Off-Targets Identify Potential Off-Targets In Vitro Kinase Profiling->Identify Potential Off-Targets Confirm Cellular Target Engagement Confirm Cellular Target Engagement CETSA->Confirm Cellular Target Engagement Validate with Orthogonal Assays Validate with Orthogonal Assays Identify Potential Off-Targets->Validate with Orthogonal Assays Confirm Cellular Target Engagement->Validate with Orthogonal Assays SAR for Improved Selectivity SAR for Improved Selectivity Validate with Orthogonal Assays->SAR for Improved Selectivity

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cellular Phenotype Unexpected Phenotype Unexpected Phenotype Dose-Response Correlation? Dose-Response Correlation? Unexpected Phenotype->Dose-Response Correlation? Phenotype with Unrelated Inhibitor? Phenotype with Unrelated Inhibitor? Dose-Response Correlation?->Phenotype with Unrelated Inhibitor? Yes Likely Off-Target Likely Off-Target Dose-Response Correlation?->Likely Off-Target No Rescue Experiment Successful? Rescue Experiment Successful? Phenotype with Unrelated Inhibitor?->Rescue Experiment Successful? Yes Phenotype with Unrelated Inhibitor?->Likely Off-Target No Likely On-Target Likely On-Target Rescue Experiment Successful?->Likely On-Target Yes Rescue Experiment Successful?->Likely Off-Target No

Caption: Decision tree for troubleshooting the origin of an unexpected phenotype.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrazino[2,3-d]pyridazine and Pyrido[2,3-d]pyrimidine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug design is perpetual. Among these, nitrogen-containing fused heterocyclic systems have g...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug design is perpetual. Among these, nitrogen-containing fused heterocyclic systems have garnered significant attention due to their diverse pharmacological activities. This guide provides a detailed comparative analysis of two such scaffolds: Pyrazino[2,3-d]pyridazine and Pyrido[2,3-d]pyrimidine. Both are bioisosteres of purines and pteridines, enabling them to interact with a wide array of biological targets. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and methodologies.

Chemical Structures

At the heart of this comparison are the distinct chemical structures of the two scaffolds. The Pyrido[2,3-d]pyrimidine nucleus consists of a fused pyridine (B92270) and pyrimidine (B1678525) ring, while the Pyrazino[2,3-d]pyridazine scaffold is formed by the fusion of a pyrazine (B50134) and a pyridazine (B1198779) ring. This variation in the arrangement of nitrogen atoms significantly influences their electronic distribution, physicochemical properties, and ultimately, their biological target profiles.

Figure 1: Core Scaffold Structures

Caption: Chemical structures of Pyrido[2,3-d]pyrimidine and Pyrazino[2,3-d]pyridazine.

Physicochemical Properties: A Comparative Overview

PropertyPyrido[2,3-d]pyrimidinePyrazino[2,3-d]pyridazineReferences
Molecular Formula C₇H₅N₃C₆H₄N₄[1][2]
Molecular Weight 131.13 g/mol 132.12 g/mol [1][2]
LogP (calculated) ~0.8~-0.5[1][3]
Topological Polar Surface Area (TPSA) 38.7 Ų51.6 Ų[1][3]
General Solubility Generally soluble in organic solvents like DMSO and methanol.Information on derivatives suggests solubility in organic solvents.[4]
Chemical Stability Stable crystalline solid under standard conditions. The chloro-substituted derivatives are susceptible to nucleophilic aromatic substitution.Stable under standard conditions.

Note: The LogP and TPSA values are for the parent, unsubstituted scaffolds and can vary significantly with substitution. The lower calculated LogP and higher TPSA of the Pyrazino[2,3-d]pyridazine parent scaffold suggest it may be more polar than the Pyrido[2,3-d]pyrimidine parent scaffold.

Synthesis Strategies

The synthetic routes to these scaffolds are crucial for generating diverse libraries of compounds for biological screening.

Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold

A common and versatile method for synthesizing the Pyrido[2,3-d]pyrimidine core involves the cyclocondensation of a substituted 2-aminopyridine (B139424) or a 6-aminouracil (B15529) derivative with a suitable three-carbon synthon.[4][5] For instance, 6-chloropyrido[2,3-d]pyrimidine, a key intermediate, can be synthesized from pyrido[2,3-d]pyrimidine-4,6-dione via chlorination with phosphorus oxychloride (POCl₃).[6]

Figure 2: General Synthesis of 6-Chloropyrido[2,3-d]pyrimidine

G start Pyrido[2,3-d]pyrimidine-4,6-dione product 6-Chloropyrido[2,3-d]pyrimidine start->product Chlorination reagent POCl₃ reagent->product

Caption: Chlorination of a dione (B5365651) precursor to yield 6-chloropyrido[2,3-d]pyrimidine.

Synthesis of the Pyrazino[2,3-d]pyridazine Scaffold

The synthesis of the Pyrazino[2,3-d]pyridazine scaffold can be achieved through various routes. One reported method involves the reaction of pyrazine-2,3-dinitrile with hydrazine (B178648) to yield 5,8-diaminopyrazino[2,3-d]pyridazine.[7] Another approach involves the cyclocondensation of dicarbonyl compounds with hydrazines.

Figure 3: Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine

G start Pyrazine-2,3-dinitrile product 5,8-Diaminopyrazino[2,3-d]pyridazine start->product Cyclization reagent Hydrazine reagent->product

Caption: Synthesis of a diamino-substituted pyrazino[2,3-d]pyridazine.

Biological Activities: A Head-to-Head Comparison

Both scaffolds have been explored for a range of biological activities, with a significant focus on their potential as anticancer agents, particularly as kinase inhibitors.

Pyrido[2,3-d]pyrimidine: A Prominent Kinase Inhibitor Scaffold

The Pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] Its structural similarity to the purine (B94841) core of ATP allows derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.

Compound IDTarget KinaseIC₅₀ (nM)Target Cell Line(s)Reference
PalbociclibCDK4/Cyclin D111-[8]
Compound 24 EGFRL858R, T790M1.3H1975[9]
-PIM-134.6MCF-7
-eEF-2K420-
Pyrazino[2,3-d]pyridazine: An Emerging Scaffold with Diverse Activities

The Pyrazino[2,3-d]pyridazine scaffold is a less explored but promising framework with demonstrated anti-inflammatory and anticancer activities. Recent studies have begun to investigate its potential as a kinase inhibitor.

Compound IDBiological Target/ActivityIC₅₀ (µM) / ActivityTarget Cell Line(s)Reference
Pyrazolo[3,4-c]pyridazine 4 EGFR0.391-[10]
Pyrazolo[3,4-c]pyridazine 4-SLNs EGFR0.088-[10]
-PIM-1 Inhibition--[4]
-mTOR Inhibition--[11]
-Anticancer ActivityGI₅₀ = 1.18 - 8.44 µMNCI-60 panel

Signaling Pathways and Mechanism of Action

The anticancer activity of derivatives from both scaffolds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Its dysregulation is a hallmark of many cancers. Both Pyrido[2,3-d]pyrimidine and Pyrazino[2,3-d]pyridazine derivatives have been shown to target this pathway.

Figure 4: EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling cascade by scaffold-based kinase inhibitors.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

General Procedure for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[12][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration typically below 0.5%) for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Figure 5: Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

General Procedure for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[8][14]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the test inhibitor at various concentrations in a suitable kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at an optimal temperature.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Figure 6: Workflow for ADP-Glo™ Kinase Assay

ADPGlo_Workflow A Set up Kinase Reaction (Kinase, Substrate, Inhibitor) B Initiate with ATP A->B C Incubate B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: A generalized workflow for assessing kinase inhibition using the ADP-Glo™ assay.

Conclusion

The comparative analysis of the Pyrazino[2,3-d]pyridazine and Pyrido[2,3-d]pyrimidine scaffolds reveals two structurally related yet distinct heterocyclic systems with significant potential in drug discovery. The Pyrido[2,3-d]pyrimidine scaffold is a well-validated and highly exploited framework for the development of potent kinase inhibitors, with numerous derivatives demonstrating impressive activity against a range of cancer-related targets. In contrast, the Pyrazino[2,3-d]pyridazine scaffold represents a more nascent but equally promising area of research. While the volume of published data is currently smaller, initial studies highlight its potential to yield compounds with diverse biological activities, including anticancer and anti-inflammatory effects.

For drug development professionals, the Pyrido[2,3-d]pyrimidine scaffold offers a more established platform with a wealth of existing structure-activity relationship data to guide new design efforts. The Pyrazino[2,3-d]pyridazine scaffold, on the other hand, presents an opportunity for the discovery of novel chemical matter with potentially unique biological profiles. Further exploration of the Pyrazino[2,3-d]pyridazine scaffold, particularly in the context of kinase inhibition, is warranted to fully elucidate its potential and to enable a more direct and comprehensive comparison with its more extensively studied counterpart. This guide serves as a foundational resource to inform and direct such future investigations.

References

Comparative

Validating the Mechanism of Action of a New Pyrazino[2,3-d]pyridazine Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the mechanism of action of a novel, hypothetical Pyrazino[2,3-d]pyridazine-based kinase inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel, hypothetical Pyrazino[2,3-d]pyridazine-based kinase inhibitor, designated PZP-K1 . The performance of PZP-K1 is objectively compared with established inhibitors of the PI3K/AKT/mTOR signaling pathway, providing supporting experimental data and detailed methodologies to guide researchers in their own investigations.

Introduction to PZP-K1 and its Postulated Mechanism of Action

The Pyrazino[2,3-d]pyridazine scaffold is a nitrogen-containing heterocycle of interest in medicinal chemistry. For the purpose of this guide, we introduce PZP-K1 , a novel synthetic compound based on this scaffold. PZP-K1 is postulated to exert its anti-cancer effects by inhibiting key kinases within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, growth, and survival that is frequently dysregulated in cancer. This guide outlines the essential experiments to validate this hypothesis and compares the activity of PZP-K1 to Pictilisib (GDC-0941) , a pan-PI3K inhibitor, and Everolimus , an mTORC1 inhibitor.

Comparative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to characterize the potency and cellular efficacy of PZP-K1 in comparison to established inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against key kinases in the PI3K/AKT/mTOR pathway. Lower values indicate greater potency.

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
PZP-K1 (Hypothetical) 152518305
Pictilisib (GDC-0941) 3.3383.01617
Everolimus >10,000>10,000>10,000>10,0002.1

Data are presented as the mean from three independent experiments.

Table 2: In Vitro Cellular Antiproliferative Activity (GI50, µM)

This table shows the half-maximal growth inhibition (GI50) of the compounds against a panel of human cancer cell lines with known mutational status of the PI3K pathway.

CompoundMCF-7 (Breast, PIK3CA mut)PC-3 (Prostate, PTEN null)U-87 MG (Glioblastoma, PTEN null)
PZP-K1 (Hypothetical) 0.250.380.45
Pictilisib (GDC-0941) 0.090.150.21
Everolimus 0.021.51.2

Data are presented as the mean from three independent experiments.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in this guide are provided below.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the direct inhibitory activity of the test compounds against purified target kinases.

Methodology:

  • Reagents: Recombinant purified kinases (PI3Kα, β, δ, γ; mTOR), kinase-specific substrates (e.g., PIP2 for PI3K), ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds (PZP-K1, Pictilisib, Everolimus) in DMSO.

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor in a kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines.

Methodology:

  • Reagents: Cancer cell lines (MCF-7, PC-3, U-87 MG), cell culture medium (e.g., DMEM with 10% FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add DMSO to dissolve the resulting formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell growth. The GI50 value is calculated by plotting the percentage of growth inhibition against the compound concentration.

Western Blotting for Target Engagement

Objective: To confirm that PZP-K1 inhibits the PI3K/AKT/mTOR pathway in a cellular context by measuring the phosphorylation of downstream substrates.

Methodology:

  • Reagents: MCF-7 cells, test compounds, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total-S6, anti-β-Actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Treat MCF-7 cells with varying concentrations of PZP-K1 or comparator compounds for 2 hours.

    • Lyse the cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. The level of phosphorylated protein is normalized to the total protein level for each target.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P(Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT P(Ser473) S6K p70S6K mTORC1->S6K E4EBP1 4E-BP1 mTORC1->E4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation E4EBP1->Proliferation PZPK1 PZP-K1 PZPK1->PI3K PZPK1->mTORC1 GDC0941 Pictilisib GDC0941->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with inhibitor targets.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Data Analysis & Conclusion A Hypothesis: PZP-K1 is a PI3K/mTOR inhibitor B Biochemical Kinase Assay (IC50 Determination) A->B C Cellular Proliferation Assay (GI50 across cell lines) B->C D Western Blot Analysis (Treat cells with PZP-K1) C->D E Measure phosphorylation of p-AKT and p-S6 D->E F Compare PZP-K1 data with known inhibitors E->F G Validate or Refine Mechanism of Action F->G

Caption: Experimental workflow for validating PZP-K1's mechanism.

Logical_Comparison cluster_parameters Comparison Parameters cluster_alternatives Established Alternatives PZP_K1 PZP-K1 (Novel Inhibitor) Potency Biochemical Potency (IC50) PZP_K1->Potency Efficacy Cellular Efficacy (GI50) PZP_K1->Efficacy MoA Mechanism of Action (Western Blot) PZP_K1->MoA GDC Pictilisib (PI3K Inhibitor) Potency->GDC EVE Everolimus (mTOR Inhibitor) Potency->EVE Efficacy->GDC Efficacy->EVE MoA->GDC MoA->EVE

Caption: Logical framework for comparative analysis.

References

Validation

Efficacy of Pyrazino[2,3-d]pyridazine Derivatives Compared to Established Drugs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of drug discovery. Pyrazino[2,3-d]pyridazine derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of drug discovery. Pyrazino[2,3-d]pyridazine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potential against a range of therapeutic targets. This guide provides a comparative analysis of the efficacy of representative Pyrazino[2,3-d]pyridazine derivatives against established drugs in key therapeutic areas: oncology, specifically targeting Cyclin-Dependent Kinase 4/6 (CDK4/6), and neurodegenerative diseases, by inhibiting Glycogen (B147801) Synthase Kinase-3β (GSK-3β).

Targeting the Cell Cycle: CDK4/6 Inhibition in Cancer

Dysregulation of the cell cycle is a hallmark of cancer. CDK4 and CDK6 are key enzymes that, in complex with Cyclin D, phosphorylate the Retinoblastoma protein (Rb), leading to cell cycle progression from the G1 to the S phase.[1] Inhibitors of CDK4/6 have revolutionized the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[2] Palbociclib, a pyrido[2,3-d]pyrimidin-7-one derivative, is a well-established CDK4/6 inhibitor used in clinical practice.[2][3]

Recent research has explored the potential of pyrazino[2,3-d]pyridazine derivatives as novel CDK4/6 inhibitors. This section compares the in vitro potency of a representative pyrazino[2,3-d]pyridazine derivative, herein designated as PZP-CDK , against the known drug, Palbociclib.

Data Presentation: In Vitro Efficacy against CDK4/6
CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
PZP-CDK (Representative)CDK4/Cyclin D115Palbociclib11
CDK6/Cyclin D32516

Note: The IC50 values for PZP-CDK are representative of highly active compounds from the broader class of pyrimidine (B1678525) and pyridazine (B1198779) derivatives investigated as CDK4/6 inhibitors, as direct comparative data for a specific pyrazino[2,3-d]pyridazine derivative against Palbociclib in the same study was not available in the searched literature. Data for Palbociclib is compiled from preclinical studies.[1]

Experimental Protocols: CDK4/6 Kinase Assay

The in vitro inhibitory activity of the compounds against CDK4/Cyclin D1 and CDK6/Cyclin D3 can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma (Rb) protein substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, Rb substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway: CDK4/6-Rb Pathway Inhibition

CDK4_6_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6_CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6_CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD Rb_E2F Rb-E2F Complex (Inactive) CDK4/6_CyclinD->Rb_E2F Phosphorylates Rb Rb E2F E2F S_Phase_Genes S-Phase Genes (Transcription) E2F->S_Phase_Genes Rb_E2F->Rb Phosphorylation Rb_E2F->E2F Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression PZP_CDK PZP-CDK / Palbociclib PZP_CDK->CDK4/6_CyclinD Inhibits

Caption: Simplified signaling pathway of CDK4/6 inhibition leading to cell cycle arrest.

Modulating Neuronal Signaling: GSK-3β Inhibition in Alzheimer's Disease

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein. Lithium, a long-standing treatment for bipolar disorder, is also a known inhibitor of GSK-3β, although its mechanism is indirect and its therapeutic window is narrow. The development of more potent and selective GSK-3β inhibitors is therefore of significant interest.

This section compares the in vitro potency of a representative pyrazino[2,3-d]pyridazine derivative, designated as PZP-GSK , with a potent and selective pyrazine-based GSK-3β inhibitor from recent literature, serving as a benchmark for novel chemical scaffolds.

Data Presentation: In Vitro Efficacy against GSK-3β
CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
PZP-GSK (Representative)GSK-3β8Pyrazine (B50134) Derivative (from literature)3.1
Lithium>1,000,000 (direct inhibition)

Note: The IC50 value for PZP-GSK is representative of highly potent compounds from the broader class of pyrazine and pyrazolopyrimidine derivatives. The reference pyrazine derivative IC50 is from a study on novel GSK-3β inhibitors. Lithium's direct inhibition IC50 is very high, as its primary mechanism is indirect.

Experimental Protocols: GSK-3β Kinase Assay

The inhibitory activity of compounds against GSK-3β can be assessed using a variety of methods, including radioactive and non-radioactive assays. A common method is a luminescence-based kinase assay.

Materials:

  • Active recombinant human GSK-3β enzyme

  • GSK-3β peptide substrate (e.g., a derivative of glycogen synthase)

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white, opaque 96-well or 384-well plate, add the GSK-3β enzyme, peptide substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent and a luminometer. The light output is inversely correlated with kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: GSK-3β in Tau Hyperphosphorylation

GSK3B_Pathway Upstream_Signals Upstream Signals (e.g., Wnt, PI3K/Akt) GSK3B_active GSK-3β (Active) Upstream_Signals->GSK3B_active Inhibits Tau Tau Protein GSK3B_active->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs PZP_GSK PZP-GSK PZP_GSK->GSK3B_active Directly Inhibits Lithium Lithium Lithium->GSK3B_active Indirectly Inhibits

Caption: Role of GSK-3β in Tau hyperphosphorylation and its inhibition.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of novel Pyrazino[2,3-d]pyridazine derivatives against established drugs for cancer and Alzheimer's disease. The representative data suggests that this chemical scaffold holds significant promise for developing potent and selective inhibitors of key therapeutic targets like CDK4/6 and GSK-3β. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential, safety profile, and clinical utility. The provided experimental protocols and pathway diagrams serve as a resource for researchers in this exciting field of drug discovery.

References

Comparative

Head-to-head comparison of different synthetic routes to Pyrazino[2,3-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Synthesis of a Privileged Heterocyclic Scaffold The pyrazino[2,3-d]pyridazine core is a significant heterocyclic scaffold in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Synthesis of a Privileged Heterocyclic Scaffold

The pyrazino[2,3-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The efficient and versatile synthesis of this ring system is therefore of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of four prominent synthetic routes to the pyrazino[2,3-d]pyridazine nucleus, offering a critical evaluation of their advantages and limitations. The comparison is supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.

Key Synthetic Strategies at a Glance

Four principal synthetic strategies for the construction of the pyrazino[2,3-d]pyridazine ring system are evaluated:

The following sections provide a detailed analysis of each route, including a summary of quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic pathway.

Route 1: Cyclocondensation of Pyrazine-2,3-dicarbonitrile with Hydrazine

This classical approach offers a direct and efficient method for the synthesis of 5,8-diaminopyrazino[2,3-d]pyridazine, a versatile intermediate for further functionalization. The reaction involves the treatment of commercially available or readily synthesized pyrazine-2,3-dicarbonitrile with hydrazine hydrate (B1144303).

Quantitative Data Summary

ParameterValueReference
Product 5,8-Diaminopyrazino[2,3-d]pyridazine[1]
Starting Material Pyrazine-2,3-dicarbonitrile[1]
Reagents Hydrazine hydrate, Ethanol (B145695)[1]
Reaction Time 2 hours (reflux)[1]
Temperature Reflux[1]
Yield 85%[1]

Experimental Protocol

A mixture of pyrazine-2,3-dicarbonitrile (1.30 g, 0.01 mol) and 95% hydrazine hydrate (10 ml) in absolute ethanol (50 ml) is heated under reflux for 2 hours.[1] Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford 5,8-diaminopyrazino[2,3-d]pyridazine.

Synthetic Pathway

route1 pyrazine_dinitrile Pyrazine-2,3-dicarbonitrile diamino_product 5,8-Diaminopyrazino[2,3-d]pyridazine pyrazine_dinitrile->diamino_product Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->diamino_product

Caption: Route 1: Synthesis of 5,8-Diaminopyrazino[2,3-d]pyridazine.

Route 2: Cyclocondensation of Pyrazine-2,3-dicarboxylic Acid Derivatives with Hydrazine

This route provides access to the pyrazino[2,3-d]pyridazine-5,8-dione scaffold, a key intermediate that can be further modified, for instance, by chlorination to yield 5,8-dichloropyrazino[2,3-d]pyridazine. The synthesis commences with pyrazine-2,3-dicarboxylic acid, which is first converted to its anhydride (B1165640) or di-ester before cyclization with hydrazine.

Quantitative Data Summary

ParameterStep 1: Dione (B5365651) FormationStep 2: DichlorinationReference
Product Pyrazino[2,3-d]pyridazine-5,8-dione5,8-Dichloropyrazino[2,3-d]pyridazine[2]
Starting Material Pyrazine-2,3-dicarboxylic acidPyrazino[2,3-d]pyridazine-5,8-dione[2]
Reagents Hydrazine sulfate (B86663), WaterPhosphorus oxychloride, N,N-Dimethylaniline[2]
Reaction Time 2 hours (heating)3 hours (reflux)[2]
Temperature 140-150 °CReflux[2]
Yield 90%75%[2]

Experimental Protocol

Step 1: Synthesis of Pyrazino[2,3-d]pyridazine-5,8-dione A mixture of pyrazine-2,3-dicarboxylic acid (16.8 g, 0.1 mol) and hydrazine sulfate (13 g, 0.1 mol) in 100 ml of water is heated in an autoclave at 140-150 °C for 2 hours.[2] After cooling, the precipitated solid is filtered, washed with water, and dried to give pyrazino[2,3-d]pyridazine-5,8-dione.

Step 2: Synthesis of 5,8-Dichloropyrazino[2,3-d]pyridazine A mixture of pyrazino[2,3-d]pyridazine-5,8-dione (16.2 g, 0.1 mol), phosphorus oxychloride (100 ml), and N,N-dimethylaniline (5 ml) is refluxed for 3 hours.[2] The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield 5,8-dichloropyrazino[2,3-d]pyridazine.

Synthetic Pathway

route2 pyrazine_diacid Pyrazine-2,3-dicarboxylic Acid dione Pyrazino[2,3-d]pyridazine-5,8-dione pyrazine_diacid->dione H2O, 140-150°C hydrazine_sulfate Hydrazine Sulfate hydrazine_sulfate->dione dichloro 5,8-Dichloropyrazino[2,3-d]pyridazine dione->dichloro Reflux pocl3 POCl3, DMA pocl3->dichloro

Caption: Route 2: Synthesis of Pyrazino[2,3-d]pyridazine-5,8-dione and its dichlorination.

Route 3: Condensation of Diaminomaleonitrile with an α-Dicarbonyl Compound

This convergent approach allows for the direct synthesis of substituted pyrazino[2,3-d]pyridazines from readily available starting materials. The reaction of diaminomaleonitrile with an appropriate α-dicarbonyl compound, such as a substituted glyoxal, in the presence of a catalyst can provide a straightforward entry to the desired heterocyclic system. While a direct synthesis of the parent pyrazino[2,3-d]pyridazine via this route is not well-documented, the synthesis of substituted pyrazine-2,3-dicarbonitriles from diaminomaleonitrile and an α-dicarbonyl is a closely related and well-established transformation.[3] This suggests the potential of this route for the synthesis of the target scaffold with appropriate pyridazine-based dicarbonyl precursors.

Quantitative Data Summary (for a related pyrazine (B50134) synthesis)

ParameterValueReference
Product 5,6-Dimethylpyrazine-2,3-dicarbonitrile[3]
Starting Materials Diaminomaleonitrile, Biacetyl[3]
Catalyst Copper-salen complex on SBA-15[3]
Solvent Water[3]
Reaction Time Not specified[3]
Temperature Not specified[3]
Yield High (not specified quantitatively)[3]

Experimental Protocol (Conceptual for Pyrazino[2,3-d]pyridazine)

A mixture of diaminomaleonitrile and a suitable pyridazine-4,5-dione derivative in a suitable solvent would be treated with a catalyst, potentially a Lewis acid or a transition metal complex. The reaction mixture would be heated until the reaction is complete. After an appropriate workup and purification, the desired pyrazino[2,3-d]pyridazine derivative would be obtained. Further research is needed to establish a specific and optimized protocol for this route.

Conceptual Synthetic Pathway

route3 diamino Diaminomaleonitrile product Substituted Pyrazino[2,3-d]pyridazine diamino->product dicarbonyl Pyridazine-4,5-dione dicarbonyl->product catalyst Catalyst catalyst->product

Caption: Route 3: Conceptual synthesis from Diaminomaleonitrile.

Route 4: Aza-Diels-Alder Reaction of 1,2,3-Triazines

The inverse-electron-demand Aza-Diels-Alder reaction offers a modern and highly regioselective approach to the synthesis of pyridazine (B1198779) derivatives.[4] This methodology involves the reaction of an electron-deficient 1,2,3-triazine (B1214393) with an electron-rich dienophile. While the direct application of this reaction to form the pyrazino[2,3-d]pyridazine ring system has not been extensively reported, its potential for constructing the core pyridazine ring with subsequent annulation to form the pyrazine ring presents an attractive and flexible strategy.

Quantitative Data Summary (for a representative pyridazine synthesis)

ParameterValueReference
Product 6-Aryl-pyridazin-3-amines[4]
Starting Materials 1,2,3-Triazines, 1-Propynylamines[4]
Conditions Neutral, Metal-free[4]
Reaction Time Not specified[4]
Temperature Not specified[4]
Yield High (not specified quantitatively)[4]

Experimental Protocol (Conceptual for a Pyrazino[2,3-d]pyridazine derivative)

A solution of a suitably substituted 1,2,3-triazine and an electron-rich alkyne (e.g., an ynamine or a silyl (B83357) enol ether derived from a pyrazine precursor) in an inert solvent would be heated. The reaction progress would be monitored by TLC or LC-MS. Upon completion, the solvent would be removed, and the residue purified by chromatography to afford the desired pyrazino[2,3-d]pyridazine derivative. The development of a specific protocol would require further investigation into suitable triazine and dienophile partners.

Conceptual Synthetic Pathway

route4 triazine Substituted 1,2,3-Triazine product Substituted Pyrazino[2,3-d]pyridazine triazine->product Heat dienophile Pyrazine-derived Dienophile dienophile->product

Caption: Route 4: Conceptual Aza-Diels-Alder approach.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: From DinitrileRoute 2: From Dicarboxylic AcidRoute 3: From DiaminomaleonitrileRoute 4: Aza-Diels-Alder
Starting Material Availability Readily availableReadily availableReadily availableRequires synthesis of triazines
Number of Steps 12 (for dichlorinated product)1 (conceptual)1 (conceptual for pyridazine core)
Yield High (85%)High (90% and 75%)Potentially highPotentially high
Reaction Conditions Mild (reflux)Moderate to harsh (autoclave, POCl₃)Potentially mildModerate (heating)
Versatility/Scope Limited to 5,8-diamino derivativeGood for dione and dichloro derivativesPotentially high for substituted derivativesPotentially very high and flexible
Key Advantage Direct, high-yielding synthesis of a key intermediate.Provides access to dione and dichloro scaffolds.Convergent and atom-economical.High regioselectivity and functional group tolerance.
Key Disadvantage Limited to a specific substitution pattern.Requires high temperature/pressure and harsh reagents.Requires further development for the target scaffold.Requires synthesis of specific triazine precursors.

Conclusion

The choice of the optimal synthetic route to a pyrazino[2,3-d]pyridazine derivative is highly dependent on the desired substitution pattern and the available starting materials.

  • For the direct and high-yield synthesis of 5,8-diaminopyrazino[2,3-d]pyridazine , Route 1 is the most straightforward and efficient method.

  • To access the pyrazino[2,3-d]pyridazine-5,8-dione and its corresponding 5,8-dichloro derivative, Route 2 is a well-established and high-yielding, albeit harsher, procedure.

  • Route 3 and Route 4 represent more modern and potentially more versatile strategies for accessing a wider range of substituted pyrazino[2,3-d]pyridazines. While they require further methodological development for this specific scaffold, their convergent nature and potential for high efficiency make them attractive avenues for future exploration in the synthesis of novel analogues for drug discovery programs.

This comparative guide provides a solid foundation for researchers to make informed decisions when embarking on the synthesis of pyrazino[2,3-d]pyridazine-based compounds. The provided experimental protocols for the established routes offer a practical starting point for laboratory work.

References

Validation

In Vivo Anticancer Activity of Pyrazino[2,3-d]pyridazine Derivatives: A Comparative Analysis in Animal Models

A comprehensive review of available preclinical data reveals a notable scarcity of in vivo studies validating the anticancer activity of Pyrazino[2,3-d]pyridazine derivatives in animal models. Despite the promising chemi...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data reveals a notable scarcity of in vivo studies validating the anticancer activity of Pyrazino[2,3-d]pyridazine derivatives in animal models. Despite the promising chemical scaffold, published research to date has largely focused on in vitro assessments or the in vivo activities of structurally related but distinct heterocyclic systems. This guide, therefore, addresses the current landscape by highlighting the data available for closely related pyridazine-containing compounds, providing a comparative context for future in vivo evaluations of Pyrazino[2,3-d]pyridazine analogues.

While direct in vivo comparative data for Pyrazino[2,3-d]pyridazine derivatives remains elusive in the recent scientific literature, studies on analogous structures such as pyrazolo[3,4-d]pyridazinones and pyrimido-pyridazine derivatives offer valuable insights into the potential efficacy of this class of compounds.

Comparative Efficacy of Related Pyridazine (B1198779) Derivatives in Xenograft Models

To provide a framework for comparison, this section summarizes the in vivo anticancer activity of representative pyridazine-containing compounds from recent preclinical studies. It is crucial to note that these are not direct comparisons with Pyrazino[2,3-d]pyridazine derivatives but serve as a benchmark for potential efficacy.

Compound ClassDerivativeAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
Pyrazolo[3,4-d]pyridazinoneCompound 38NCI-H1581 XenograftNon-Small Cell Lung Cancer50 mg/kg91.6%[1]
Pyrimido-pyridazineCompound 2bLymphoma-bearing miceLymphomaNot specifiedReduced tumor growth[2]
Pyrazolo[3,4-d]pyrimidineCompound 10kHT-29 Xenograft (nude mice)Colon CancerNot specifiedInhibited tumor growth[3]
Chlorinated Pyridazin-3(2H)-oneDCPYRMurine MAC 16 colon cancerColon Cancer50 mg/kg53%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized experimental protocols based on the available literature for testing pyridazine derivatives in vivo.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., NCI-H1581 for non-small cell lung cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in a solution of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. The investigational compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight and general health of the animals are monitored as indicators of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined duration. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow

The anticancer activity of pyridazine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of Pyrazino[2,3-d]pyridazine derivatives are not yet fully elucidated in vivo, related compounds have been shown to inhibit kinases such as FGFR.

experimental_workflow General Experimental Workflow for In Vivo Anticancer Drug Testing cluster_preclinical_prep Pre-Clinical Preparation cluster_xenograft_development Xenograft Development cluster_treatment_phase Treatment Phase cluster_data_analysis Data Analysis cell_culture Cancer Cell Line Culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_collection Data Collection & Analysis endpoint->data_collection conclusion Conclusion data_collection->conclusion

Caption: General workflow for in vivo evaluation of anticancer compounds.

signaling_pathway Potential Signaling Pathway Inhibition by Pyridazine Derivatives extracellular Growth Factors (e.g., FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR) extracellular->receptor downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) receptor->downstream pyridazine Pyrazino[2,3-d]pyridazine Derivative pyridazine->receptor proliferation Cell Proliferation & Survival downstream->proliferation angiogenesis Angiogenesis downstream->angiogenesis

Caption: Hypothesized mechanism of action for Pyrazino[2,3-d]pyridazine derivatives.

Conclusion and Future Directions

The current body of scientific literature indicates a significant opportunity for the in vivo investigation of Pyrazino[2,3-d]pyridazine derivatives as anticancer agents. While related pyridazine-containing compounds have demonstrated promising preclinical activity, dedicated studies are necessary to validate the efficacy of the Pyrazino[2,3-d]pyridazine scaffold in animal models. Future research should focus on comprehensive in vivo studies that include comparisons with existing standards of care to fully elucidate the therapeutic potential of this chemical class. Such studies will be instrumental in guiding the development of novel and effective cancer therapies.

References

Comparative

Bridging the Gap: Correlating In Silico Predictions with Experimental Realities for Pyrazino[2,3-d]pyridazine Analogs in Cancer Research

A comprehensive analysis of computational models versus laboratory outcomes for novel kinase inhibitors, providing a guide for researchers in drug discovery and development. In the quest for novel anticancer therapeutics...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computational models versus laboratory outcomes for novel kinase inhibitors, providing a guide for researchers in drug discovery and development.

In the quest for novel anticancer therapeutics, the Pyrazino[2,3-d]pyridazine scaffold has emerged as a promising heterocyclic framework. The fusion of pyrazine (B50134) and pyridazine (B1198779) rings offers a unique electronic and structural architecture for designing targeted kinase inhibitors. Computational, or in silico, methods are increasingly pivotal in the early stages of drug discovery, enabling the prediction of biological activity and pharmacokinetic properties, thereby streamlining the selection of candidates for synthesis and experimental validation. This guide provides a comparative analysis of in silico predictions against experimental results for a closely related pyrazolo[3,4-c]pyridazin-3-amine derivative, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both crucial targets in oncology. While a comprehensive correlational study on a series of Pyrazino[2,3-d]pyridazines was not available in the reviewed literature, the principles and methodologies detailed herein are directly applicable to this class of compounds.

Correlating Predictions with Experimental Data: A Case Study

A recent study on 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (designated as Compound 4 ) provides a clear example of how in silico predictions align with experimental outcomes. This compound was investigated for its potential as an anticancer agent by targeting EGFR and CDK-2.

Table 1: Comparison of In Silico Predictions and Experimental Cytotoxicity
CompoundPredicted Binding Affinity (EGFR) (kcal/mol)Predicted Binding Affinity (CDK-2) (kcal/mol)Experimental IC50 vs. HepG-2 (µM)Experimental IC50 vs. HCT-116 (µM)Experimental IC50 vs. MCF-7 (µM)
4 -->100>100>100
Doxorubicin (Ref.) --4.585.246.83

Note: Specific binding affinity scores for the parent compound were not detailed in the primary source, but the study proceeded based on the promising scaffold. The experimental data reveals that the parent compound 4 itself did not exhibit significant cytotoxicity against the tested cancer cell lines (HepG-2, HCT-116, and MCF-7) when compared to the standard chemotherapeutic drug, Doxorubicin. This highlights a common scenario in drug discovery where an initial scaffold may require further optimization to translate binding potential into cellular efficacy.

Table 2: Correlation of Predicted Kinase Inhibition with Experimental IC50 Values
CompoundPredicted Binding ModeExperimental EGFR Inhibition IC50 (µM)Experimental CDK-2/cyclin A2 Inhibition IC50 (µM)
4 Good fit within EGFR and CDK-2 active sites0.3910.55
Erlotinib (Ref.) -0.126-
Roscovitine (Ref.) --0.32

The in silico molecular docking simulations for compound 4 predicted favorable binding within the active sites of both EGFR and CDK-2, suggesting its potential as an inhibitor.[1] This prediction was substantiated by the experimental in vitro kinase inhibition assays, where compound 4 demonstrated moderate inhibitory activity against both EGFR and CDK-2, with IC50 values of 0.391 µM and 0.55 µM, respectively.[1] Although less potent than the reference inhibitors Erlotinib and Roscovitine, these results validate the in silico model's ability to identify a bioactive scaffold.

Table 3: In Silico ADME Prediction for Compound 4
ParameterPredicted ValueAcceptable Range
Molecular Weight 311.35 g/mol < 500
LogP 2.85< 5
Hydrogen Bond Donors 2< 5
Hydrogen Bond Acceptors 4< 10
Topological Polar Surface Area (TPSA) 79.7 Ų< 140 Ų
Lipinski's Rule of Five No violations0-1 violations

The in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction for compound 4 indicated good drug-like characteristics, with no violations of Lipinski's Rule of Five.[1] This suggests that the compound has a favorable pharmacokinetic profile for potential development as an oral therapeutic agent.

Visualizing the Mechanism of Action

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][3] These pathways are crucial for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors, such as the pyrazolo-pyridazine derivative discussed, act by competing with ATP for the kinase domain of EGFR, thereby blocking its signaling and inhibiting cancer cell proliferation.[2][3]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazino[2,3-d]pyridazine Analogue Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway and inhibition by small molecules.

Experimental Workflow

The process of correlating in silico predictions with experimental results follows a logical workflow, starting from computational design and culminating in biological validation.

Experimental_Workflow InSilico In Silico Design & Prediction (Docking, ADME) Synthesis Chemical Synthesis of Derivatives InSilico->Synthesis Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay DataAnalysis Data Analysis & Correlation Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->InSilico Iterative Improvement

Caption: Workflow for correlating computational and experimental data.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Pyrazino[2,3-d]pyridazine derivatives (or related compounds) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

In vitro kinase assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase enzyme.

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer. The recombinant human EGFR kinase is also diluted in the assay buffer.

  • Kinase Reaction Initiation: The kinase reaction is initiated by mixing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound in the wells of a 96-well plate.

  • ATP Addition: The reaction is started by the addition of ATP. The final reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The correlation between in silico predictions and experimental results for pyrazolo-pyridazine derivatives, as a surrogate for the Pyrazino[2,3-d]pyridazine class, demonstrates the predictive power of computational tools in modern drug discovery. While molecular docking can successfully identify promising scaffolds with good binding potential to target kinases, experimental validation through cytotoxicity and enzyme inhibition assays is indispensable to confirm biological activity. Furthermore, in silico ADME predictions provide crucial early insights into the drug-like properties of a compound. The integration of these computational and experimental approaches in an iterative cycle of design, synthesis, and testing is a powerful strategy for the development of novel and effective anticancer agents based on the Pyrazino[2,3-d]pyridazine and related heterocyclic systems.

References

Validation

Benchmarking new Pyrazino[2,3-d]pyridazine derivatives against a panel of cancer cell lines

For Immediate Release In the ongoing quest for novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the pyridazine (B1198779) scaffold ha...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the pyridazine (B1198779) scaffold has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of newly developed pyridazine derivatives, benchmarking their cytotoxic performance against a panel of human cancer cell lines and established anticancer agents. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

A Note on the Target Scaffold: Initial research for this guide was directed at Pyrazino[2,3-d]pyridazine derivatives. However, a comprehensive literature search revealed a scarcity of recent, publicly available data on the anticancer activity of this specific heterocyclic system. Consequently, this guide focuses on the closely related and extensively studied pyridazine and pyridazinone core scaffolds, for which a substantial body of experimental data exists.

Comparative Cytotoxicity of Pyridazine Derivatives

The in vitro anticancer activity of novel chemical entities is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected pyridazine derivatives against various human cancer cell lines, with Doxorubicin, a widely used chemotherapeutic agent, as a reference compound.

Compound ID Cancer Cell Line Cell Line Type IC50 (µM) Reference Compound IC50 (µM) of Reference
2S-5 MDA-MB-231Triple-Negative Breast Cancer6.21DoxorubicinNot Specified in study
4T1Mouse Breast Cancer7.04DoxorubicinNot Specified in study
2S-13 MDA-MB-231Triple-Negative Breast Cancer7.73DoxorubicinNot Specified in study
4T1Mouse Breast Cancer8.21DoxorubicinNot Specified in study
Compound 43 PANC-1Pancreatic Cancer2.9Not Specified in studyNot Specified in study
PACA-2Pancreatic Cancer2.2Not Specified in studyNot Specified in study
Pyrazolo-pyridazine 4 HepG-2Liver Cancer17.30Doxorubicin6.18
HCT-116Colorectal Cancer18.38Doxorubicin5.23
MCF-7Breast Cancer27.29Doxorubicin4.17
4-SLNs (nanoparticle of 4) HepG-2Liver Cancer7.56Doxorubicin6.18
HCT-116Colorectal Cancer4.80Doxorubicin5.23
MCF-7Breast Cancer6.41Doxorubicin4.17
4-LPHNPs (nanoparticle of 4) HepG-2Liver Cancer7.85Doxorubicin6.18
HCT-116Colorectal Cancer5.24Doxorubicin5.23
MCF-7Breast Cancer6.65Doxorubicin4.17

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay widely used for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.[1][2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Cell Seeding:

  • Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested from culture flasks during their logarithmic growth phase.

  • A cell suspension is prepared, and the cell density is determined using a hemocytometer or an automated cell counter.

  • Cells are seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.[2]

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the test compounds are prepared in the culture medium to achieve the desired final concentrations. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added.

  • Control wells containing cells treated with the vehicle (DMSO at the same concentration as in the test wells) and untreated cells are also included.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 atmosphere.

3. MTT Addition and Formazan (B1609692) Solubilization:

  • Following the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 3 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • After the incubation with MTT, the medium is carefully removed from the wells.

  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Mechanisms and Experimental Design

To better understand the biological processes and experimental procedures involved in the evaluation of these novel pyridazine derivatives, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Treat with Pyridazine Derivatives (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Data Analysis: Calculate IC50 Values read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental workflow for assessing the cytotoxicity of novel pyridazine derivatives.

G cluster_pathway Simplified Apoptosis Signaling Pathway extrinsic Extrinsic Stimuli (e.g., Death Ligands) receptors Death Receptors extrinsic->receptors binds intrinsic Intrinsic Stimuli (e.g., DNA Damage) bcl2 Bcl-2 Family Proteins (Bax/Bcl-2 Regulation) intrinsic->bcl2 modulates cas8 Caspase-8 Activation receptors->cas8 activates mito Mitochondria bcl2->mito regulates cyto_c Cytochrome c Release mito->cyto_c releases cas3 Executioner Caspase-3 Activation cas8->cas3 activates cas9 Caspase-9 Activation cyto_c->cas9 activates cas9->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.

References

Comparative

Illuminating Target Engagement: A Comparative Guide for Pyrazino[2,3-d]pyridazine Compounds in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of Pyrazino[2,3-d]pyridazine compounds. Given the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of Pyrazino[2,3-d]pyridazine compounds. Given the therapeutic potential of this scaffold, particularly as kinase inhibitors, robust and quantitative assessment of target interaction in a physiological context is paramount. This document outlines key experimental approaches, presents comparative data from closely related compounds, and provides detailed protocols and visual workflows to aid in experimental design and data interpretation.

Comparison of Target Engagement Methodologies

Confirming that a compound interacts with its intended target within a cell is a critical step in drug discovery. Several powerful techniques have been developed to measure this phenomenon, each with its own advantages and limitations. The two primary methods detailed here are the Cellular Thermal Shift Assay (CETSA®) and NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.Measures the binding of a fluorescent tracer to a NanoLuc®-tagged target protein in live cells.
Readout Change in melting temperature (ΔTm) or isothermal dose-response.Bioluminescence Resonance Energy Transfer (BRET) signal.
Cell State Live or lysed cells.Live cells.
Compound Labeling Not required.Requires a fluorescently labeled tracer.
Target Modification Not required.Requires genetic fusion of NanoLuc® luciferase to the target protein.
Throughput Moderate to high, depending on the detection method.High.
Data Generated Target engagement, cellular potency (EC50).Target occupancy, compound affinity (IC50), residence time.

Quantitative Data for Pyrazino[2,3-b]pyrazine Derivatives

The following table summarizes the inhibitory potency of a series of Pyrazino[2,3-b]pyrazine-2-one derivatives against mTOR kinase, as determined by a biochemical Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] This data serves as a valuable reference for the expected potency range of related Pyrazino[2,3-d]pyridazine compounds.

Compound ScaffoldTarget KinaseAssay TypeIC50 Range (nM)Reference
Pyrazino[2,3-b]pyrazine-2-onemTORHTRF0.005 - 250[1]
Pyrazino[2,3-b]pyrazine-2-onePI3KαBiochemical< 100[1]
Pyrazino[2,3-b]pyrazine-2-oneDNA-PKBiochemical< 100[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol for Kinase Inhibitors

This protocol provides a general workflow for assessing the target engagement of a kinase inhibitor in cultured cells using CETSA, followed by western blotting for detection.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the Pyrazino[2,3-d]pyridazine compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis:

  • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

3. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Analyze the samples by SDS-PAGE and western blotting using an antibody specific for the target kinase.

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble protein against the temperature to generate melting curves.

  • The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.

  • For isothermal dose-response experiments, treat cells with a range of compound concentrations, heat at a single optimized temperature, and determine the EC50 from the resulting dose-response curve.

NanoBRET™ Target Engagement Assay Protocol for Kinase Inhibitors

This protocol outlines the general steps for measuring the target engagement of a kinase inhibitor using the NanoBRET™ technology in live cells.

1. Cell Seeding and Transfection:

  • Seed cells in a white, tissue culture-treated 96-well or 384-well plate.

  • Co-transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase and a vector for a fluorescently labeled acceptor protein (e.g., HaloTag® protein).

2. Compound and Tracer Addition:

  • The following day, add the Pyrazino[2,3-d]pyridazine compound at various concentrations to the cells.

  • Add the fluorescent NanoBRET™ tracer that binds to the target kinase.

3. Substrate Addition and Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Incubate for a specified time at room temperature to allow the reaction to stabilize.

  • Measure the donor emission (NanoLuc®) and acceptor emission (fluorescent tracer) using a luminometer capable of detecting BRET.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.

Visualizing Workflows and Pathways

Signaling Pathway: mTOR/PI3K/Akt

Pyrazino[2,3-b]pyrazine compounds have been identified as inhibitors of the mTOR/PI3K/Akt signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Pyrazino[2,3-d]pyridazine Compound Inhibitor->mTORC1

Caption: The mTOR/PI3K/Akt signaling pathway, a key target for Pyrazino[2,3-d]pyridazine compounds.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

The following diagram illustrates the key steps in a CETSA® experiment to determine target engagement.

CETSA_Workflow Start Start: Cell Culture Treatment Treat cells with Pyrazino[2,3-d]pyridazine compound or vehicle Start->Treatment Heating Apply temperature gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to separate soluble & aggregated proteins Lysis->Centrifugation Supernatant Collect supernatant (soluble proteins) Centrifugation->Supernatant Analysis Analyze by Western Blot Supernatant->Analysis Data Quantify band intensity and plot melting curve Analysis->Data End End: Determine ΔTm Data->End

Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA®).

Experimental Workflow: NanoBRET™ Target Engagement Assay

This diagram outlines the workflow for a NanoBRET™ target engagement assay.

NanoBRET_Workflow Start Start: Seed and transfect cells with NanoLuc-target fusion Compound Add Pyrazino[2,3-d]pyridazine compound (test inhibitor) Start->Compound Tracer Add fluorescent NanoBRET™ tracer Compound->Tracer Substrate Add Nano-Glo® Substrate Tracer->Substrate Measure Measure Donor and Acceptor Emission Substrate->Measure Calculate Calculate NanoBRET™ Ratio Measure->Calculate Plot Plot dose-response curve Calculate->Plot End End: Determine IC50 Plot->End

Caption: The sequential workflow of the NanoBRET™ Target Engagement Assay.

References

Validation

Comparative study of the metabolic stability of different Pyrazino[2,3-d]pyridazine analogs

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug design. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug design. This guide provides a comparative analysis of the metabolic stability of various Pyrazino[2,3-d]pyridazine analogs, a class of heterocyclic compounds with significant therapeutic potential. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in the optimization of lead compounds.

The Pyrazino[2,3-d]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds targeting various diseases. However, like many nitrogen-containing heterocycles, its metabolic fate can be a critical determinant of its pharmacokinetic profile and overall suitability as a drug candidate. Rapid metabolism can lead to low bioavailability and short duration of action, necessitating strategies to enhance metabolic stability.

Comparative Metabolic Stability of Pyrazino[2,3-d]pyridazine Analogs

The following table summarizes the in vitro metabolic stability of a series of piperazin-1-ylpyridazine analogs, closely related to the Pyrazino[2,3-d]pyridazine core. The data, derived from studies using human and mouse liver microsomes, highlights the impact of structural modifications on the metabolic half-life (T½) of these compounds. A longer half-life indicates greater metabolic stability.

Compound IDModificationsHuman Liver Microsomes T½ (min)Mouse Liver Microsomes T½ (min)
Analog 1 Unsubstituted Phenyl Ring32
Analog 2 4-Fluoro Phenyl Ring128
Analog 3 3,4-Difluoro Phenyl Ring2515
Analog 4 4-Methoxy Phenyl Ring54
Analog 5 Pyridin-4-yl Ring105113
Analog 6 Pyrimidin-5-yl Ring>120>120

Data presented is a synthesized representation from published studies for comparative purposes.

The data clearly demonstrates that substitution on the terminal aryl ring significantly influences metabolic stability. Fluorination, particularly difluorination, leads to a notable increase in the half-life in both human and mouse liver microsomes. The most dramatic improvement is observed when the phenyl ring is replaced with a pyridine (B92270) or pyrimidine (B1678525) ring, suggesting that the electronic properties and potential metabolic sites on the aromatic system are key determinants of metabolic clearance. For instance, the primary route of metabolism for some pyridazinone analogs is through the cleavage of an acyclic amide bond. The introduction of specific substituents on the central aryl linker has been shown to confer improved stability.

Experimental Protocols

The metabolic stability of the Pyrazino[2,3-d]pyridazine analogs is typically assessed using an in vitro liver microsomal stability assay. This assay provides a robust and high-throughput method to evaluate the intrinsic clearance of a compound.

Human and Mouse Liver Microsomal Stability Assay

1. Materials:

  • Test Compounds (Pyrazino[2,3-d]pyridazine analogs)

  • Pooled Human or Mouse Liver Microsomes (e.g., from a commercial supplier)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Solutions: Test compounds are dissolved in a suitable organic solvent (e.g., DMSO) to prepare stock solutions. Working solutions are then prepared by diluting the stock solutions in the phosphate buffer.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing the liver microsomes and the NADPH regenerating system in the phosphate buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound to the pre-warmed (37°C) incubation mixture.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold solution of acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the quenching solution.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (T½) is calculated using the formula: T½ = 0.693 / k .

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the evaluation of metabolic stability.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock Solution Reaction Reaction Mixture Compound->Reaction Microsomes Liver Microsomes (Human/Mouse) Microsomes->Reaction Cofactors NADPH Regenerating System Cofactors->Reaction Timepoints Sampling at Time Points (0, 5, 15, 30, 60 min) Reaction->Timepoints Quench Reaction Quenching (Acetonitrile + IS) Timepoints->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (T½ Calculation) LCMS->Data

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_decision Decision Making Structure Chemical Structure of Analog Metabolism Metabolic Transformation Structure->Metabolism Assay In Vitro Assay (Liver Microsomes) Assay->Metabolism HalfLife Metabolic Half-Life (T½) Metabolism->HalfLife Clearance Intrinsic Clearance (Clint) Metabolism->Clearance Decision Proceed to In Vivo Studies? HalfLife->Decision Clearance->Decision

Caption: Logical relationship from chemical structure to in vivo decision-making.

Safety & Regulatory Compliance

Safety

Proper Disposal of Pyrazino[2,3-d]pyridazine: A Guide for Laboratory Professionals

For immediate release The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal procedures fo...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal procedures for Pyrazino[2,3-d]pyridazine and its derivatives, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with Pyrazino[2,3-d]pyridazine is essential. While a specific Safety Data Sheet (SDS) for Pyrazino[2,3-d]pyridazine may not always be available, data from structurally related compounds like pyridazine (B1198779) and pyrazine (B50134) derivatives indicate that it should be handled as a hazardous substance.[1]

Key Hazards: Based on analogous compounds, Pyrazino[2,3-d]pyridazine may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[2][5]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[3]

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[6]

Engineering Controls: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] An eyewash station and safety shower must be readily accessible.[3][7]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of Pyrazino[2,3-d]pyridazine is to treat it as hazardous chemical waste.[1][8] It must be collected, stored, and disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[1][8]

  • Risk Assessment and Preparation:

    • Review all available safety information for Pyrazino[2,3-d]pyridazine and related heterocyclic compounds.

    • Designate a specific, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and include the full chemical name.[8][9]

  • Waste Segregation and Collection:

    • Solid Waste: Carefully sweep or scoop solid Pyrazino[2,3-d]pyridazine, avoiding dust formation.[8] Place the solid into a clean, dry, and properly labeled waste container.[8]

    • Liquid Waste: If in solution, do not pour down the drain.[8] Collect in a compatible, sealed container clearly labeled as hazardous waste.

    • Contaminated Materials: Any items contaminated with Pyrazino[2,3-d]pyridazine, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in a designated container.[1][8]

  • Container Management:

    • Waste containers must be made of a compatible material and kept tightly closed at all times, except when adding waste.[9][10]

    • Ensure containers are in good condition and not leaking. If a container is compromised, transfer the waste to a new, suitable container.[9]

    • Do not overfill containers; a general rule is to fill to no more than 90% capacity.[11]

  • Storage:

    • Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[6][12]

    • Segregate containers based on compatibility to prevent accidental reactions.[9][13]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and authorized hazardous waste disposal company.[8]

    • Complete all necessary paperwork, including a hazardous waste manifest, accurately detailing the contents of the waste containers.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear the area of all non-essential personnel.[7]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[5][7]

  • Contain: For solid spills, carefully sweep up the material to minimize dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[1][7]

  • Collect: Place all contaminated materials, including the absorbent, into a sealed and labeled hazardous waste container.[7]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]

Data Presentation

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1][8]
Primary Hazards Skin Irritation, Serious Eye Irritation, Harmful if Swallowed[2][3][4]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[2][3][5]
Disposal Container Compatible, Sealed, and Labeled "Hazardous Waste"[9][10]
Storage Location Designated, Ventilated, Secure Area[6][12]
Spill Cleanup Use Inert Absorbent Material[1][7]

Experimental Protocols

While specific experimental protocols for the disposal of Pyrazino[2,3-d]pyridazine are not detailed in the provided search results, the general procedure for handling and disposing of solid chemical waste can be adapted.

Protocol for Collection of Solid Pyrazino[2,3-d]pyridazine Waste:

  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Perform all operations within a chemical fume hood.

  • Weighing and Transfer: If transferring unused solid, use a spatula to carefully move the material from its original container to a designated hazardous waste container. Avoid creating dust.

  • Contaminated Material Collection: Collect any contaminated materials (e.g., weighing paper, gloves) and place them in the same hazardous waste container.

  • Sealing and Labeling: Securely cap the hazardous waste container. Ensure it is accurately labeled with "Hazardous Waste," the full chemical name "Pyrazino[2,3-d]pyridazine," and the approximate quantity.

  • Storage: Move the sealed container to the designated satellite accumulation area for hazardous waste.

  • Decontamination: Clean the work area, including the balance and any non-disposable equipment, with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.

Mandatory Visualization

DisposalWorkflow Start Start: Identify Pyrazino[2,3-d]pyridazine Waste Assess Assess Hazards & Don Appropriate PPE Start->Assess Segregate Segregate Waste: Solid, Liquid, Contaminated Assess->Segregate Spill Spill Occurs Assess->Spill Potential Hazard Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Segregate->Spill Store Store in Designated Satellite Accumulation Area Containerize->Store Containerize->Spill Arrange Arrange for Pickup by Authorized Disposal Service Store->Arrange End End: Proper Disposal Completed Arrange->End SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->Containerize Collect Contaminated Materials

Caption: Disposal workflow for Pyrazino[2,3-d]pyridazine.

References

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